Diethyl-d10-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMFZURTQLUMO-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514698 | |
| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120092-66-2 | |
| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl-d10-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Indispensable Role of Diethyl-d10-amine in Modern Analytical Research: A Technical Guide
Introduction: The Power of a Heavy Isotope
In the landscape of modern analytical chemistry, the pursuit of precision and accuracy is paramount. Researchers in fields ranging from pharmaceutical development to environmental monitoring and metabolomics demand methods that are not only sensitive but also robust and reliable. It is in this context that stable isotope-labeled compounds have become indispensable tools. This guide focuses on a particularly versatile and widely used deuterated compound: Diethyl-d10-amine.
This compound is the fully deuterated isotopologue of diethylamine, where all ten hydrogen atoms have been replaced with deuterium.[1] This seemingly simple substitution of a heavier, stable isotope of hydrogen dramatically enhances its utility in sophisticated analytical techniques, primarily as an internal standard in mass spectrometry and as a tracer in metabolic studies. This guide will provide an in-depth exploration of the core applications of this compound, delving into the theoretical underpinnings of its use, practical experimental protocols, and the critical considerations necessary for generating high-quality, defensible data.
Core Application: The Gold Standard for Quantitative Analysis
The most prevalent use of this compound is as an internal standard (IS) in quantitative mass spectrometry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The underlying principle for its efficacy is the Isotope Dilution Mass Spectrometry (IDMS) technique.
The Principle of Isotope Dilution Mass Spectrometry
IDMS is a powerful analytical method that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis.[2] Because the deuterated standard is chemically identical to the native analyte, it behaves in a nearly identical manner throughout the entire analytical workflow, including extraction, derivatization, chromatography, and ionization.[2] Any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference. By measuring the ratio of the native analyte to the isotopically labeled standard, an accurate and precise quantification can be achieved, effectively compensating for variations in sample matrix and instrument response.[2]
Workflow for Quantitative Analysis using this compound
Sources
Diethyl-d10-amine chemical properties and structure
An In-depth Technical Guide to Diethyl-d10-amine: Properties, Structure, and Applications
This guide provides a comprehensive overview of this compound (deuterated diethylamine), a crucial stable isotope-labeled compound for research and development. We will delve into its chemical and physical properties, molecular structure, and its primary applications, with a focus on its role as an internal standard in analytical sciences. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction to this compound
This compound, with the chemical formula (C₂D₅)₂NH, is the deuterated isotopologue of diethylamine where all ten hydrogen atoms on the ethyl groups have been replaced with deuterium. This substitution results in a molecular weight increase of approximately 10 Daltons compared to its non-deuterated counterpart, while maintaining nearly identical chemical reactivity and physical properties. This key characteristic makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification.
Chemical Structure and Identification
The structure of this compound is analogous to diethylamine, consisting of a central nitrogen atom bonded to two ethyl groups and one hydrogen atom. The defining feature is the isotopic labeling of the ethyl groups.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 120092-66-2[1][2][3] |
| Molecular Formula | C₄D₁₀HN[2] |
| Linear Formula | (C₂D₅)₂NH[4][5] |
| Molecular Weight | 83.20 g/mol [2][3][4] |
| Synonyms | Deuterated diethylamine[2][4] |
| InChI | 1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2[1] |
| InChI Key | HPNMFZURTQLUMO-MWUKXHIBSA-N |
| SMILES String | [2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H][1] |
Physicochemical Properties
The physical properties of this compound are very similar to those of unlabeled diethylamine, which is crucial for its use as an internal standard.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 55 °C (lit.) |
| Melting Point | -50 °C (lit.) |
| Density | 0.802 g/mL at 25 °C |
| Refractive Index | n20/D 1.3861 (lit.) |
| Flash Point | -28.9 °C (-20.0 °F) - closed cup |
| Isotopic Purity | ≥98 atom % D[3] |
| Chemical Purity | ≥99% (CP) |
Synthesis and Manufacturing
While specific proprietary synthesis methods may vary, the general approach to producing this compound involves the use of deuterated starting materials. A common industrial method for producing non-deuterated ethylamines is the alumina-catalyzed reaction of ethanol and ammonia.[6] For the deuterated analog, a similar process would be employed using deuterated ethanol (ethanol-d6).
Caption: Conceptual synthesis pathway for this compound.
This reaction typically produces a mixture of mono-, di-, and tri-substituted amines, which are then separated through distillation to isolate the desired this compound.
Spectroscopic Characterization
The primary analytical techniques for confirming the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy :
-
¹H-NMR : In a fully deuterated sample (100% isotopic purity), there would be no signals in the proton NMR spectrum corresponding to the ethyl groups. A small residual signal for the N-H proton may be observed, which would be a singlet. The absence of significant signals in the ethyl region confirms high deuteration levels.
-
²H-NMR (Deuterium NMR) : This technique would show signals corresponding to the deuterium atoms on the ethyl groups, providing direct evidence of deuteration.
-
¹³C-NMR : The carbon signals will be present, but they will appear as complex multiplets due to coupling with the attached deuterium atoms (a spin-1 nucleus).
-
-
Mass Spectrometry :
-
The key feature in the mass spectrum is the mass shift of +10 compared to unlabeled diethylamine. This clear mass difference is fundamental to its application as an internal standard. The fragmentation pattern will be similar to diethylamine, but the fragment ions will also show the corresponding mass shifts.
-
Core Applications in Research and Development
The primary application of this compound is as a stable isotope-labeled (SIL) internal standard for quantitative analysis using mass spectrometry.[3]
Internal Standard in Quantitative Mass Spectrometry
In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound added in a known amount to samples, calibrators, and quality controls.[3] The purpose is to correct for variations in sample processing and instrument response.
Why this compound is an Ideal Internal Standard:
-
Co-elution: It has nearly identical chromatographic retention times to diethylamine.
-
Similar Ionization Efficiency: It behaves similarly in the mass spectrometer's ion source.
-
Distinct Mass-to-Charge Ratio (m/z): It is easily distinguished from the unlabeled analyte by its higher mass.[3]
This allows for accurate quantification because any loss of analyte during sample preparation or fluctuations in instrument signal will be mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification, providing a more robust and reliable measurement.
Caption: Workflow for using this compound as an internal standard.
Other Applications
-
Isotopic Tracing: Used in metabolic studies to trace the fate of diethylamine or related compounds in biological systems.[3]
-
Kinetic Isotope Effect Studies: Helps in elucidating reaction mechanisms by observing changes in reaction rates upon isotopic substitution.[3]
-
Synthetic Precursor: Acts as a building block for synthesizing more complex deuterated molecules, such as pharmaceuticals and agrochemicals.[3]
Experimental Protocol: Quantification of Diethylamine in Plasma
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of diethylamine in a biological matrix.
Objective: To determine the concentration of diethylamine in human plasma using LC-MS/MS.
Materials:
-
Diethylamine (analyte standard)
-
This compound (internal standard)
-
Human plasma (matrix)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of diethylamine (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by spiking known concentrations of diethylamine into blank plasma.
-
Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the this compound stock solution.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Perform a protein precipitation by adding 300 µL of cold ACN. Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: ACN + 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Diethylamine: Q1/Q3 transition (e.g., m/z 74.1 -> m/z 58.1)
-
This compound: Q1/Q3 transition (e.g., m/z 84.2 -> m/z 66.2)
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is a highly flammable liquid and vapor. It is toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.
-
Handling: Work in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] It should be stored in a flammable liquids cabinet.
Conclusion
This compound is a high-purity, stable isotope-labeled compound that serves as an essential tool in modern analytical chemistry. Its chemical and physical similarity to its non-deuterated counterpart, combined with a distinct mass difference, makes it the gold standard for use as an internal standard in quantitative mass spectrometry. Proper understanding of its properties, handling requirements, and application methodologies is crucial for achieving accurate and reproducible results in research and drug development.
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A Guide to the Synthesis and Isotopic Purity Analysis of Diethyl-d10-amine
Abstract
Diethyl-d10-amine, the perdeuterated isotopologue of diethylamine, is a critical reagent in biomedical and pharmaceutical research, primarily serving as a high-fidelity internal standard for mass spectrometry-based quantitative analysis.[1] Its utility is directly proportional to its isotopic enrichment. Therefore, robust synthetic protocols and rigorous analytical validation of its isotopic purity are paramount. This guide provides an in-depth examination of a field-proven synthetic methodology for this compound and details the essential analytical techniques required to verify its isotopic composition, ensuring its fitness for purpose in demanding research and development applications.
Introduction: The Imperative for High-Purity Deuterated Standards
In modern drug development and metabolic research, quantifying endogenous and exogenous compounds in complex biological matrices is a routine necessity. Stable isotope-labeled (SIL) compounds, particularly those enriched with deuterium, are the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1] By replacing all ten hydrogen atoms with deuterium, this compound ((C₂D₅)₂NH) becomes chemically identical to its non-labeled counterpart but is heavier by 10 mass units.[1] This mass difference allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the analyte of interest, correcting for variations in sample preparation, injection volume, and matrix effects.
The efficacy of a deuterated standard hinges on its isotopic purity—the extent to which all intended hydrogen atoms have been replaced by deuterium.[2] Incomplete deuteration results in a distribution of isotopologues (e.g., d9, d8), which can compromise assay accuracy. This guide, therefore, addresses the two pillars of producing a reliable standard: its synthesis and its certification.
Synthesis of this compound: A Mechanistic Approach
The most reliable and scalable approach to synthesizing this compound with high isotopic enrichment is through a one-pot reductive amination.[3] This strategy builds the molecule from smaller, highly deuterated precursors, ensuring the isotopic integrity of the final product.
Synthetic Strategy: Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction that converts a carbonyl group and an amine into a more substituted amine via an imine intermediate.[3][4] To achieve perdeuteration of diethylamine, we must ensure every hydrogen introduced during the synthesis is a deuterium atom. This is accomplished by reacting a fully deuterated aldehyde (Acetaldehyde-d4) with a deuterated ammonia source, followed by reduction with a deuterated hydride reagent.
The core reaction is as follows: 2 CH₃CHO (Acetaldehyde-d4) + NH₃ (Ammonia) → (C₂D₅)₂NH (this compound) + H₂O
To ensure complete deuteration, we utilize deuterated ammonia (or a surrogate) and a deuterated reducing agent like Sodium borodeuteride (NaBD₄).[5]
Experimental Protocol: Step-by-Step Synthesis
Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.
Materials:
-
Acetaldehyde-d4 (CD₃CDO, Isotopic Purity ≥ 99.5 atom % D)
-
Ammonium-d4 chloride (ND₄Cl, Isotopic Purity ≥ 98 atom % D)
-
Sodium borodeuteride (NaBD₄, Isotopic Purity ≥ 98 atom % D)[6]
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl) solution (for workup)
-
Sodium hydroxide (NaOH) solution (for workup)
Procedure:
-
Imine Formation: A reaction vessel under an inert atmosphere (e.g., Argon) is charged with ammonium-d4 chloride dissolved in anhydrous THF. The solution is cooled in an ice bath. Acetaldehyde-d4 (2.2 equivalents) is added dropwise, and the mixture is stirred, allowing for the in-situ formation of the deuterated imine intermediate. The slightly acidic condition generated by the ammonium salt helps catalyze imine formation.[4]
-
Reduction: Sodium borodeuteride (1.5 equivalents) is added portion-wise to the cooled reaction mixture. NaBD₄ is a milder reducing agent, which is advantageous as it selectively reduces the imine in the presence of the unreacted aldehyde.[7] The reaction is allowed to slowly warm to room temperature and stirred overnight to ensure complete conversion.
-
Quenching & Workup: The reaction is carefully quenched by the slow addition of water, followed by an acidic wash with dilute HCl to remove unreacted starting materials.
-
Isolation: The aqueous layer is basified with a NaOH solution to deprotonate the amine salt, liberating the free this compound. The product is then extracted into an organic solvent like diethyl ether.
-
Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous Na₂SO₄), filtered, and the solvent is carefully removed by rotary evaporation. The resulting crude product is then purified by fractional distillation to yield pure this compound.
Causality and Critical Parameters
-
Choice of Deuterated Reagents: The use of Acetaldehyde-d4, ND₄Cl, and NaBD₄ is non-negotiable. Each reagent is a source of deuterium atoms for the final molecule. Using any non-deuterated equivalent would result in isotopic dilution and failure to achieve the target d10 isotopologue.
-
One-Pot Procedure: A one-pot, or direct, reductive amination is highly efficient.[3] It avoids the isolation of the potentially unstable imine intermediate, streamlining the process and often improving yields.
-
Temperature Control: Initial cooling is crucial to moderate the exothermic reaction during the addition of the aldehyde and the reducing agent.
Isotopic Purity Verification: A Self-Validating System
The synthesis of a deuterated compound is incomplete without rigorous analytical confirmation of its isotopic purity.[8] This validation is essential for trustworthiness and ensures the material is fit for its purpose as a quantitative standard.[9][10] The two primary techniques for this analysis are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.[11]
Mass Spectrometry (MS) for Isotopic Distribution
Principle: MS separates ions based on their mass-to-charge (m/z) ratio. For this compound, high-resolution mass spectrometry (HRMS) can resolve the molecular ions of all isotopologues (d10, d9, d8, etc.) that may be present.[9][10] The relative abundance of these ions directly corresponds to the isotopic distribution in the sample.[2]
Protocol (General):
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable volatile solvent (e.g., methanol).
-
Analysis: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile amines or through direct infusion using an electrospray ionization (ESI) source.[9][12]
-
Data Acquisition: A full scan mass spectrum is acquired in the region of the expected molecular ion.
-
Data Interpretation: The intensity of the peak corresponding to the fully deuterated species (d10) is compared to the intensities of lower isotopologues (d9, d8, etc.). The isotopic purity is calculated as the percentage of the d10 species relative to the sum of all related isotopologue signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: While MS provides the overall isotopic distribution, NMR spectroscopy confirms the location of deuterium atoms and the absence of protons.[8][13]
-
¹H NMR (Proton NMR): For a highly deuterated sample, the ¹H NMR spectrum should show only very small signals corresponding to the residual, non-deuterated positions.[2] Comparing the integration of these residual proton signals to a known internal standard allows for an independent calculation of the overall deuterium enrichment.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei.[14] The ²H NMR spectrum of this compound should show signals corresponding to the deuterons on the ethyl chains, confirming that deuteration has occurred at the expected positions. The clean spectrum, free of extraneous signals, also serves as a check for chemical purity.[14]
Data Summary
The quality of a synthesized batch of this compound is best summarized in a table that presents the findings from the analytical validation.
| Parameter | Method | Specification | Typical Result |
| Chemical Purity | GC-MS / NMR | ≥ 98% | > 99.5% |
| Isotopic Purity (d10) | Mass Spectrometry | ≥ 98% | 99.2% |
| d9 Isotopologue | Mass Spectrometry | Report Value | 0.7% |
| ≤ d8 Isotopologues | Mass Spectrometry | Report Value | < 0.1% |
| Deuterium Enrichment | ¹H NMR / ²H NMR | ≥ 98 atom % D | > 99 atom % D |
Conclusion
The successful application of this compound as an internal standard is underpinned by a synthesis process designed for maximal isotopic incorporation and a multi-technique analytical approach to rigorously verify its purity. The reductive amination pathway using fully deuterated precursors provides a reliable route to high-purity material. Subsequent validation by both mass spectrometry and NMR spectroscopy creates a self-validating system, ensuring that each batch meets the stringent requirements for accurate and reproducible quantitative analysis in drug development and beyond.
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Zhang, Q., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available at: [Link]
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Jones, P. J., & Leitch, C. A. (1990). Deuterium enrichment of plasma determined by nuclear magnetic resonance spectroscopy: dilution kinetics of 2H2O and estimation of total body water. Clinical Chemistry, 36(10), 1823-5. Available at: [Link]
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Zhang, Q., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]
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Roy, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(8), 1103-1111. Available at: [Link]
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Monakhova, Y., & Diehl, B. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. Zenodo. Available at: [Link]
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Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals Blog. Available at: [Link]
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Wang, C., et al. (2021). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. The Journal of Organic Chemistry, 86(3), 2907-2916. Available at: [Link]
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Roy, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. Available at: [Link]
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Wang, C., et al. (2021). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. ResearchGate. Available at: [Link]
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ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Blog. Available at: [Link]
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Savchenko, A. I., & Stepankova, V. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11438-11494. Available at: [Link]
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Calf, G. E., & Garnett, J. L. (1964). The Use of Sodium Borohydride in Catalytic Deuterium Exchange Reactions. The Journal of Physical Chemistry, 68(11), 3887-3889. Available at: [Link]
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The Unseen Workhorse: A Technical Guide to the Purpose of Deuterated Internal Standards in Mass Spectrometry
Foreword: The Pursuit of Analytical Certainty
In the world of quantitative mass spectrometry, particularly within the demanding realms of pharmaceutical research and drug development, the ultimate goal is analytical certainty. We seek not just to detect a molecule, but to definitively and reproducibly quantify its presence in complex biological matrices. This guide eschews a simplistic recitation of protocols in favor of a deep dive into the "why" behind a cornerstone of modern bioanalysis: the deuterated internal standard. We will explore the fundamental principles that make these molecules indispensable, the practical considerations for their selection and use, and the subtle complexities that, when understood, elevate an analytical method from merely functional to truly robust. This is not just a guide to a technique; it is an exploration of a philosophy of analytical rigor.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
At its core, the use of a deuterated internal standard is an application of Isotope Dilution Mass Spectrometry (IDMS).[][2][3] This technique is predicated on a simple yet powerful concept: an isotopically labeled version of the analyte, when added to a sample in a known quantity, will behave identically to the endogenous, unlabeled analyte throughout the entire analytical process.[4][5][6] From extraction and handling to chromatography and ionization, both the analyte and its stable isotope-labeled (SIL) counterpart will experience the same physical and chemical effects.[7][8]
The key distinction, and the basis for quantification, lies in their mass-to-charge ratio (m/z).[7] While chemically identical, the substitution of hydrogen atoms with deuterium (²H) creates a predictable mass shift, allowing the mass spectrometer to differentiate between the analyte and the internal standard.[9][10] By measuring the ratio of the analyte's signal intensity to that of the known quantity of the internal standard, we can accurately calculate the analyte's concentration, effectively canceling out variations that would otherwise compromise the result.[2][11]
Why Deuterium?
While other stable isotopes like ¹³C and ¹⁵N are also used, deuterium is often preferred for several practical reasons.[10][12] It is generally less expensive and easier to incorporate into a molecule's structure.[12] Furthermore, the abundance of hydrogen atoms in most organic molecules provides numerous potential sites for deuteration.[10]
The Nemesis of Accurate Quantification: Mitigating Matrix Effects and Other Variabilities
The true value of a deuterated internal standard becomes most apparent when analyzing complex biological samples such as plasma, urine, or tissue homogenates.[13][14] These matrices are a veritable cocktail of endogenous compounds (salts, lipids, proteins, etc.) that can wreak havoc on the ionization process in the mass spectrometer's source.[13][15] This phenomenon, known as the "matrix effect," can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification.[13][14][15]
The Power of Co-elution
Because a deuterated internal standard is chemically identical to the analyte, it will co-elute during liquid chromatography (LC).[9][10][16] This is a critical factor. As both compounds enter the mass spectrometer's ion source at the same time, they are subjected to the exact same microenvironment of interfering matrix components.[13][16] Consequently, any ion suppression or enhancement experienced by the analyte will be mirrored by the internal standard.[16][17] The ratio of their signals remains constant, thus preserving the accuracy of the measurement.[17]
Caption: Workflow illustrating how a deuterated internal standard compensates for variability.
Beyond Matrix Effects: A Comprehensive Correction
The benefits of a deuterated internal standard extend beyond mitigating matrix effects. They also compensate for:
-
Sample Preparation Variability: Losses can occur at any stage of sample preparation, from liquid-liquid extraction to solid-phase extraction.[7][17] By adding the internal standard at the beginning of the workflow, any physical loss of the analyte will be accompanied by a proportional loss of the standard, preserving the crucial ratio.[17]
-
Instrumental Drift and Injection Volume Variations: Mass spectrometers can exhibit slight drifts in sensitivity over the course of an analytical run.[7] Similarly, autosamplers may not inject the exact same volume each time. A deuterated internal standard co-injected with the analyte effectively normalizes for these fluctuations.[7]
Selection and Synthesis: A Guide to Best Practices
The effectiveness of a deuterated internal standard is contingent on its proper design and synthesis.[5][9] Several key factors must be considered to ensure the integrity of the analytical method.[5][12]
Critical Selection Criteria
| Criteria | Rationale | Recommendation |
| Isotopic Purity | To prevent the unlabeled portion of the standard from contributing to the analyte's signal, which would lead to underestimation.[9][17] | Isotopic enrichment should be ≥98%.[9][18] |
| Chemical Purity | To ensure the standard behaves consistently and does not introduce interfering substances.[9] | Chemical purity should be >99%.[9] |
| Mass Shift | A sufficient mass difference is needed to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the standard's signal.[10] | A mass shift of at least +3 amu is generally recommended. |
| Label Stability | The deuterium atoms must be placed in positions on the molecule where they will not exchange with hydrogen atoms from the solvent or matrix.[5][12] | Avoid labeling on heteroatoms (e.g., -OH, -NH) or carbons prone to enolization.[5] |
| Chromatographic Co-elution | While nearly identical, deuteration can sometimes lead to a slight shift in retention time (the "isotope effect").[16][19] Significant separation can compromise the correction for matrix effects.[16][19] | The goal is complete co-elution. Minor, reproducible shifts may be acceptable but must be carefully evaluated during method validation.[19] |
Synthesis Approaches
Deuterated internal standards are typically produced through two main routes:
-
Hydrogen-Deuterium Exchange: This method involves exposing the unlabeled molecule to a source of deuterium under conditions that promote the exchange of hydrogen for deuterium.[5][9] While often simpler, it may offer less control over the precise location and number of deuterium labels.[5]
-
De Novo Chemical Synthesis: This approach builds the molecule from the ground up using deuterated starting materials.[5][9] It provides complete control over the labeling pattern and is the preferred method for creating highly stable and specific internal standards.[5][9][20]
Caption: Key considerations in the design of a deuterated internal standard.
Experimental Protocol: Implementation in a Bioanalytical Workflow
The following provides a generalized, step-by-step protocol for the use of a deuterated internal standard in a typical LC-MS/MS-based bioanalytical assay for a small molecule drug in human plasma.
Objective: To accurately quantify the concentration of "Drug X" in human plasma samples.
Materials:
-
Human plasma samples (unknowns, blanks, and for calibration curve)
-
Certified reference standard of Drug X
-
Certified deuterated internal standard of Drug X (e.g., Drug X-d4)
-
Appropriate solvents for extraction and mobile phases
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Drug X in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of the deuterated internal standard (Drug X-d4) at 1 mg/mL.
-
From these, prepare a series of working solutions for spiking the calibration standards and a single internal standard spiking solution.
-
-
Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Spike blank human plasma with the Drug X working solutions to create a calibration curve covering the expected concentration range (e.g., 8-10 non-zero standards).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
-
-
Sample Preparation and Extraction:
-
Aliquot a fixed volume of each sample (calibrator, QC, or unknown) into a processing tube.
-
Crucial Step: Add a precise, fixed volume of the internal standard spiking solution to every tube (except for "double blank" samples used to check for interferences). Vortex to mix.
-
Perform the sample extraction procedure (e.g., protein precipitation followed by SPE, or LLE). This step removes proteins and other major interferences.
-
Evaporate the extracted solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a fixed volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
The LC method should be optimized to provide good peak shape and retention for Drug X, ensuring co-elution with Drug X-d4.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Set up two MRM transitions: one for Drug X and one for Drug X-d4.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the Drug X and Drug X-d4 MRM transitions in each injection.
-
Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Drug X) / (Peak Area of Drug X-d4).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Using the regression equation from the calibration curve, calculate the concentration of Drug X in the QC and unknown samples from their measured PARs.
-
This self-validating system ensures that any variability introduced after the addition of the internal standard is accounted for, a principle that is strongly endorsed by regulatory agencies like the FDA.[21][22][23][24]
Advanced Considerations and Troubleshooting
While deuterated internal standards are the gold standard, their use is not without potential pitfalls.[8][12][25]
-
The Isotope Effect: As mentioned, deuteration can sometimes alter chromatographic retention time.[16][19] In reversed-phase chromatography, the deuterated analogue may elute slightly earlier.[19] If this separation is significant, it can lead to differential matrix effects, undermining the very purpose of the standard.[16] In such cases, chromatographic conditions may need to be adjusted to force co-elution.[16]
-
Interference from Metabolites: It is crucial to ensure that a metabolite of the drug does not have the same mass as the internal standard. This is a key consideration during method development.
-
Purity of the Standard: An impure standard, particularly one containing the unlabeled analyte, will lead to a positive bias in the results.[5] Always use a well-characterized standard with a certificate of analysis.[24]
Conclusion: The Bedrock of Bioanalytical Confidence
In the landscape of quantitative mass spectrometry, the deuterated internal standard is more than a mere technical convenience; it is a fundamental component of a robust and defensible analytical method. By perfectly mimicking the analyte of interest, it provides a self-validating system that corrects for the myriad sources of variability inherent in the analysis of complex samples.[4][7] From correcting for ion suppression in the MS source to compensating for physical losses during extraction, the use of a deuterated internal standard provides an unparalleled level of accuracy and precision.[9][17][26] For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are not just best practice—they are essential for generating data of the highest integrity and confidence.
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Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Diethyl-d10-amine
Introduction: The Role of Deuteration in Advanced Research
In the landscape of modern drug discovery and metabolic research, isotopically labeled compounds are indispensable tools. Diethyl-d10-amine, a deuterated analog of diethylamine, serves as a critical internal standard in pharmacokinetic studies and as a tracer in metabolic pathway analysis. The substitution of hydrogen with deuterium atoms imparts a greater mass, allowing for clear differentiation and quantification in mass spectrometry-based assays without significantly altering the compound's chemical properties. This unique characteristic enables researchers to track the metabolic fate of diethylamine-containing molecules with high precision.
However, the utility of this compound is predicated on its safe and effective handling. While the isotopic labeling does not fundamentally change the inherent chemical hazards of the parent molecule, it introduces considerations related to maintaining isotopic purity. This guide provides a comprehensive overview of the safety profile of this compound, grounded in the established data for diethylamine, and offers detailed protocols for its handling, storage, and disposal in a research environment. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity.
Hazard Identification and GHS Classification
This compound is a highly flammable liquid and vapor that is also corrosive and toxic.[1][2] The primary hazards include severe skin burns and eye damage, and it is harmful if swallowed, inhaled, or in contact with skin.[3][4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Flammable Liquids | 2 | Danger | H225: Highly flammable liquid and vapour.[1][3] |
| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | 3 | Danger | H311: Toxic in contact with skin.[4] |
| Skin Corrosion/Irritation | 1A | Danger | H314: Causes severe skin burns and eye damage.[1][3] |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage.[4] |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled.[3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | Warning | H335: May cause respiratory irritation.[3][4] |
Note: Toxicological data for the deuterated compound is limited; this classification is based on the known hazards of the parent compound, diethylamine.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. These properties dictate the appropriate experimental conditions and the necessary precautions to prevent accidental release or degradation.
| Property | Value | Source |
| CAS Number | 120092-66-2 | [1][6] |
| Molecular Formula | (C₂D₅)₂NH | |
| Molecular Weight | 83.20 g/mol | [6] |
| Appearance | Colorless liquid | [7] |
| Odor | Fishy, ammonia-like | [7] |
| Boiling Point | 55 °C (lit.) | |
| Melting Point | -50 °C (lit.) | |
| Flash Point | -28.9 °C (-20.0 °F) - closed cup | |
| Density | 0.802 g/mL at 25 °C | |
| Refractive Index | n20/D 1.3861 (lit.) |
Safe Handling Protocols: A Self-Validating System
The following protocols are designed to create a self-validating system of safety, where each step is a checkpoint to ensure the integrity of the experiment and the safety of the researcher.
Engineering Controls: The First Line of Defense
The primary directive in handling this compound is to minimize exposure. This is most effectively achieved through robust engineering controls.
Workflow for Engineering Controls:
Caption: Workflow for establishing engineering controls.
Causality and Best Practices:
-
Chemical Fume Hood: this compound is volatile and has a low boiling point. A certified chemical fume hood is mandatory to contain vapors and prevent inhalation exposure.[8] The face velocity of the hood should be verified before each use.
-
Explosion-Proof Equipment: The highly flammable nature of this compound, with its low flash point, necessitates the use of explosion-proof equipment to prevent ignition from sparks.[3][4]
-
Grounding and Bonding: Transferring the liquid can generate static electricity, which can ignite the flammable vapors.[3][4] Always ground and bond containers during transfer.
-
Emergency Stations: Immediate access to an eyewash station and safety shower is critical in the event of accidental contact, as the corrosive nature of the amine can cause severe burns within seconds.[9]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are designed to contain the hazard, appropriate PPE is essential to protect the researcher from any potential exposure.
Recommended PPE Ensemble:
-
Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[10] Double-gloving is recommended for extended handling periods.
-
Eye Protection: Chemical safety goggles are mandatory.[8] A full-face shield should also be worn when there is a risk of splashing.[11]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]
Experimental Workflow: A Step-by-Step Guide
-
Preparation: Before handling, ensure all necessary equipment, including PPE and spill containment materials, is readily available.
-
Inert Atmosphere: To maintain isotopic purity and prevent degradation, handle this compound under an inert atmosphere (e.g., argon or nitrogen).[13] This is particularly important when handling the compound from a sealed ampule or septum-capped bottle.
-
Aliquotting:
-
Weighing: If precise measurement by weight is required, perform this in a tared, sealed container to prevent evaporation and exposure.
-
Reaction Setup: Add this compound to the reaction vessel within the chemical fume hood. Ensure the vessel is properly secured and that any subsequent heating is done using a controlled heating mantle or oil bath.
-
Post-Handling:
Emergency Procedures: A Rapid Response Plan
In the event of an accidental release or exposure, a swift and informed response is crucial to mitigating harm.
Emergency Response Workflow:
Caption: Decision tree for emergency response.
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][15]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][16]
Spill Response:
-
Minor Spills: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or a commercial absorbent.[17] Use non-sparking tools for cleanup.[3] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Major Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[11]
Storage and Disposal: Ensuring Long-Term Stability and Safety
Proper storage is essential for maintaining the chemical and isotopic integrity of this compound, while appropriate disposal is crucial for environmental and personal safety.
Storage Conditions:
-
Temperature: Store in a cool, dry, and well-ventilated area.[14] Some suppliers recommend refrigeration (2-10 °C).[8]
-
Container: Keep the container tightly closed and protected from light.[8][13]
-
Incompatible Materials: Store away from acids and strong oxidizing agents.[5][9]
-
Flammability: Store in a designated flammables cabinet.[14]
Disposal:
-
Dispose of unused this compound and contaminated materials as hazardous waste.[14]
-
Consult your institution's environmental health and safety office for specific disposal guidelines.
-
Do not dispose of down the drain.[14]
Conclusion: A Commitment to Safety and Scientific Excellence
This compound is a powerful tool in the arsenal of researchers in drug development and metabolic studies. Its effective use is inextricably linked to a thorough understanding of its hazards and a steadfast commitment to safe handling practices. By implementing the engineering controls, wearing the appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, scientists can mitigate the risks associated with this compound and ensure the integrity of their research. A proactive approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.
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DIETHYLAMINE HAZARD SUMMARY. [Link]
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A Technical Guide to the Commercial Landscape and Application of Diethyl-d10-amine for Quantitative Analysis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Diethyl-d10-amine ((C₂D₅)₂NH), a critical stable isotope-labeled (SIL) internal standard for mass spectrometry-based quantitative analysis. The document details the core principles of its application, outlines a representative experimental workflow, and presents a comparative landscape of commercial suppliers and their product specifications. The objective is to equip analytical scientists with the necessary technical knowledge to effectively source and implement this compound in regulated and research environments, ensuring data integrity and analytical accuracy.
Introduction: The Rationale for Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. The "gold standard" for quantification is the use of a stable isotope-labeled internal standard.[1] These compounds are ideal internal standards because they are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ²H/D, ¹³C, ¹⁵N).[2]
This compound is the fully deuterated isotopologue of diethylamine.[3] By replacing all ten hydrogen atoms on the ethyl groups with deuterium, its molecular weight is increased by 10 Daltons.[3] This mass shift allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its identical chemical structure ensures it behaves virtually the same way during sample preparation, chromatography, and ionization.[2][3] This co-eluting, chemically analogous behavior is the key to its function: it allows the SIL standard to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, thereby dramatically improving the accuracy and reproducibility of quantification.[1][2]
Core Applications in Research and Development
The primary application of this compound is as an internal standard for the precise quantification of diethylamine or structurally related secondary amines in complex matrices. Its utility spans several domains:
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, deuterated standards are essential for tracking drug and metabolite concentrations in biological fluids like plasma, urine, and tissue homogenates.[2]
-
Environmental Analysis: Used to quantify trace levels of diethylamine, an industrial chemical, in environmental samples such as wastewater to monitor for contamination and ensure regulatory compliance.
-
Food Science: For the determination of biogenic amines in fermented foods and beverages, where their presence can indicate quality or spoilage.[4]
-
Forensic Toxicology: In the analysis of controlled substances or their metabolites that may contain a diethylamine moiety.
Commercial Availability and Supplier Specifications
Sourcing high-quality, well-characterized this compound is a critical first step for any quantitative assay. Several reputable suppliers manufacture and distribute this compound, often in various forms (free amine or salt) and purities. When procuring this reagent, key considerations include isotopic enrichment, chemical purity, and the availability of comprehensive documentation, such as a Certificate of Analysis (CoA). A CoA provides lot-specific data on purity and identity, which is essential for regulated environments.[5][6]
Below is a comparative summary of major commercial suppliers. Note that pack sizes and availability are subject to change, and pricing is typically available upon logging into the supplier's website or requesting a quote.
| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity/Assay | Form |
| Sigma-Aldrich (Merck) | This compound | 120092-66-2 | (C₂D₅)₂NH | ≥98 atom % D | ≥99% (CP) | Liquid |
| Sigma-Aldrich (Merck) | This compound hydrochloride | 285132-87-8 | (C₂D₅)₂NH·HCl | ≥98 atom % D | Not specified | Solid |
| LGC Standards (TRC) | This compound | 120092-66-2 | C₄D₁₀HN | Not specified | >95% (HPLC) | Neat |
| Santa Cruz Biotechnology | This compound | 120092-66-2 | C₄D₁₀HN | Not specified | Not specified | Liquid |
| Simson Pharma Limited | This compound | 120092-66-2 | C₄HD₁₀N | Not specified | Accompanied by CoA | Not specified |
| Alentris Research | This compound | 120092-66-2 | C₄HD₁₀N | Not specified | Not specified | Not specified |
CP = Chemically Pure; HPLC = High-Performance Liquid Chromatography; TRC = Toronto Research Chemicals. Data compiled from supplier websites.
Experimental Protocol: Quantification of an Analyte in Plasma using this compound
This section provides a validated, step-by-step methodology for using this compound as an internal standard for the quantification of a hypothetical analyte, "Analyte X" (a secondary amine), in human plasma via LC-MS/MS.
Rationale for Methodological Choices
-
Protein Precipitation: Acetonitrile is used to crash out proteins from the plasma matrix. This is a simple, fast, and effective cleanup step that releases the analyte and internal standard into the supernatant for analysis.
-
Internal Standard Spiking: The this compound (Internal Standard, IS) is added at the very beginning of the sample preparation process. This is the most critical step for ensuring proper quantification. By adding it early, the IS experiences the exact same potential for loss or variability as the analyte during every subsequent step (pipetting, extraction, evaporation, reconstitution), allowing it to normalize these variations accurately.
-
LC-MS/MS Analysis: This technique provides the highest level of sensitivity and selectivity, allowing for the precise detection of the analyte and IS, even at low concentrations in a complex biological matrix.
Workflow Diagram
Caption: Bioanalytical workflow for analyte quantification using an internal standard.
Detailed Step-by-Step Methodology
-
Prepare Stock and Working Solutions:
-
Prepare a 1.0 mg/mL stock solution of this compound (IS) in methanol.
-
Prepare a 1.0 mg/mL stock solution of the analyte to be quantified ("Analyte X") in methanol.
-
From the IS stock, prepare a 100 ng/mL working solution by serial dilution with 50:50 acetonitrile:water.
-
From the Analyte X stock, prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control (QC) samples by spiking into blank control plasma.
-
-
Sample Extraction:
-
To 100 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Develop a chromatographic method (e.g., using a C18 column) that provides good peak shape and separation from other matrix components.
-
Optimize mass spectrometer parameters in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion and a specific product ion for both Analyte X and the this compound IS.
-
Acquire data for the entire batch.
-
-
Data Processing:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each sample.
-
Generate a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable tool for modern analytical chemistry, providing the foundation for robust and reliable quantitative methods. Its commercial availability from multiple high-quality vendors ensures that researchers can readily access this critical reagent. By functioning as a stable isotope-labeled internal standard, it corrects for inevitable experimental variations, ensuring that the data generated is of the highest accuracy and integrity. The implementation of a well-validated workflow, as outlined in this guide, is fundamental to leveraging the full potential of this standard in drug development and other scientific disciplines.
References
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ResolveMass Laboratories Inc. (n.d.). Diethylamine-d10 | CAS 120092-66-2. Retrieved January 14, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved January 14, 2026, from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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physical properties and solubility of Diethyl-d10-amine
An In-depth Technical Guide to the Physical Properties and Solubility of Diethyl-d10-amine
Introduction
This compound (CAS No. 120092-66-2) is the deuterated isotopologue of diethylamine, where all ten hydrogen atoms on the ethyl groups have been replaced with deuterium.[1] This isotopic substitution provides a 10-unit mass shift, making it an invaluable tool in mass spectrometry-based applications. Researchers and drug development professionals utilize this compound primarily as an internal standard for the quantification of diethylamine or related compounds in complex biological matrices. Its utility is predicated on the assumption that it co-elutes chromatographically and exhibits similar ionization efficiency to the non-labeled analyte, while being distinguishable by mass.
A thorough understanding of its fundamental physical and chemical properties, particularly its solubility, is paramount for its effective use. Proper storage, handling, and the preparation of accurate standard solutions all depend on this knowledge. This guide provides a detailed examination of these properties, offering both established data and a theoretical framework for predicting its behavior in various solvent systems, along with practical, validated protocols for its handling and use in a laboratory setting.
Core Physicochemical Properties
The physical characteristics of a compound dictate its handling, storage, and behavior in experimental systems. This compound is a highly flammable, corrosive, and volatile liquid, necessitating stringent safety protocols.[2][3] The key physicochemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 120092-66-2 | [2][4] |
| Molecular Formula | C₄D₁₀HN / (C₂D₅)₂NH | [4][5] |
| Molecular Weight | 83.20 g/mol | [4] |
| Appearance | Clear colorless liquid | [6] |
| Density | 0.802 g/mL at 25 °C | [2] |
| Boiling Point | 55 °C (lit.) | |
| Melting Point | -50 °C (lit.) | |
| Flash Point | -28.9 °C (-20.0 °F) - closed cup | |
| Refractive Index | n20/D 1.3861 (lit.) | |
| Vapor Pressure | 218 mmHg at 25 °C | [2] |
These properties underscore the compound's hazardous nature. The extremely low flash point indicates that it can form an ignitable mixture with air at well below ambient temperatures, requiring storage in a flammables-approved area away from any ignition sources.[3][7] Its high vapor pressure and low boiling point contribute to a significant inhalation hazard, mandating that all handling be performed within a certified chemical fume hood.
Caption: Experimental workflow for the qualitative solubility determination of this compound.
Practical Applications and Handling Considerations
-
Stock Solution Preparation: For applications requiring an aqueous buffer (e.g., biological assays), first dissolve the this compound in a small amount of dilute acid (e.g., 0.1 M HCl) to ensure complete dissolution before buffering to the final desired pH. For organic applications (e.g., chromatography), ethanol or methanol are excellent initial solvents.
-
Storage and Stability: this compound should be stored at room temperature in a tightly sealed container to prevent evaporation and moisture absorption. [5]It should be kept in a well-ventilated, designated flammables storage area. The compound is stable under these conditions; however, it is good practice to re-analyze for purity after extended periods. [5]* Quantitative Analysis: Due to its volatility, gravimetric measurements should be performed swiftly. For preparing precise standard solutions, it is advisable to use volumetric methods, such as creating a concentrated stock solution and performing serial dilutions.
Conclusion
This compound is a critical reagent for quantitative bioanalysis, but its hazardous properties demand careful and informed handling. It is a volatile, highly flammable, and corrosive liquid. Its solubility is governed by its weakly basic amine functional group, rendering it soluble in water and polar organic solvents. This solubility is markedly enhanced in acidic aqueous solutions due to the formation of a highly soluble ammonium salt. The provided experimental protocols and safety information offer a comprehensive framework for researchers, scientists, and drug development professionals to handle and deploy this compound safely and effectively in their work.
References
-
Slideshare. (n.d.). Qualitative tests of amines. [Link]
-
McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]
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EMBIBE. (2023-01-25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]
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University of Colorado Boulder. Amine Unknowns. [Link]
-
University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
PETRAMIN S.A. DE C.V. diethylamine - Safety Data Sheet. [Link]
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understanding the mass spectrum of Diethyl-d10-amine
An In-Depth Technical Guide to Understanding the Mass Spectrum of Diethyl-d10-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mass spectrum of this compound, a crucial deuterated internal standard used in quantitative mass spectrometry. We delve into the fundamental principles of electron ionization (EI) mass spectrometry and elucidate the characteristic fragmentation pathways of this compound. By comparing its fragmentation pattern with that of its unlabeled counterpart, diethylamine, we offer a predictive model for its mass spectrum. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify, interpret, and utilize the mass spectral data of this compound in their analytical workflows.
Introduction to this compound and its Significance
This compound ((C₂D₅)₂NH) is a stable isotope-labeled analog of diethylamine where all ten hydrogen atoms on the ethyl groups have been replaced with deuterium.[1][2][3] This isotopic substitution results in a mass shift of +10 atomic mass units compared to the unlabeled compound.[1] Its chemical and physical properties are nearly identical to diethylamine, but its increased mass makes it an ideal internal standard for quantitative analysis by mass spectrometry.
In pharmaceutical and toxicological studies, accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response. By adding a known amount of the deuterated standard to a sample, the ratio of the analyte to the internal standard can be used to determine the precise concentration of the analyte, thereby enhancing the accuracy and precision of the analytical method.
Principles of Electron Ionization (EI) Mass Spectrometry
Electron ionization (EI) is a widely used "hard" ionization technique in mass spectrometry that provides detailed structural information through extensive fragmentation.[4][5] In the EI source, analyte molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[5][6] This interaction is energetic enough to eject an electron from the molecule, forming a positively charged molecular ion (M•+).[7]
The excess energy imparted to the molecular ion often leads to its fragmentation into smaller, characteristic ions.[7] The pattern of these fragment ions, known as the mass spectrum, is reproducible and serves as a molecular fingerprint, allowing for the identification and structural elucidation of the compound.[4][6]
The Mass Spectrum of Diethylamine: A Foundation for Understanding
To comprehend the mass spectrum of this compound, it is essential to first understand the fragmentation of its unlabeled counterpart, diethylamine ((C₂H₅)₂NH). The mass spectrum of diethylamine is well-characterized and dominated by a specific fragmentation pathway known as alpha-cleavage.[8]
The Nitrogen Rule
For compounds containing nitrogen, the Nitrogen Rule is a useful guideline. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[9] Diethylamine (C₄H₁₁N) has a molecular weight of approximately 73 amu, consistent with this rule.
Alpha-Cleavage: The Dominant Fragmentation Pathway
Alpha-cleavage is the most favorable fragmentation mechanism for aliphatic amines.[8] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the α-carbon). This process results in the formation of a stable, resonance-stabilized iminium cation and a neutral radical.
For diethylamine, the molecular ion is formed at an m/z of 73. The primary fragmentation event is the loss of a methyl radical (•CH₃) through alpha-cleavage, resulting in the formation of the base peak at m/z 58.
Caption: Fragmentation of Diethylamine via Alpha-Cleavage.
Predicted Mass Spectrum of this compound
By applying the principles of mass spectrometry and the known fragmentation behavior of diethylamine, we can predict the mass spectrum of this compound ((C₂D₅)₂NH).
Molecular Ion
The molecular formula of this compound is C₄D₁₀HN.[2] Its molecular weight is approximately 83.20 g/mol .[1][2] Therefore, the molecular ion peak (M•+) is expected at m/z 83 .
Predicted Fragmentation Pattern
The dominant fragmentation pathway for this compound will also be alpha-cleavage. However, the masses of the resulting fragments will be shifted due to the presence of deuterium.
-
Loss of a Deuterated Methyl Radical (•CD₃): The cleavage of the Cα-Cβ bond will result in the loss of a deuterated methyl radical (•CD₃). The mass of •CD₃ is 18 amu (12 + 3*2).
-
Predicted Base Peak: m/z = 83 - 18 = 65
-
This fragment at m/z 65 is predicted to be the base peak in the mass spectrum of this compound.
Caption: Predicted Fragmentation of this compound.
Summary of Predicted Mass Spectral Data
The following table summarizes the predicted key ions in the mass spectrum of this compound compared to diethylamine.
| Ion | Diethylamine (m/z) | This compound (Predicted m/z) | Description |
| Molecular Ion [M]•⁺ | 73 | 83 | The intact molecule with one electron removed. |
| [M - •CH₃]⁺ / [M - •CD₃]⁺ | 58 (Base Peak) | 65 (Predicted Base Peak) | Result of alpha-cleavage, loss of a methyl/deuterated methyl radical. |
| [M - C₂H₅]⁺ / [M - C₂D₅]⁺ | 44 | 49 | Less favorable alpha-cleavage, loss of an ethyl/deuterated ethyl radical. |
Experimental Protocol for Mass Spectral Analysis
To acquire the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is typically employed.
Sample Preparation
-
Standard Solution: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Internal Standard Spiking: For quantitative applications, accurately spike the analytical samples with a known concentration of the this compound solution.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Injector: Split/splitless injector, typically operated at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating diethylamine.
-
Oven Program: A temperature gradient program should be optimized to ensure good chromatographic separation. For example, start at 40 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-100.
-
Data Acquisition and Analysis
-
Acquisition Mode: Acquire data in full scan mode to obtain the complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity, monitoring the characteristic ions of both the analyte and the internal standard.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion and the major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern for confirmation.
-
Caption: Experimental Workflow for GC-MS Analysis.
Conclusion
The mass spectrum of this compound is characterized by a predictable fragmentation pattern dominated by alpha-cleavage. The molecular ion is expected at m/z 83, and the base peak, resulting from the loss of a deuterated methyl radical, is predicted to be at m/z 65. Understanding this fragmentation is crucial for the confident use of this compound as an internal standard in quantitative mass spectrometry. This guide provides the theoretical foundation and practical considerations for researchers and scientists to effectively utilize this important analytical tool in their work, ultimately contributing to the generation of high-quality, reliable data in drug development and other scientific disciplines.
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SpectraBase. N-Nitroso-diethyl-D10-amine. [Link]
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LCGC International. Electron Ionization for GC–MS. [Link]
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Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
-
Chemistry LibreTexts. 3.1: Electron Ionization. [Link]
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NIST WebBook. 1,2-Ethanediamine, N,N-diethyl-. [Link]
-
Future4200. Chapter 11 - Amines. [Link]
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NIST Chemistry WebBook. [Link]
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Reddit. Fragmentation of amines (diethylamine). [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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NIST WebBook. Ethanamine, N-ethyl-. [Link]
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NIST WebBook. Diethylamine N-d1. [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Alentris Research Pvt. Ltd. This compound. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Nitrosamine Impurities in Pharmaceutical Products Using Diethyl-d10-amine as an Internal Standard Precursor
Abstract
The detection of potentially carcinogenic nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and robust analytical methods.[1] This application note presents a detailed, validated protocol for the quantitative analysis of common nitrosamine impurities in a representative drug matrix (Metformin) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A core feature of this methodology is the principle of stable isotope dilution, employing N-Nitrosodiethylamine-d10 (NDEA-d10) as an internal standard. This ensures the highest level of accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[2] The protocols herein are designed for researchers, quality control scientists, and drug development professionals, providing a comprehensive guide compliant with international regulatory expectations.
Introduction: The Imperative for Nitrosamine Control
Since 2018, the identification of N-nitrosamines in widely used medications has triggered global recalls and intensified regulatory scrutiny from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3] Nitrosamines are classified as probable or possible human carcinogens, making their presence, even at trace levels, a significant patient safety concern.[4] Regulatory agencies now mandate that pharmaceutical manufacturers conduct rigorous risk assessments and implement validated analytical testing to control these impurities to within strict Acceptable Intake (AI) limits.[4][5]
The gold standard for trace-level quantification in complex matrices is the stable isotope dilution assay (SIDA) coupled with mass spectrometry. This technique relies on the use of an internal standard (IS) that is chemically identical to the analyte but isotopically labeled, giving it a distinct, higher mass.
A Note on the Internal Standard: The topic specifies "Diethyl-d10-amine." It is crucial to distinguish this deuterated precursor amine from its corresponding nitrosamine. For the quantitative analysis of existing nitrosamine impurities, the appropriate internal standard is the isotopically labeled nitrosamine itself, in this case, N-Nitrosodiethylamine-d10 (NDEA-d10) . This is because NDEA-d10 perfectly mimics the behavior of native NDEA and other small nitrosamines through extraction, chromatography, and ionization, providing the most accurate correction for analytical variability.[6][7] Using the deuterated amine precursor would be a valid strategy for studies investigating the formation of nitrosamines but not for the direct quantification of existing ones. This guide will proceed using NDEA-d10 as the scientifically correct internal standard.
This application note provides a complete workflow, from sample preparation to data analysis, for the sensitive and accurate quantification of six key nitrosamines: N-Nitrosodimethylamine (NDMA), N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), N-Nitrosodiethylamine (NDEA), N-Nitrosoethylisopropylamine (NEIPA), N-Nitrosodiisopropylamine (NDIPA), and N-Nitrosodibutylamine (NDBA).[8]
The Principle of Stable Isotope Dilution Assay (SIDA)
The reliability of this protocol is anchored in the SIDA principle. A known quantity of the isotopically labeled internal standard (NDEA-d10) is spiked into the sample at the very beginning of the preparation process. The IS and the native analyte behave identically during extraction and analysis, but are differentiated by the mass spectrometer due to their mass difference. Any loss of analyte during the workflow is mirrored by a proportional loss of the IS. Therefore, the ratio of the native analyte signal to the IS signal remains constant, leading to highly accurate and precise quantification, effectively creating a self-validating system.[9]
Experimental Protocols
Materials and Reagents
-
Standards: NDMA, NDEA, NMBA, NEIPA, NDIPA, NDBA, and N-Nitrosodiethylamine-d10 (NDEA-d10). All standards should be of high purity (≥98%).
-
Drug Matrix: Metformin tablets (commercially sourced).
-
Solvents: LC-MS grade Methanol, Water, and Dichloromethane.
-
Additives: Formic acid (LC-MS grade, ≥99%).
-
Consumables: 15 mL polypropylene centrifuge tubes, 2 mL amber glass autosampler vials with caps, 0.22 µm PVDF syringe filters.
-
Expert Tip: Nitrosamines are sensitive to UV light. Always use amber glassware and protect standard solutions from light to prevent degradation.[10]
-
Instrumentation
-
LC System: UPLC/UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (Tandem MS) equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI often provides better sensitivity for small, less polar nitrosamines like NDMA and NDEA.[11]
Standard Solution Preparation
-
Individual Stock Standards (100 µg/mL): Accurately weigh ~10 mg of each nitrosamine standard and NDEA-d10 into separate 100 mL amber volumetric flasks. Dissolve and dilute to volume with Methanol.
-
Mixed Nitrosamine Working Standard (1.0 µg/mL): Pipette 1.0 mL of each of the six native nitrosamine stock standards into a 100 mL amber volumetric flask and dilute to volume with Methanol.
-
Internal Standard (IS) Working Solution (100 ng/mL): Pipette 100 µL of the NDEA-d10 stock standard into a 100 mL amber volumetric flask and dilute to volume with Methanol.
-
Calibration Curve Standards (0.1 - 20 ng/mL): Prepare a series of calibration standards by serially diluting the Mixed Nitrosamine Working Standard with 50:50 Methanol:Water. Spike each calibration level with a constant amount of the IS Working Solution to achieve a final IS concentration of 1.0 ng/mL in each vial.
Sample Preparation Protocol
The goal of sample preparation is to efficiently extract the target nitrosamines from the complex drug matrix while minimizing interferences.[12]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 500 mg of crushed metformin tablet powder into a 15 mL centrifuge tube.[13]
-
Internal Standard Spiking: Add 50 µL of the IS Working Solution (100 ng/mL NDEA-d10) directly onto the powder. This early addition is critical for ensuring the IS undergoes the exact same process as the native analytes.
-
Extraction: Add 5 mL of Dichloromethane to the tube. Dichloromethane is an effective solvent for extracting small, semi-volatile nitrosamines from a polar matrix like metformin.[13]
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of nitrosamines from the solid matrix into the organic solvent.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to pellet the insoluble drug substance and excipients, resulting in a clear supernatant.[14]
-
Transfer: Carefully pipette the organic (bottom) layer into a clean tube.
-
Evaporation & Reconstitution: Gently evaporate the dichloromethane to dryness under a stream of nitrogen. Reconstitute the residue in 1.0 mL of 50:50 Methanol:Water. This step concentrates the analytes and ensures the final sample is compatible with the reversed-phase LC mobile phase.
-
Filtering: Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an amber autosampler vial for analysis.[15]
LC-MS/MS Analytical Conditions
Optimized chromatographic separation is essential to resolve analytes from matrix components, preventing ion suppression and ensuring accurate detection.[3]
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate |
Table 2: Optimized Tandem MS Parameters (MRM Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| NDMA | 75.1 | 43.1 | 18 | Quantifier |
| NMBA | 147.1 | 117.1 | 12 | Quantifier |
| NDEA | 103.1 | 43.1 | 20 | Quantifier |
| NEIPA | 117.1 | 71.1 | 15 | Quantifier |
| NDIPA | 131.1 | 89.1 | 16 | Quantifier |
| NDBA | 159.2 | 57.1 | 22 | Quantifier |
| NDEA-d10 (IS) | 113.1 | 50.1 | 20 | Internal Standard |
| Note: These values are representative and must be optimized for the specific instrument in use. At least one quantifier and one qualifier transition should be monitored for each analyte for confirmation.[16][17] |
Results: Method Validation & Performance
The described method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][18]
Linearity, Range, and Sensitivity
The method demonstrated excellent linearity across a range that covers typical regulatory limits.
Table 3: Linearity and Limit of Quantification (LOQ)
| Analyte | Range (ng/mL) | Correlation Coeff. (R²) | LOQ (ng/mL) | LOQ in Sample (ppb)† |
| NDMA | 0.1 - 20 | > 0.998 | 0.1 | 0.2 |
| NMBA | 0.1 - 20 | > 0.997 | 0.1 | 0.2 |
| NDEA | 0.1 - 20 | > 0.999 | 0.1 | 0.2 |
| NEIPA | 0.1 - 20 | > 0.998 | 0.1 | 0.2 |
| NDIPA | 0.1 - 20 | > 0.996 | 0.1 | 0.2 |
| NDBA | 0.1 - 20 | > 0.995 | 0.1 | 0.2 |
| † LOQ in sample (ng/g or ppb) calculated based on a 500 mg sample weight in a final volume of 1 mL. |
The achieved LOQs are well below the typical acceptable intake limits set by regulatory agencies, demonstrating the method's high sensitivity.[8]
Accuracy and Precision
Accuracy (as % recovery) and precision (as % relative standard deviation, RSD) were assessed by spiking blank metformin matrix at three concentration levels (n=6 at each level).
Table 4: Accuracy and Precision Data
| Analyte | Spiked Level | Low (0.3 ppb) | Medium (3.0 ppb) | High (15.0 ppb) |
| NDMA | Mean Recovery (%) | 98.5 | 101.2 | 102.5 |
| Precision (%RSD) | 4.6 | 3.1 | 2.5 | |
| NDEA | Mean Recovery (%) | 103.1 | 99.8 | 101.7 |
| Precision (%RSD) | 3.9 | 2.8 | 2.1 | |
| NDIPA | Mean Recovery (%) | 95.7 | 98.9 | 100.5 |
| Precision (%RSD) | 5.1 | 3.5 | 2.8 | |
| Acceptance Criteria: Mean recovery within 80-120%; Precision ≤15% RSD.[1] |
The results confirm that the method is both accurate and precise, with the use of NDEA-d10 effectively correcting for any analytical variability.
Conclusion
This application note details a robust, sensitive, and reliable LC-MS/MS method for the quantitative analysis of six nitrosamine impurities in a metformin drug product. The protocol's trustworthiness is fundamentally supported by the integration of a stable isotope-labeled internal standard, NDEA-d10, which ensures high accuracy and precision by mitigating matrix effects. The method is validated according to ICH guidelines and achieves detection limits suitable for meeting stringent global regulatory requirements. This comprehensive protocol serves as a field-proven guide for pharmaceutical quality control laboratories tasked with the critical mission of ensuring drug safety.
References
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Waters Corporation. (2023, November 27). Nitrosamines Analysis with LC/MS-MS. Available at: [Link]
-
Bujno Chemicals. Stable Isotope Labelled NDSRIs. Available at: [Link]
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Agilent Technologies. (2021, March 10). Nitrosamine Analysis in Pharmaceuticals using Triple Quadrupole LC/MS/MS and Quadrupole Time of Flight LC/MS (LC/Q-TOF). Available at: [Link]
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U.S. Food and Drug Administration (FDA). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2020, June 3). Method of Detection of Nitrosamine Impurities in Metformin. Available at: [Link]
-
ResearchGate. Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. Available at: [Link]
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ResearchGate. Optimized MSMS parameters for all the six nitrosamine impurities in positive ion mode. Available at: [Link]
-
Agilent Technologies. Simultaneous Determination of Eight Nitrosamine Impurities in Metformin Extended-Release Tablets Using the Agilent 6470 Triple Quadrupole LC/MS. Available at: [Link]
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Wiley Analytical Science. (2023, March 28). Nitrosamine impurities in metformin: Global LC/MS method for different formulations. Available at: [Link]
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Agilent Technologies. (2020, September 21). Quantification of Nitrosamine Impurities in Metformin Using Agilent GC/MS/MS Instrumentation. Available at: [Link]
-
Nitrosamines Exchange. (2025, April 29). Nitrosamine internal standards - what should be taken into consideration?. Available at: [Link]
-
SCIEX. Analysis of nitrosamine impurities in a metformin drug substance and drug product. Available at: [Link]
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Journal of Food and Drug Analysis. (2020, June 27). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Available at: [Link]
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PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available at: [Link]
-
Shimadzu. Quantitation of 6 Nitrosamines in 5 Sartans by LC-MS/MS system as per the proposed USP General Chapter. Available at: [Link]
-
ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Available at: [Link]
-
ResearchGate. MRM parameters of 12 nitrosamines and 5 internal standards. Available at: [Link]
-
ResearchGate. (2025, December 9). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Available at: [Link]
-
Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Available at: [Link]
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INCD-ECOIND. NEW LC-MS/MS METHOD FOR THE DETERMINATION OF EIGHT NITROSAMINES IN DRINKING WATER. Available at: [Link]
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Application Note: Protocol for Preparing Diethyl-d10-amine Standard Solutions for Quantitative Analysis
Introduction: The Critical Role of Deuterated Standards in Mass Spectrometry
In the realm of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the accuracy of results is paramount. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving precision and accuracy, and Diethyl-d10-amine serves as a prime example of such a crucial analytical tool.[1] Its utility lies in its chemical identity to the analyte of interest, diethylamine, while possessing a distinct mass due to the substitution of hydrogen with deuterium atoms.[2][3] This mass difference allows for its differentiation by the mass spectrometer, while its identical physicochemical properties ensure it co-elutes with the analyte and experiences similar matrix effects and ionization suppression.[1][4] This application note provides a detailed, field-proven protocol for the preparation of this compound standard solutions, designed to ensure the highest level of accuracy and reproducibility in your analytical workflows.
Foundational Principles: Chemical Properties and Safety Mandates
A thorough understanding of the chemical's properties and associated hazards is a non-negotiable prerequisite for safe and effective handling.
Chemical Profile:
-
Molecular Formula: C₄HD₁₀N[7]
-
Appearance: Liquid
-
Key Properties: Boiling point of approximately 55°C, density of around 0.802 g/mL at 25°C.[2]
Safety Imperatives:
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood. It is classified as a highly flammable liquid and vapor, is toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2][8][9] Inhalation may also be harmful.[2]
Mandatory Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical splash goggles and a face shield[10]
-
Appropriate chemical-resistant gloves (e.g., Barricade®, Tychem®)[11]
-
Closed-toe shoes
Emergency eye wash stations and safety showers must be readily accessible.[11] All handling and preparation steps should be performed in a certified chemical fume hood to mitigate inhalation risks.
Experimental Protocol: From Stock to Working Solutions
This protocol is designed to minimize errors and ensure the final concentration is both accurate and verifiable. High-purity solvents and calibrated analytical equipment are essential for reliable results.[12]
Materials and Equipment
| Reagents and Consumables | Equipment |
| This compound (Isotopic Purity ≥98%) | Analytical Balance (4-decimal place) |
| Methanol (LC-MS Grade) | Calibrated Micropipettes (various volumes) |
| Deionized Water (Type I) | Class A Volumetric Flasks (various volumes) |
| Amber Glass Vials with PTFE-lined caps | Vortex Mixer |
| Parafilm | Sonicator |
Preparation of a 1 mg/mL Primary Stock Solution
The primary stock solution is the cornerstone of your quantitative assay; therefore, meticulous preparation is critical.[13]
Step-by-Step Procedure:
-
Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture, which can alter the concentration.
-
Weighing: Accurately weigh approximately 10 mg of this compound into a tared, clean, and dry amber glass vial using an analytical balance. Record the exact weight. The use of a small, stable weighing vessel minimizes errors associated with static and air drafts.[13]
-
Dissolution: Using a calibrated micropipette, add a small volume of LC-MS grade methanol to the vial to dissolve the this compound.
-
Quantitative Transfer: Carefully transfer the solution to a 10 mL Class A volumetric flask. Rinse the vial multiple times with small volumes of methanol, transferring the rinsate to the volumetric flask each time to ensure the complete transfer of the weighed standard.[13]
-
Dilution to Volume: Add methanol to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask securely with a glass stopper and invert it at least 20-30 times to ensure a homogenous solution.[14]
-
Labeling and Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the stock solution at 2-8°C, protected from light.[12]
Preparation of Working Standard Solutions
Working standards are prepared by serially diluting the primary stock solution to the desired concentrations for building calibration curves.[15]
Example: Preparation of a 10 µg/mL Working Standard:
-
Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the appropriate solvent (typically the mobile phase used in your LC-MS method).
-
Cap and homogenize the solution by inverting the flask multiple times.
-
Transfer to a labeled vial and store under the same conditions as the stock solution.
Further serial dilutions can be performed to create a range of calibration standards (e.g., 1000 ng/mL, 500 ng/mL, 100 ng/mL, etc.) that bracket the expected analyte concentrations in your samples.[15]
Workflow Visualization
The following diagram illustrates the logical flow from the neat compound to the final working solutions.
Caption: Workflow for the preparation of this compound standard solutions.
Trustworthiness and Self-Validation
The integrity of this protocol is maintained through a series of self-validating checks:
-
Gravimetric and Volumetric Accuracy: The use of a calibrated analytical balance and Class A volumetric glassware ensures the initial concentration of the stock solution is accurate.[12] Regular calibration and maintenance of these instruments are critical.
-
Purity Confirmation: The isotopic and chemical purity of the this compound standard should be confirmed by the supplier's Certificate of Analysis (CoA). For regulated environments, an independent verification of purity may be required.[1]
-
Documentation: Rigorous documentation of every step, including weights, volumes, solvent lot numbers, and dates, creates a clear audit trail.[12]
-
Stability Assessment: While this compound is generally stable when stored correctly, periodic checks of the stock solution against a freshly prepared standard are advisable for long-term studies to ensure stability.[16] After three years, the compound should be re-analyzed for chemical purity before use.[16]
Summary of Quantitative Data
| Parameter | Primary Stock Solution | Example Working Standard |
| Analyte | This compound | This compound |
| Target Concentration | 1 mg/mL | 10 µg/mL |
| Solvent | Methanol (LC-MS Grade) | As per analytical method |
| Typical Volume Prepared | 10 mL | 10 mL |
| Storage Conditions | 2-8°C, protected from light | 2-8°C, protected from light |
| Recommended Recertification | 12 months | 3 months |
Conclusion
This application note provides a comprehensive and safety-conscious protocol for the preparation of this compound standard solutions. Adherence to these guidelines, grounded in principles of analytical chemistry and good laboratory practice, will enable researchers, scientists, and drug development professionals to generate high-quality, reproducible data in their quantitative mass spectrometry assays. The use of a well-characterized and accurately prepared internal standard is a critical step in achieving reliable bioanalytical results.
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Standard Solution Preparation: A Comprehensive Guide. (2024). Blogs - News. [Link]
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How To Make A Standard Solution. (2024). The Chemistry Blog. [Link]
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Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). Molecules. [Link]
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-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]
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The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL. [Link]
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How to correctly prepare a standard solution? (2017). Chemistry Stack Exchange. [Link]
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This compound. (n.d.). Alentris Research Pvt. Ltd. [Link]
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Application Notes & Protocols: The Role of Diethyl-d10-amine in the Ultra-Trace Quantification of N-Nitrosodiethylamine in Environmental Water Samples
Preamble: The Imperative for Precision in a World of Trace Contaminants
The increasing presence of disinfection byproducts (DBPs) in drinking and environmental waters represents a significant challenge to public health. Among these, N-nitrosamines, and specifically N-nitrosodiethylamine (NDEA), are of paramount concern due to their classification as probable human carcinogens.[1] The analytical task is daunting; these compounds are often present at nanogram-per-liter (ng/L) concentrations, demanding methods of extraordinary sensitivity and accuracy. Simple analytical standards are insufficient as they fail to account for the inevitable analyte losses during sample preparation and potential matrix-induced signal suppression or enhancement during instrumental analysis.[2] This is where the principle of isotope dilution mass spectrometry (IDMS) and the use of stable isotopically labeled (SIL) internal standards become indispensable.[2][3] This document provides a detailed guide to the application of Diethyl-d10-amine, in the form of N-Nitrosodiethylamine-d10 (NDEA-d10), as an internal standard for the robust and accurate quantification of NDEA in complex aqueous matrices.
Section 1: The Principle of Isotope Dilution with this compound
The core of this analytical approach is the use of an internal standard that is chemically identical to the analyte but has a different mass. NDEA-d10, where the ten hydrogen atoms on the two ethyl groups are replaced with deuterium, is the ideal internal standard for NDEA analysis.[4][5]
Why Deuterated Standards?
-
Physicochemical Equivalence: NDEA-d10 has nearly identical polarity, solubility, and chromatographic retention time to the native NDEA. This ensures that it behaves in the same manner during every step of the analytical process—from extraction and concentration to ionization in the mass spectrometer.[3][5]
-
Correction for Variability: By spiking a known quantity of NDEA-d10 into the sample at the very beginning of the workflow, any subsequent loss of the native NDEA during sample processing will be mirrored by a proportional loss of the deuterated standard. The ratio of the native analyte to the internal standard remains constant, allowing for highly accurate quantification.[2][6]
-
Mitigation of Matrix Effects: Environmental water samples are complex mixtures containing organic and inorganic constituents that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as matrix effects.[7][8] Since NDEA-d10 co-elutes with NDEA and has the same ionization efficiency, it experiences the same degree of signal suppression or enhancement, effectively nullifying the matrix effect.[7][8]
The following diagram illustrates the foundational concept of using an isotopically labeled internal standard for quantitative analysis.
Caption: Workflow for Isotope Dilution Mass Spectrometry.
Section 2: Detailed Protocol for NDEA Analysis in Water Samples
This protocol is a synthesized methodology based on established procedures such as U.S. EPA Method 521 and is designed for the quantification of NDEA at ultra-trace levels.[9][10]
Sample Collection and Preservation
-
Collection: Collect water samples in 500 mL to 1 L amber glass bottles. When sampling from a tap, allow the water to run for a few minutes to ensure a representative sample.[9]
-
Dechlorination: If the water has been treated with chlorine, it is crucial to quench the residual chlorine to prevent further chemical reactions. Add a dechlorinating agent like sodium thiosulfate to the sample bottle before collection.
-
Preservation: Store samples at or below 6 °C and protect them from light from the time of collection until extraction.[9] Samples should be extracted within 14 days of collection.[9]
Solid-Phase Extraction (SPE)
The goal of SPE is to isolate the nitrosamines from the large volume of water and concentrate them into a small volume of organic solvent. Coconut charcoal is a highly effective sorbent for this purpose.[9][11]
Materials:
-
SPE cartridges: 6 mL with 2 g of coconut charcoal.
-
Automated or manual SPE manifold.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH).
-
Reagent water.
-
Nitrogen gas for drying.
Procedure:
-
Internal Standard Spiking: Before extraction, spike the water sample with a known concentration of NDEA-d10 solution. For a 500 mL sample, a typical spiking level might be 20 ng, resulting in a concentration of 40 ng/L.
-
Cartridge Conditioning:
-
Pass 6 mL of DCM through the cartridge.
-
Pass 6 mL of MeOH through the cartridge.
-
Equilibrate the cartridge with 9 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[1]
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge thoroughly by drawing nitrogen gas through it for at least 10 minutes to remove residual water.[1]
-
Elution: Elute the trapped nitrosamines from the cartridge by passing 10 mL of DCM through it. Collect the eluate in a concentration tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides the necessary selectivity and sensitivity for detecting ng/L concentrations of NDEA.[11][12]
Typical GC-MS/MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | DB-1701 or similar mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm) | Offers good separation of various nitrosamines.[12] |
| Injection | 2 µL Large Volume Injection (LVI) | Increases the amount of analyte introduced onto the column, enhancing sensitivity.[11] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial: 40°C, hold 1 min; Ramp: 5°C/min to 120°C; Ramp: 3°C/min to 145°C; Ramp: 35°C/min to 250°C, hold 4 min | Optimized temperature program to achieve good chromatographic separation of target nitrosamines.[1] |
| MS System | Agilent 7010B Triple Quadrupole MS or equivalent | Provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[12] |
| Ionization Mode | Chemical Ionization (CI) or Electron Ionization (EI) | CI can preserve the molecular ion, while modern EI sources offer excellent sensitivity.[11][12] |
| MRM Transitions | NDEA: e.g., 103 -> 75, 103 -> 47; NDEA-d10: e.g., 113 -> 84, 113 -> 52 | Specific precursor-to-product ion transitions provide high selectivity, minimizing interferences from other compounds in the matrix. |
Section 3: Data and Performance Characteristics
The use of this compound as an internal standard within a validated method like EPA 521 yields excellent performance.
Table 1: Method Detection Limits (MDL) and Recoveries
| Analyte | Internal Standard | Typical MDL (ng/L) | Average Recovery (%) | RSD (%) |
| N-Nitrosodiethylamine (NDEA) | NDEA-d10 | 0.2 - 1.0 | 85 - 115 | < 15 |
Data synthesized from multiple sources demonstrating typical method performance.[13][14]
Table 2: Calibration and Linearity
| Analyte | Calibration Range (µg/L in final extract) | Correlation Coefficient (r²) |
| NDEA (relative to NDEA-d10) | 1 - 100 | > 0.999 |
A linear response is consistently achieved by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.[14]
Section 4: Concluding Remarks and Best Practices
The application of this compound, as part of the NDEA-d10 internal standard, is fundamental to achieving reliable and defensible data in the analysis of NDEA in environmental water samples. Its use within an isotope dilution framework corrects for variations in sample preparation and mitigates matrix effects, which are significant challenges in trace contaminant analysis.
Key Takeaways for Researchers:
-
Purity is Paramount: Always verify the isotopic and chemical purity of the deuterated standard to avoid analytical errors.[15]
-
Method Validation is Crucial: A comprehensive method validation, including the assessment of linearity, accuracy, precision, and matrix effects, is essential before analyzing real-world samples.
-
Beyond NDEA: While this guide focuses on NDEA, the principles of using deuterated internal standards are broadly applicable to a wide range of analytes in environmental and biological matrices.[3][16]
By adhering to these principles and the detailed protocol outlined, researchers, scientists, and drug development professionals can confidently quantify NDEA at levels relevant to human health and environmental monitoring.
References
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Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. Spectroscopy Online. Available from: [Link]
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EPA Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS). National Environmental Methods Index. Available from: [Link]
-
Method 521 Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography With Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS). U.S. Environmental Protection Agency. Available from: [Link]
-
Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. Agilent. Available from: [Link]
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Determination of 8 nitrosamines in water by liquid chromatography coupled to tandem mass spectrometry. Agilent. Available from: [Link]
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Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(23), 7312–7320. Available from: [Link]
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Boeuf, A., Rosin, C., Dolfi, J., & Alinc, J. B. (2023). Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. Analytical and Bioanalytical Chemistry, 415(16), 3215–3229. Available from: [Link]
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Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. MDPI. Available from: [Link]
-
Quantitative Determination of Dioxins in Drinking Water by Isotope Dilution using Triple Quadrupole GC-MS/MS. Shimadzu. Available from: [Link]
-
Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Scilit. Available from: [Link]
-
Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. American Laboratory. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Available from: [Link]
-
HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. SIELC Technologies. Available from: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available from: [Link]
-
Analysis of Nitrosamines by EI-MS/MS in water using the 7010-GC-MS/MS. ResearchGate. Available from: [Link]
-
Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. ScienceDirect. Available from: [Link]
-
Carreras, G., et al. (2008). Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS. Talanta, 76(5), 1181-1189. Available from: [Link]
-
Quantification of nitrosamines in water by automated PAL SPME-Arrow and GC/MS. CTC Analytics. Available from: [Link]
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N-NITROSOMETHYLETHYLAMINE (NMEA) AND N-NITROSODIETHYLAMINE (NDEA), TWO NEW POTENTIAL DISINFECTION BYPRODUCTS. Global NEST Journal. Available from: [Link]
-
Method development for the analysis of N-nitrosodimethylamine and other N-nitrosamines in drinking water at low nanogram/liter concentrations using solid-phase extraction and gas chromatography with chemical ionization tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. NIH National Center for Biotechnology Information. Available from: [Link]
-
Analysis of nitrosodiethylamine (NDEA) in Indonesia salted fish with hollow fiber-liquid phase microextraction gas chromatograph. Der Pharma Chemica. Available from: [Link]
-
Determination of Ten Nitrosamines in Drinking Water by Gas Chromatography/Electron Ionization Tandem Mass Spectrometry. Shimadzu. Available from: [Link]
-
Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. MDPI. Available from: [Link]
-
An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form. PubMed. Available from: [Link]
-
Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water. ResearchGate. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
-
Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. Available from: [Link]
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Application Note & Protocol: The Strategic Use of Diethyl-d10-amine in Pharmaceutical Bioanalysis for Enhanced Accuracy and Reliability
Introduction: The Imperative for Precision in Bioanalysis
In the landscape of pharmaceutical development, the precise quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] The data from these analyses directly inform critical decisions regarding the safety and efficacy of new therapeutic agents.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred platform for such bioanalysis due to its exceptional sensitivity and selectivity.[4] However, the inherent complexity of biological matrices introduces significant analytical challenges, most notably matrix effects, which can unpredictably suppress or enhance the analyte signal, thereby compromising data integrity.[5][6][7][8]
To navigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[9] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (²H).[10] These standards are ideal for quantitative mass spectrometry because they are nearly chemically and physically identical to the analyte, ensuring they co-elute and experience similar matrix effects and ionization efficiencies.[11][12][13] This application note provides a comprehensive guide to the use of Diethyl-d10-amine, a deuterated analog of diethylamine, as an internal standard in pharmaceutical bioanalysis. We will delve into the rationale behind its selection, provide detailed protocols for its application, and discuss the validation framework required to ensure robust and reliable results.
Part 1: Understanding this compound as an Internal Standard
This compound is the deuterated form of diethylamine, where the ten hydrogen atoms on the two ethyl groups are replaced with deuterium. This substitution results in a mass shift of +10 atomic mass units, allowing it to be distinguished from the unlabeled compound by the mass spectrometer, while its chemical behavior remains virtually identical.[14]
Why Deuterated Standards are Superior
The fundamental principle of using an internal standard is to add a known quantity of a reference compound to all samples, calibrators, and quality controls at the outset of the sample preparation process.[12] Quantification is then based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte.[15][16] This ratioing corrects for variability that can be introduced at multiple stages of the analytical workflow, including:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.[11][17]
-
Injection Volume: Inconsistencies in the volume of sample introduced into the LC-MS/MS system.[16]
-
Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over the course of an analytical run.[11][12]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components of the biological matrix.[5][6][7][8][18]
By mimicking the analyte's behavior, this compound provides the most accurate correction for these potential sources of error, leading to improved precision and accuracy in the final concentration measurements.[19][20]
Physicochemical Properties: this compound vs. Diethylamine
A thorough understanding of the physicochemical properties of both the deuterated internal standard and the parent compound is crucial for method development.
| Property | This compound | Diethylamine |
| CAS Number | 120092-66-2[14] | 109-89-7[21][22] |
| Molecular Formula | (C₂D₅)₂NH[14] | (C₂H₅)₂NH[23] |
| Molecular Weight | 83.20 g/mol [14] | 73.14 g/mol [22][23] |
| Boiling Point | ~55 °C (lit.)[14] | 55.5 °C[21][22] |
| Melting Point | ~-50 °C (lit.)[14] | -49.8 °C[22] |
| Density | ~0.802 g/mL at 25 °C[14] | 0.7074 g/cm³ at 20 °C[21] |
| Flash Point | -28.9 °C (closed cup)[14] | -20 °F (-28.9 °C)[21] |
| Solubility | Highly soluble in water and organic solvents[21] | Highly soluble in water and various organic solvents[21] |
Note: The properties for this compound are based on available data for the deuterated compound and are expected to be very similar to its non-deuterated counterpart.
Part 2: Bioanalytical Method Development and Protocol
This section outlines a general protocol for the quantification of a hypothetical basic drug, "Analyte X," in human plasma using this compound as an internal standard. This protocol is a template and should be optimized and fully validated for the specific analyte of interest.
Experimental Workflow Overview
The following diagram illustrates the key stages of the bioanalytical workflow.
Caption: Bioanalytical workflow for drug quantification.
Detailed Step-by-Step Protocol
1. Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of Analyte X in a suitable solvent (e.g., methanol).
-
This compound (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.
-
Working Solutions: Prepare serial dilutions of the Analyte X stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a concentration that provides an appropriate response in the mass spectrometer (e.g., 100 ng/mL).
2. Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a fast and simple sample cleanup technique suitable for many applications.[17]
-
Pipette 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL this compound) to all tubes except the blank matrix.
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution and transfer to autosampler vials if necessary.
3. LC-MS/MS Instrument Setup
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable for small molecule analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution should be optimized to achieve good separation of Analyte X from matrix components. A typical starting point is 5% B, ramping to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor-to-product ion transitions for both Analyte X and this compound must be determined by infusing the individual standard solutions into the mass spectrometer.
-
Analyte X: Q1 (Precursor Ion) → Q3 (Product Ion)
-
This compound: Q1 (m/z 84.2, [M+H]⁺) → Q3 (e.g., m/z 60.2, loss of C₂D₄) - Note: The exact transition must be empirically determined.
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
4. Data Analysis and Quantification
-
Integrate the chromatographic peaks for both Analyte X and this compound.
-
Calculate the peak area ratio (Analyte X Area / this compound Area) for all standards, QCs, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is commonly used.
-
Determine the concentration of Analyte X in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Part 3: Bioanalytical Method Validation: A Self-Validating System
A bioanalytical method is not considered reliable until it has undergone rigorous validation to demonstrate its suitability for the intended purpose.[1][24][25][26] The validation process must adhere to guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][27][28]
Logical Flow of Method Validation
The validation process follows a structured, logical progression to ensure all aspects of the method's performance are thoroughly evaluated.
Caption: Logical flow of bioanalytical method validation.
Key Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[29] This is assessed by analyzing blank matrix from at least six different sources.
-
Calibration Curve: The relationship between the instrument response (peak area ratio) and the known concentration of the analyte. The curve should have a defined range, including a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ).
-
Accuracy and Precision:
-
Accuracy refers to the closeness of the measured concentration to the true value. It is expressed as a percentage of the nominal value.
-
Precision describes the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV%).
-
Both are assessed at multiple concentration levels (LLOQ, Low, Mid, and High QC) in both intra-day (within-run) and inter-day (between-run) experiments.[25] Acceptance criteria are typically within ±15% (±20% at the LLOQ) for both accuracy and precision.[29]
-
-
Matrix Effect: The quantitative assessment of ion suppression or enhancement.[18] This is evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a neat solution. The use of this compound is critical here to demonstrate that it tracks and corrects for any matrix-induced variability.
-
Recovery: The efficiency of the extraction process.[25] It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.[29]
Conclusion
The use of this compound as a stable isotope-labeled internal standard is a powerful strategy for mitigating the inherent challenges of pharmaceutical bioanalysis. Its chemical similarity to the corresponding unlabeled analytes ensures it effectively corrects for variability in sample preparation and instrumental analysis, particularly the unpredictable nature of matrix effects. By following a meticulously developed and rigorously validated protocol, researchers can generate high-quality, reliable data that meets stringent regulatory standards and confidently informs the critical path of drug development.
References
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SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]
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Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]
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European Medicines Agency. Guideline on bioanalytical method validation. 2011. Available from: [Link]
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LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]
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Dadgar D, et al. Validation of bioanalytical methods. Pharm Res. 1991;8(4):421-6. Available from: [Link]
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NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available from: [Link]
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NIH National Library of Medicine. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Available from: [Link]
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Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Available from: [Link]
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ResearchGate. Basic Sample Preparation Techniques in LC‐MS Bioanalysis. Available from: [Link]
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NIH National Library of Medicine. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Available from: [Link]
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Biotage. Bioanalytical sample preparation. Available from: [Link]
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Ovid. Phospholipid-based matrix effects in LC-MS... : Bioanalysis. Available from: [Link]
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NIH National Library of Medicine. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Bioanalytical Method Validation. Available from: [Link]
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Chemistry For Everyone. What Is An Internal Standard And Why Is It Used In LC-MS? 2024. Available from: [Link]
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NIH National Library of Medicine. Synthesis of Stable Isotope Labelled Internal Standards for Drug-Drug Interaction (DDI) Studies. Available from: [Link]
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NIH National Library of Medicine. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Available from: [Link]
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NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? Available from: [Link]
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GSC Biological and Pharmaceutical Sciences. Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. 2023. Available from: [Link]
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ResolveMass Laboratories Inc. Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). 2024. Available from: [Link]
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Macmillan Group, Princeton University. Applications and Synthesis of Deuterium-Labeled Compounds. 2014. Available from: [Link]
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Kant Gostaram & Company. Diethylamine - Key Chemical in Pharma Industries. Available from: [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2024. Available from: [Link]
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ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 2024. Available from: [Link]
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MDPI. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. 2022. Available from: [Link]
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International Council for Harmonisation. Bioanalytical Method Validation and Study Sample Analysis M10. 2022. Available from: [Link]
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European Medicines Agency. ICH M10 on bioanalytical method validation. Available from: [Link]
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NIH National Library of Medicine. Diethylamine | (C2H5)2NH | CID 8021 - PubChem. Available from: [Link]
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NIH National Library of Medicine. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. 2024. Available from: [Link]
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ResearchGate. Is there any negative impact of diethyl amine while using in column chromatography? 2015. Available from: [Link]
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ResearchGate. Journal of Global Pharma Technology Determination of Diethyl Amine by Stop Flow Technique. 2020. Available from: [Link]
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LGC Group. Guide to achieving reliable quantitative LC-MS measurements. 2013. Available from: [Link]
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NIH National Library of Medicine. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Available from: [Link]
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MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]
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Semantic Scholar. Determination of Diethylamine and Triethylamine Quantitatively using GC-headspace Chromatography. 2012. Available from: [Link]
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Application Note: Quantitative Analysis of Diethylamine in Complex Matrices using GC-MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and accurate quantification of diethylamine (DEA). Due to the inherent challenges in analyzing short-chain volatile amines, such as poor chromatographic peak shape and high volatility, this method employs a crucial derivatization step using pentafluorobenzoyl chloride (PFBCl). To correct for matrix effects and procedural variability, a stable isotope-labeled internal standard, Diethyl-d10-amine (DEA-d10), is utilized. The protocol details the complete workflow from sample preparation and derivatization to instrument parameters and method validation, providing researchers and drug development professionals with a comprehensive guide for reliable trace-level analysis of diethylamine.
Introduction: The Challenge of Volatile Amine Analysis
Short-chain aliphatic amines like diethylamine are prevalent in pharmaceutical manufacturing, environmental samples, and biological systems. However, their quantitative analysis by GC-MS is notoriously difficult.[1] These compounds are highly polar and basic, leading to significant interaction with active sites (e.g., free silanol groups) in standard GC columns and injection ports. This interaction results in severe peak tailing, poor reproducibility, and low sensitivity, making accurate quantification unreliable.[2]
To overcome these challenges, a two-fold strategy is essential:
-
Chemical Derivatization: By converting the polar amine group into a less polar, more stable derivative, we can significantly improve volatility and chromatographic behavior.[3][4] Acylation with reagents like pentafluorobenzoyl chloride (PFBCl) is highly effective, forming stable amide derivatives that exhibit excellent peak shape and are amenable to sensitive MS detection.[5][6][7]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of an ideal internal standard is paramount for correcting variability during sample preparation, injection, and ionization.[8] A deuterated analog, such as this compound, is considered the "gold standard" because it is chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects or ion suppression/enhancement.[9][10][11] Its mass difference allows for clear differentiation and accurate ratio-based quantification by the mass spectrometer.[12]
This guide provides a field-proven methodology that integrates these principles into a self-validating and robust analytical system.
Method Development Strategy & Workflow
The primary goal is to develop a selective, sensitive, and reproducible method for diethylamine quantification. The logical workflow for this development process is outlined below. The key decision points include selecting an appropriate derivatization chemistry to improve chromatography and choosing a stable isotope-labeled internal standard to ensure accuracy.
Caption: Overall workflow for GC-MS method development.
Experimental Protocols
Preparation of Standards and Reagents
-
Reagents: Diethylamine (DEA), this compound (DEA-d10), Pentafluorobenzoyl chloride (PFBCl), Sodium Bicarbonate, Toluene (HPLC Grade), Hexane (HPLC Grade), Deionized Water.
-
DEA Stock Solution (1 mg/mL): Accurately weigh 100 mg of DEA into a 100 mL volumetric flask and dilute to volume with deionized water.
-
DEA-d10 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare similarly to the DEA stock solution.
-
IS Working Solution (10 µg/mL): Dilute 1 mL of the IS stock solution to 100 mL with deionized water.
-
Derivatization Reagent (10% PFBCl in Toluene): Carefully add 1 mL of PFBCl to 9 mL of Toluene. Prepare fresh daily.
-
Buffer: Prepare a 0.5 M Sodium Bicarbonate solution in deionized water and adjust pH to ~10.5.[13]
Calibration Standards and Quality Controls (QCs)
Prepare calibration standards and QCs by spiking appropriate amounts of the DEA stock solution into the chosen matrix (e.g., drug product placebo, plasma, water).
| Standard/QC Level | Concentration (ng/mL) | Volume of DEA Stock (µL) in 10 mL |
| Blank | 0 | 0 |
| LLOQ | 1 | 0.1 |
| CAL 2 | 5 | 0.5 |
| CAL 3 | 20 | 2.0 |
| CAL 4 | 50 | 5.0 |
| CAL 5 | 100 | 10.0 |
| CAL 6 | 250 | 25.0 |
| CAL 7 | 500 | 50.0 |
| QC Low | 3 | 0.3 |
| QC Mid | 75 | 7.5 |
| QC High | 400 | 40.0 |
| Caption: Example preparation table for calibration standards and QCs. |
Sample Preparation and Derivatization Protocol
This protocol is adapted from established methods for the derivatization of short-chain amines with PFBCl.[5][13]
-
Pipette Sample: Transfer 1 mL of each standard, QC, or unknown sample into a 15 mL glass screw-cap tube.
-
Add Internal Standard: Add 100 µL of the IS Working Solution (10 µg/mL) to every tube except the blank. This results in a final IS concentration of 1000 ng/mL.
-
Add Buffer: Add 1 mL of the 0.5 M Sodium Bicarbonate buffer (pH 10.5) to each tube and vortex briefly. The alkaline condition is critical for the reaction.[13][14]
-
Add Derivatizing Reagent: Add 200 µL of the 10% PFBCl solution to each tube.
-
React: Cap the tubes tightly and vortex for 2 minutes at room temperature. The reaction forms the stable N-pentafluorobenzoyl-diethylamine derivative.
-
Extract: Add 2 mL of Hexane to each tube. Vortex vigorously for 2 minutes to extract the derivatized analyte and IS into the organic layer.
-
Separate: Centrifuge the tubes at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Analyze: Carefully transfer the upper organic (Hexane) layer to a GC vial with an insert. Inject 1 µL into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for analysis. Optimization may be required based on specific instrumentation.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890 or equivalent | Standard, reliable platform for routine analysis. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for the non-polar derivatives.[14][15] |
| Carrier Gas | Helium | Inert carrier gas with optimal efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow for this column dimension, ensuring good peak shape.[14] |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis.[15] |
| Injector Temp | 290 °C | Ensures rapid and complete vaporization of the derivatized analytes.[14] |
| Oven Program | - Initial: 80 °C, hold 1 min- Ramp 1: 10 °C/min to 240 °C- Ramp 2: 25 °C/min to 290 °C, hold 5 min | The temperature program is designed to separate the derivative from solvent and matrix components effectively.[14] |
| Mass Spectrometer | ||
| MS System | Agilent 5977 or equivalent | Sensitive and reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| MS Source Temp | 230 °C | Standard source temperature for stable ionization. |
| MS Quad Temp | 150 °C | Standard quadrupole temperature. |
| Transfer Line Temp | 290 °C | Prevents condensation of analytes between the GC and MS.[14] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest.[15] |
| SIM Ions | ||
| Derivatized DEA | Quantifier: m/z 210 Qualifier: m/z 194 | Based on expected fragmentation (loss of ethyl group and subsequent fragments). |
| Derivatized DEA-d10 | Quantifier: m/z 220 | The +10 Da mass shift from the deuterated ethyl groups is clearly resolved. |
| Caption: Recommended GC-MS instrument parameters. |
Method Validation
The developed method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17]
Caption: Decision workflow for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Specificity | Analyze blank matrix samples. | No significant interfering peaks at the retention times of DEA and DEA-d10.[18] |
| Linearity & Range | Analyze calibration curve over the range of 1-500 ng/mL. | Correlation coefficient (R²) > 0.995.[15] |
| Accuracy | Analyze QC samples at low, mid, and high levels (n=5). | Mean recovery within 85-115% of the nominal value (80-120% at LLOQ).[15] |
| Precision | Analyze QC samples (n=5) for repeatability (intra-day) and on different days for intermediate precision. | Relative Standard Deviation (%RSD) < 15% (< 20% at LLOQ).[15] |
| Limit of Detection (LOD) | Determined from signal-to-noise ratio (S/N) of low-level standards. | S/N ≥ 3. |
| Limit of Quantification (LOQ) | The lowest standard on the calibration curve (LLOQ) that meets accuracy and precision criteria. | S/N ≥ 10.[14] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Incomplete derivatization.- Active sites in the GC inlet liner or column. | - Ensure pH of the reaction is >10.- Use fresh derivatizing reagent.- Replace the GC inlet liner and trim the first few cm of the column. |
| Low Recovery / Sensitivity | - Sub-optimal extraction.- Incomplete derivatization.- MS source is dirty. | - Ensure vigorous vortexing during LLE.- Check pH and freshness of PFBCl.- Perform MS source cleaning and tuning. |
| High Background Noise | - Contaminated solvents or reagents.- Excess derivatizing reagent. | - Use high-purity (HPLC or better) solvents.- Prepare PFBCl solution fresh daily.- Ensure good chromatographic separation of the derivative from excess reagent. |
| Poor Reproducibility (%RSD > 15%) | - Inconsistent sample preparation (pipetting errors).- Leaks in the GC system (inlet septum). | - Use calibrated pipettes and consistent technique.- Perform regular GC maintenance, including septum replacement. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of diethylamine by GC-MS. The strategic use of pentafluorobenzoyl chloride derivatization successfully addresses the chromatographic challenges associated with volatile amines. Furthermore, the incorporation of this compound as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision by compensating for variations inherent in the analytical process. The detailed method, from sample preparation to validation, serves as a robust framework for implementation in quality control, research, and drug development laboratories.
References
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Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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What Is Derivatization In GC-MS?. (2025). YouTube. Retrieved January 14, 2026, from [Link]
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2.1.2. Gas chromatography of amines as various derivatives. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Virginia Tech. Retrieved January 14, 2026, from [Link]
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Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved January 14, 2026, from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 14, 2026, from [Link]
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Application Note: A Robust Method for the Quantification of Primary Amines in Complex Matrices via Ethyl Chloroformate Derivatization and Stable Isotope Dilution GC-MS
An Application Note and Protocol for the Quantitative Analysis of Primary Amines by Stable Isotope Dilution GC-MS
Abstract
The analysis of primary amines is critical in fields ranging from pharmaceutical development to food safety and environmental monitoring. However, their inherent polarity, high volatility, and tendency for chromatographic peak tailing present significant analytical challenges.[1] This application note details a robust and highly sensitive method for the quantification of primary amines by gas chromatography-mass spectrometry (GC-MS). The method employs a rapid, aqueous-phase derivatization with ethyl chloroformate (ECF) to convert primary amines into more stable and volatile ethyl carbamate derivatives.[2][3] For superior accuracy and precision, the protocol incorporates a stable isotope dilution assay (SIDA) using Diethyl-d10-amine as a surrogate internal standard.[4][5][6] This comprehensive guide provides a detailed protocol, explains the underlying chemical principles, and offers field-proven insights for successful implementation.
Principle and Scientific Rationale
1.1. The Challenge of Primary Amine Analysis
Primary amines (R-NH₂) are often difficult to analyze directly by gas chromatography. Their active hydrogens lead to strong interactions with silanol groups on GC inlet liners and column stationary phases, resulting in poor peak shape, low sensitivity, and inaccurate quantification.[1] Chemical derivatization is a requisite step to mitigate these issues by replacing the active hydrogens with a less polar functional group, thereby increasing the analyte's volatility and thermal stability.[1][7]
1.2. Derivatization with Ethyl Chloroformate (ECF)
This protocol utilizes ethyl chloroformate (ECF) as the derivatizing agent. The reaction is a nucleophilic acyl substitution where the primary amine attacks the electrophilic carbonyl carbon of ECF. This occurs efficiently in a biphasic aqueous-organic system under basic conditions (pH 9-10).[1] The base neutralizes the HCl byproduct, driving the reaction to completion. The resulting N-alkyl ethyl carbamate is significantly less polar and more volatile than the parent amine, making it ideal for GC-MS analysis. A key advantage of ECF derivatization is that it can be performed rapidly in an aqueous medium, simplifying sample preparation.[2][3]
1.3. The Power of Stable Isotope Dilution Analysis (SIDA)
For the highest level of quantitative accuracy, this method employs Stable Isotope Dilution Analysis (SIDA).[5][6] A known concentration of a stable isotope-labeled (e.g., deuterium-labeled) analog of the analyte is added to the sample at the very beginning of the workflow. This internal standard (IS) has nearly identical chemical and physical properties to the analyte.[4] Consequently, it experiences the same losses during sample extraction, derivatization, and injection. By measuring the ratio of the analyte's signal to the internal standard's signal in the mass spectrometer, any variations in the analytical process are effectively cancelled out. This corrects for matrix effects and sample preparation inconsistencies, leading to highly reliable data.[8][9]
1.4. Use of this compound as a Surrogate Internal Standard
Ideally, the internal standard in a SIDA is the deuterated version of the specific primary amine being analyzed. However, when a specific labeled standard is unavailable, a structurally similar compound, known as a surrogate standard, can be used. In this protocol, this compound, a deuterated secondary amine, is employed.[10] While not a perfect structural match to a derivatized primary amine, its chemical behavior during extraction and chromatography can be sufficiently similar to provide a significant improvement in quantitative precision over using a non-isotopic internal standard. It is critical, however, for the user to validate the method for their specific primary amine of interest to ensure that the recovery and derivatization efficiency of the analyte and the this compound standard are comparable across the expected concentration range and in the specific sample matrix.
Visualization of the Derivatization and Workflow
To clarify the chemical transformation and the analytical procedure, the following diagrams have been generated.
Caption: Chemical reaction for derivatizing a primary amine.
Caption: Step-by-step experimental workflow.
Materials and Reagents
| Item | Specification |
| Solvents | Toluene, Hexane, Acetonitrile (HPLC or GC Grade) |
| Ethanol (Anhydrous) | |
| Pyridine (Anhydrous) | |
| Reagents | Ethyl Chloroformate (ECF), ≥99% |
| Sodium Borate Decahydrate | |
| Sodium Hydroxide (NaOH) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | |
| Standards | Primary Amine Analyte(s) of Interest, >98% purity |
| This compound, ≥98 atom % D | |
| Apparatus | 2 mL Screw-top glass vials with PTFE-lined septa |
| Micropipettes and tips | |
| Vortex mixer | |
| Benchtop centrifuge | |
| Gas Chromatograph with Mass Spectrometer (GC-MS) |
Detailed Experimental Protocols
4.1. Preparation of Solutions
-
Borate Buffer (0.5 M, pH 9.5): Dissolve 19.07 g of sodium borate decahydrate in ~90 mL of deionized water. Adjust pH to 9.5 with 1 M NaOH. Make up to a final volume of 100 mL.
-
Primary Amine Stock Solution (1 mg/mL): Accurately weigh 10 mg of the primary amine standard and dissolve in 10 mL of ethanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethanol.[10]
-
Calibration and Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary amine stock solution. Spike each calibration standard with the internal standard stock solution to achieve a constant final concentration (e.g., 10 µg/mL).
4.2. Derivatization and Extraction Protocol
This protocol is adapted for a 1 mL aqueous sample (e.g., urine, environmental water sample, or diluted biological extract).
-
Sample Aliquot: Pipette 1 mL of the sample, calibration standard, or quality control sample into a 2 mL glass vial.
-
Internal Standard Spiking: Add a precise volume of the this compound stock solution (e.g., 10 µL of a 100 µg/mL working solution to achieve a final concentration of 1 µg/mL).
-
Buffering and Catalyst: Add 100 µL of Toluene, 50 µL of Pyridine, and 50 µL of Ethanol. The organic solvent will extract the derivative, and pyridine acts as a catalyst.
-
Reagent Addition: Add 50 µL of Ethyl Chloroformate (ECF) to the vial. (Caution: ECF is corrosive and moisture-sensitive. Perform this step in a fume hood).
-
Reaction: Immediately cap the vial tightly and vortex vigorously for 2 minutes at room temperature. The solution will become cloudy as the derivative forms and precipitates, and the HCl byproduct reacts with the buffer.[1]
-
Extraction: After vortexing, add 500 µL of Hexane to the vial. Vortex again for 30 seconds to extract the derivatized analyte and internal standard into the organic phase.
-
Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Sample Collection: Carefully transfer the upper organic layer (Hexane/Toluene) to a clean autosampler vial containing a small amount (~50 mg) of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Instrumental Analysis: GC-MS Parameters
The following table provides a starting point for the GC-MS analysis. Parameters should be optimized for the specific analytes and instrument used.
| Parameter | Setting |
| GC System | Agilent 8890 GC (or equivalent) |
| MS System | Agilent 5977B MSD (or equivalent) |
| Injection Port | Split/Splitless, 250 °C, Splitless mode (1 min purge delay) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial 80 °C, hold 1 min. Ramp at 15 °C/min to 280 °C, hold 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI), 230 °C, 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ions | To be determined empirically. For the derivatized primary amine, select a characteristic fragment ion. For this compound (m/z 83.2), monitor its molecular ion or a major fragment. |
Results and Discussion
6.1. Method Validation and Trustworthiness
A self-validating system is built on rigorous quality control. The protocol's trustworthiness should be established by:
-
Calibration Curve: Analyze the prepared calibration standards to generate a calibration curve. The response ratio (Analyte Peak Area / IS Peak Area) should be linear with concentration, with a correlation coefficient (r²) > 0.995.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to determine intra- and inter-day accuracy (percent recovery) and precision (relative standard deviation, RSD%).
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.[11]
6.2. Causality Behind Experimental Choices
-
Why a Biphasic System? The reaction is performed in an aqueous buffer to ensure the primary amine is soluble and the pH is controlled. The organic solvent (Toluene/Hexane) is present to immediately extract the nonpolar carbamate derivative as it is formed, preventing potential hydrolysis back to the amine.
-
Why Pyridine? Pyridine acts as a nucleophilic catalyst and an acid scavenger, accelerating the reaction and neutralizing the HCl byproduct, further driving the equilibrium toward the product.
-
Why Anhydrous Sodium Sulfate? The presence of water can damage the GC column and interfere with ionization in the MS source. This drying step is crucial for robust and repeatable analysis.
Conclusion
This application note provides a comprehensive framework for the derivatization and quantitative analysis of primary amines using GC-MS. The combination of a rapid and efficient ethyl chloroformate derivatization with the precision of stable isotope dilution analysis offers a powerful tool for researchers in diverse scientific disciplines. By converting polar primary amines into stable, volatile carbamates, this method overcomes common chromatographic challenges, enabling sensitive and reliable quantification in complex matrices.
References
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Hušek, P., & Sweeley, C. C. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. Available at: [Link]
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Edwards, W. T. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Durden, D. A., & Davis, B. A. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. MDPI. Available at: [Link]
- Tran, T. C. (2007). Method of analysis of amine by mass spectrometry. Google Patents (US20070010023A1).
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Riedel, K., & Riederer, P. (2012). Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS. PubMed. Available at: [Link]
-
Riedel, K., & Riederer, P. (2012). Development of Stable Isotope Dilution Assays for the Simultaneous Quantitation of Biogenic Amines and Polyamines in Foods by LC-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Intelmann, D. (n.d.). The Power of Stable Isotope Dilution Assays in Brewing. Technical University of Munich. Available at: [Link]
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Moldoveanu, S. C. (2014). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
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Kataoka, H. (2018). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]
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Technical University of Munich. (n.d.). Stable Isotope Dilution Assay. BayBioMS. Available at: [Link]
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Mantzourani, E., & Kokotou, M. (2025). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Books. Available at: [Link]
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Science.gov. (n.d.). ethyl chloroformate derivatization: Topics. Available at: [Link]
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ResolveMass Laboratories Inc. (n.d.). Diethylamine-d10 | CAS 120092-66-2. Available at: [Link]
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Qiu, Y., & Su, M. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. ResearchGate. Available at: [Link]
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Qiu, Y., & Su, M. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. CORE. Available at: [Link]
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Introduction: The Imperative for Precision in Pharmacokinetics
An Application Note and Protocol for Pharmacokinetic Studies Utilizing Diethyl-d10-amine as a Stable Isotope-Labeled Internal Standard
Pharmacokinetic (PK) studies are the cornerstone of drug development, elucidating the journey of a therapeutic agent through the body by detailing its absorption, distribution, metabolism, and excretion (ADME).[1][2] The data from these studies inform dosing regimens, safety profiles, and regulatory submissions. The accuracy of PK data is therefore paramount, and the greatest challenge in generating it lies in the precise quantification of the drug in complex biological matrices like blood plasma.
The gold standard for quantitative bioanalysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), prized for its sensitivity and specificity.[3][4] However, the accuracy of LC-MS/MS can be compromised by two major factors: matrix effects, where endogenous components of the sample suppress or enhance the ionization of the analyte, and instrument variability. To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the industry-accepted best practice.[5][6]
This guide provides a detailed application and protocol for conducting pharmacokinetic studies using This compound (CAS No. 120092-66-2) as a SIL-IS.[7] this compound serves as an ideal internal standard for the quantification of unlabeled diethylamine or any drug molecule containing a diethylamine moiety. Its ten deuterium atoms provide a significant mass shift, making it easily distinguishable from the analyte by the mass spectrometer, while its chemical properties ensure it behaves nearly identically during sample extraction and chromatographic separation.[6]
Core Principle: How Deuterated Standards Guarantee a Self-Validating System
The trustworthiness of a bioanalytical method hinges on its ability to correct for unpredictable variations. A SIL-IS creates a self-validating system within each individual sample.
-
Expertise & Experience: The underlying principle is that an ideal internal standard should be affected by the analytical process in the exact same way as the analyte. By replacing hydrogen atoms with deuterium, a stable (non-radioactive) isotope, we create a molecule that is chemically identical to the analyte but physically heavier.[5][8] this compound and its unlabeled counterpart will have virtually the same extraction recovery, ionization efficiency, and chromatographic retention time.[6] Therefore, if a matrix effect suppresses the analyte's signal by 20%, it will also suppress the SIL-IS signal by 20%. The ratio of their signals remains constant, allowing for a highly accurate calculation of the analyte's true concentration.
-
Trustworthiness: The high degree of deuteration (d10) is a deliberate choice. It ensures there is no isotopic crosstalk or overlap between the mass signals of the analyte and the standard. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the Kinetic Isotope Effect (KIE). While this can sometimes alter metabolism or chromatographic behavior, the complete deuteration of the ethyl groups in this compound makes it metabolically robust and ensures it co-elutes almost perfectly with the analyte, providing the most reliable correction.[8][9]
Experimental Workflow for a Rodent Pharmacokinetic Study
This section outlines a complete workflow, from in-vivo sample collection to final data analysis.
Caption: Experimental workflow from animal dosing to pharmacokinetic data analysis.
Part 1: In-Vivo Study Protocol (Rat Model)
This protocol outlines a typical oral (PO) and intravenous (IV) dosing study to determine key PK parameters, including bioavailability.
1.1. Materials and Animals
-
Test Article (unlabeled drug containing a diethylamine moiety)
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Sprague Dawley rats (n=3 per time point, plus spares)
-
Dosing gavage needles (for PO) and syringes (for IV)
-
Blood collection tubes (e.g., K2-EDTA coated microtubes)
-
Anesthetic (e.g., isoflurane) for terminal bleed if required
-
Centrifuge
1.2. Animal Handling and Dosing
-
Acclimatization: Animals should be acclimatized for at least 3 days prior to the study, with free access to food and water.[10]
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.
-
Dosing:
-
Oral (PO) Group: Administer the test article formulation at the target dose (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV) Group: Administer the test article formulation at the target dose (e.g., 2 mg/kg) via tail vein injection.
-
-
Scientist's Note: Using both IV and PO routes allows for the calculation of absolute bioavailability (F%), a critical parameter for drug development. The IV dose provides a baseline for 100% systemic exposure.
1.3. Blood Sample Collection
-
Collect blood samples (approx. 100-200 µL) into K2-EDTA tubes at specified time points.[2]
-
Suggested IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Suggested PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Immediately after collection, gently invert the tubes to mix with the anticoagulant.
-
Place tubes on ice.
-
Within 1 hour of collection, centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Carefully transfer the supernatant (plasma) to new, clearly labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis.
-
Part 2: Bioanalytical Protocol (LC-MS/MS)
This protocol details the quantification of the analyte from the collected plasma samples.
2.1. Materials and Reagents
-
This compound (Internal Standard, IS)[7]
-
Test Article (Analyte Reference Standard)
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (or other mobile phase modifier)
-
Rat blank plasma (for calibration standards and QCs)
-
96-well plates and sealing mats
-
LC-MS/MS system with an electrospray ionization (ESI) source
2.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and this compound (IS) in methanol.
-
IS Spiking Solution (e.g., 100 ng/mL): Dilute the IS stock solution with ACN. The final concentration should be chosen to yield a robust signal in the assay.
-
Calibration Standards and Quality Controls (QCs): Perform serial dilutions of the analyte stock solution in blank rat plasma to prepare calibration standards (e.g., 1-1000 ng/mL) and QCs at low, medium, and high concentrations.
2.3. Sample Preparation (Protein Precipitation)
-
Rationale: This is a rapid and effective method to remove the majority of proteins from the plasma, which would otherwise interfere with the analysis.[6] Adding the IS early in the process ensures it accounts for any variability during sample handling and extraction.
-
Step-by-Step Procedure:
-
Arrange plasma samples (including standards, QCs, and unknown study samples) in a 96-well plate.
-
Allow samples to thaw completely at room temperature.
-
Vortex samples gently.
-
To 50 µL of each plasma sample, add 150 µL of the IS Spiking Solution in ACN.
-
Seal the plate and vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 15 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for LC-MS/MS analysis.
-
2.4. LC-MS/MS Method Parameters
The following table provides a starting point for method development. Parameters must be optimized for the specific analyte.
| Parameter | Suggested Setting | Rationale |
| LC System | ||
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention for small molecules like those containing a diethylamine group. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier ensures the amine is protonated, leading to better peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the analyte. |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate. | A standard gradient to separate the analyte from endogenous matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small volume to prevent peak distortion. |
| MS/MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amines readily accept a proton to form a positive ion. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Highly specific and sensitive mode where a precursor ion is selected and fragmented into a specific product ion. |
| MRM Transition (Analyte) | [M+H]+ → [Product Ion]+ | To be determined by infusing the analyte standard. The product ion is typically a stable, characteristic fragment. |
| MRM Transition (IS) | [M+10+H]+ → [Product Ion]+ | The precursor is 10 Da heavier than the analyte. The fragmentation pattern and product ion should be analogous to the analyte. |
| Dwell Time | 100 ms | Sufficient time to acquire a stable signal for each transition. |
Data Analysis and Interpretation
-
Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) versus the nominal concentration for the calibration standards. Perform a linear regression with 1/x² weighting. The curve must have a correlation coefficient (r²) of >0.99.
-
Quantification: Use the regression equation from the calibration curve to calculate the concentration of the analyte in the unknown study samples based on their measured peak area ratios.
-
Pharmacokinetic Parameters: Plot the plasma concentration versus time for both PO and IV routes. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key parameters.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is observed. |
| AUC(0-t) | Area Under the Curve from time zero to the last measurable time point. Represents total drug exposure. |
| AUC(0-inf) | Area Under the Curve extrapolated to infinity. |
| T½ (Half-life) | The time required for the plasma concentration to decrease by half. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit of time. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% (Bioavailability) | (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100. The fraction of the oral dose that reaches systemic circulation. |
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust, reliable, and self-validating framework for the quantitative bioanalysis required for pharmacokinetic studies. This methodology effectively mitigates the risks of matrix effects and instrument variability, ensuring the generation of high-quality, trustworthy data essential for advancing drug development programs. The protocols outlined here provide a comprehensive guide for researchers to implement this gold-standard approach in their own laboratories.
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Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
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Sharma, R. K., Strelevitz, T., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition. [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]
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de Graaf, A. A., et al. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology. [Link]
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Mutlib, A. (2020). The use of stable isotopes in drug metabolism studies. ResearchGate. [Link]
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Mackay, G., & Gottlieb, E. (2015). Analysis of Cell Metabolism Using LC-MS and Isotope Tracers. Methods in Enzymology. [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]
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ProSciento. (n.d.). Isotope Tracer Methodologies for Metabolic Clinical Trials. ProSciento. [Link]
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Bartman, J. R., & Christofk, H. R. (2017). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Trends in Biochemical Sciences. [Link]
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NIOSH. (1994). Aliphatic Amines. Method 2010. [Link]
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Kim, J. K., & Lee, W. N. (2018). Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology. Experimental & Molecular Medicine. [Link]
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Rosing, H., et al. (2018). Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. Clinical Pharmacokinetics. [Link]
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International Atomic Energy Agency. (2021). Guidance for preclinical studies with radiopharmaceuticals. IAEA. [Link]
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Kertesz, V., & Van der Loo, G. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]
-
Li, F., & Li, W. (2014). Murine Pharmacokinetic Studies. Bio-protocol. [Link]
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- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Application Notes and Protocols for Diethyl-d10-amine in Metabolomics Research
Foreword: The Pursuit of Precision in a Complex Biological System
Metabolomics, the comprehensive study of small molecules in a biological system, presents a formidable analytical challenge. The vast chemical diversity and wide dynamic range of metabolites, coupled with the inherent variability of biological matrices and analytical instrumentation, can obscure true biological signals.[1][2] Accurate quantification is not merely a goal but a prerequisite for generating meaningful biological insights, from biomarker discovery to understanding disease mechanisms.[3][4] This guide delves into the application of Diethyl-d10-amine, a stable isotope-labeled compound, as a powerful tool to overcome these challenges. We will explore its dual role as both a classic internal standard for targeted analysis and as a reagent for broader, isotope-coded derivatization strategies, providing detailed, field-proven protocols for the modern research laboratory.
Section 1: The Foundational Principle: Isotope Dilution Mass Spectrometry
Quantitative analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of modern bioanalysis.[3][5] However, its precision can be compromised by several sources of variability, including matrix effects (ion suppression or enhancement), inconsistent analyte recovery during sample preparation, and instrumental drift over time.[5][6]
The gold standard for mitigating these issues is Isotope Dilution Mass Spectrometry (IDMS).[7] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to every sample, calibrator, and quality control standard before any processing steps.[5][7] Because the stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte, it experiences the same losses during extraction and the same matrix effects during ionization.[7][8] The mass spectrometer, however, can distinguish between the light (analyte) and heavy (internal standard) forms based on their mass-to-charge (m/z) ratio.
The fundamental principle is that the ratio of the analyte signal to the internal standard signal remains directly proportional to the analyte's concentration, regardless of experimental variations.[5] This provides a self-correcting system within each sample, ensuring high precision and accuracy. Deuterated compounds, where hydrogen atoms are replaced by deuterium, are the most common type of SIL-IS used in metabolomics.[6][8]
Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).
Section 2: this compound: A Versatile Analytical Tool
This compound, [(C₂D₅)₂NH], is the fully deuterated isotopologue of diethylamine.[9] All ten hydrogen atoms on its ethyl groups are replaced with deuterium, resulting in a mass increase of 10 Daltons while preserving the chemical reactivity of its non-deuterated counterpart.[9] This makes it an ideal reagent for mass spectrometry-based metabolomics.
Physicochemical Properties
The utility of this compound stems from its near-identical properties to diethylamine, ensuring it behaves consistently during chromatographic separation and sample extraction.
| Property | Diethylamine (Analyte) | This compound (Internal Standard) | Significance |
| Molecular Formula | (C₂H₅)₂NH | (C₂D₅)₂NH | Chemically identical for co-elution and co-extraction.[8] |
| Molecular Weight | 73.14 g/mol | 83.20 g/mol [9][10] | Mass shift of +10 Da allows for clear separation by the mass spectrometer. |
| Boiling Point | ~55 °C | ~55 °C | Identical volatility ensures similar behavior during sample handling. |
| Basicity (pKa) | ~10.5[11] | ~10.5 | Identical chemical reactivity is crucial for derivatization applications. |
| Isotopic Purity | N/A | Typically ≥98 atom % D | High isotopic purity is essential to prevent signal interference.[6] |
Primary Applications in Metabolomics
-
Direct Quantification of Diethylamine: Used as a deuterated internal standard for the precise and accurate measurement of endogenous or environmental diethylamine in various biological matrices.[9]
-
Chemical Derivatization: Employed as a "heavy" labeling reagent in isotope-coded derivatization workflows to improve the detection and enable relative quantification of entire classes of metabolites, such as those containing carboxylic acids.[12][13][14]
Section 3: Protocol for Targeted Quantification of Diethylamine
This protocol details the use of this compound as an internal standard for the quantification of diethylamine in a biological matrix (e.g., human plasma) using LC-MS/MS. This approach is crucial for toxicology studies or for monitoring metabolic pathways involving small amines.
Rationale and Self-Validation
The protocol's integrity is grounded in the principles of IDMS. By adding a fixed concentration of this compound to all samples at the very beginning, any variability in the protein precipitation, extraction efficiency, or injection volume will affect both the analyte and the internal standard proportionally.[5][15] The stability of the analyte/IS ratio across the calibration curve is the primary validation of the method's precision. Method validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17]
Sources
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- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
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- 17. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chromatographic Peak Shifts with Deuterated Standards
Welcome to our specialized technical support center dedicated to addressing a common yet complex challenge in analytical science: the chromatographic peak shift of deuterated internal standards relative to their non-deuterated counterparts. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis. Here, we dissect the underlying principles of this phenomenon and provide actionable, field-proven troubleshooting strategies to ensure the accuracy and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than its non-deuterated analyte?
This frequently observed phenomenon is known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect (DIE).[1] It is an expected behavior stemming from the subtle yet significant physicochemical differences between protium (¹H) and deuterium (²H or D). The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These differences can alter the molecule's interaction with the stationary phase, leading to a shift in retention time.[1]
In the context of different chromatographic modes:
-
Reversed-Phase Liquid Chromatography (RPLC): Deuterated compounds often exhibit slightly lower lipophilicity. This leads to weaker interactions with the non-polar stationary phase, resulting in earlier elution.[1][2] This is often termed an "inverse isotope effect."
-
Normal-Phase Liquid Chromatography (NPLC): The opposite can be true, where deuterated compounds may be retained longer due to altered interactions with the polar stationary phase.[1][2]
-
Gas Chromatography (GC): In most GC applications, deuterated compounds also tend to elute earlier than their protium analogs.[3]
It is crucial to understand that a small, consistent shift in retention time between the analyte and the deuterated internal standard is often acceptable, provided the peaks are symmetrical and the response is stable. However, significant or inconsistent shifts can compromise data quality and indicate underlying issues.
Q2: What factors influence the magnitude of the retention time shift?
The extent of the retention time shift is not constant and can be influenced by several key factors:
-
Number of Deuterium Atoms: Generally, a greater number of deuterium atoms incorporated into a molecule leads to a more pronounced retention time shift.[1][2]
-
Position of Deuteration: The location of the deuterium atoms within the molecular structure is critical.[1][2] Deuteration on aliphatic chains often has a more significant impact than on aromatic rings.[1]
-
Molecular Structure: The inherent chemical properties of the analyte itself play a role in the degree of the isotope effect.[1][2]
-
Chromatographic Conditions:
-
Mobile Phase Composition: The choice of organic solvent (e.g., methanol vs. acetonitrile) and the pH of the mobile phase can influence the degree of separation between the deuterated and non-deuterated compounds.[1] The mobile phase composition directly affects the solvation of the stationary phase and, consequently, analyte retention.[4][5]
-
Temperature: Column temperature can affect the thermodynamics of partitioning and the kinetics of mass transfer, thereby influencing retention times.[6][7] Lowering the temperature can sometimes increase the retention of polar analytes in reversed-phase chromatography, potentially altering the separation from their deuterated counterparts.[6][8]
-
Stationary Phase: The type of stationary phase chemistry can impact the separation. While nonpolar stationary phases in RPLC typically show an inverse isotope effect, polar stationary phases may exhibit a "normal isotope effect" where the deuterated compound is retained longer.[1]
-
Q3: My deuterated internal standard and analyte used to co-elute, but now I'm observing a separation. What could be the cause?
A sudden or gradual shift in the retention time of your deuterated internal standard, leading to separation from the analyte, often points to a change in the chromatographic system or methodology. Here are the primary areas to investigate:
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation are a common culprit. Even minor variations in the organic solvent-to-aqueous buffer ratio or pH can alter selectivity and lead to peak shifts.
-
Column Aging and Contamination: Over time, columns can become contaminated, or the stationary phase can degrade. This can alter the column chemistry and affect the retention of both the analyte and the internal standard differently.
-
System Leaks: A small, undetected leak in the HPLC system can cause a drop in pressure and lead to an increase in retention times for both compounds, but potentially to different extents.
-
Temperature Fluctuations: If the column oven is not maintaining a stable temperature, this can cause retention time variability.[6]
-
Changes in Instrumentation: A change in instrumentation, even to a seemingly identical system, can introduce subtle differences in extra-column volume or other parameters that may affect the separation.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying the Chromatographic Isotope Effect
Objective: To systematically characterize the retention time shift between a deuterated internal standard and its non-deuterated analyte under your specific chromatographic conditions.
Experimental Protocol:
-
Standard Preparation:
-
Prepare individual stock solutions of the deuterated and non-deuterated analytical standards in a suitable solvent.
-
From these stocks, prepare a working solution containing both the deuterated and non-deuterated compounds at a known concentration.
-
-
Chromatographic Analysis:
-
Equilibrate the chromatographic system with the intended mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution onto the column.
-
Execute the analysis using your established chromatographic method (isocratic or gradient).
-
Ensure sufficient data points are collected across each peak for accurate determination of retention times.
-
-
Data Analysis:
-
Determine the retention time (t_R) for both the non-deuterated analyte (t_R(H)) and the deuterated internal standard (t_R(D)).
-
Calculate the retention time difference (Δt_R) and the separation factor (α):
-
Δt_R = t_R(H) - t_R(D)
-
α = k'(H) / k'(D), where k' is the retention factor.
-
-
Data Presentation:
| Parameter | Non-Deuterated Analyte | Deuterated Standard | Difference/Ratio |
| Retention Time (min) | t_R(H) | t_R(D) | Δt_R |
| Retention Factor | k'(H) | k'(D) | α |
Interpretation: A consistent Δt_R and an α value close to 1.0 indicate a predictable chromatographic isotope effect. Significant variability in these values across multiple injections suggests a problem with the chromatographic system.
Guide 2: Mitigating Unwanted Peak Shifts
Objective: To adjust chromatographic parameters to achieve co-elution or a consistent, minimal separation between the analyte and its deuterated internal standard.
Step-by-Step Methodology:
-
Mobile Phase Optimization:
-
Solvent Strength: Systematically vary the percentage of the organic modifier in the mobile phase. A slight adjustment (e.g., ±1-2%) can sometimes be sufficient to merge the peaks.
-
Solvent Type: If using acetonitrile, consider evaluating methanol, and vice versa. The different solvent properties can alter the selectivity of the separation.
-
pH Adjustment: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to prevent mixed-mode interactions that can exacerbate peak shifts.
-
-
Temperature Adjustment:
-
Investigate the effect of column temperature. A modest change in temperature (e.g., ±5 °C) can influence the interactions with the stationary phase and potentially reduce the separation.
-
-
Gradient Profile Modification (for gradient elution):
-
Adjust the slope of the gradient. A shallower gradient may provide better resolution but could also enhance the separation of the deuterated and non-deuterated species. Conversely, a steeper gradient might force them to co-elute.
-
Visualization of Troubleshooting Logic:
Caption: A logical workflow for troubleshooting deuterated standard peak shifts.
Guide 3: Addressing System-Related Retention Time Instability
Objective: To identify and resolve hardware or consumable issues that may be causing erratic retention times for both the analyte and the internal standard.
Systematic Checks:
-
Pump and Degasser:
-
Ensure the pump is delivering a consistent flow rate. Check for pressure fluctuations.
-
Verify that the mobile phase is adequately degassed to prevent air bubbles from entering the pump heads.
-
-
Injector and Sample Loop:
-
Inspect the injector for any signs of leaks or blockages.
-
Ensure the sample loop is not partially clogged.
-
-
Column and Connections:
-
Check all fittings for leaks, especially at the column inlet and outlet. Improperly seated fittings can introduce void volume and cause peak distortion and shifts.[9]
-
If the column is old or has been subjected to harsh conditions, consider replacing it.
-
Visualization of Isotope Effect Mechanism:
Caption: The Deuterium Isotope Effect on chromatographic retention.
Concluding Remarks
The chromatographic isotope effect is a fundamental aspect of using deuterated internal standards. While often benign, unexpected shifts in retention time warrant a systematic investigation. By understanding the underlying principles and following a logical troubleshooting workflow, researchers can effectively manage this phenomenon, ensuring the continued accuracy and reliability of their quantitative LC-MS analyses. When used correctly, deuterated internal standards remain the gold standard for mitigating variability and achieving high-quality analytical data.[10][11]
References
-
Wang, G., Hsieh, Y., & Korfmacher, W. A. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Chromatographia, 60(7-8), 383–388. Retrieved from [Link]
-
Tsikas, D. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 21(23), 9095. Retrieved from [Link]
-
ResolveMass. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2018). Isotope effect on retention time. r/chemistry. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Wilson, I. D., et al. (2004). Retention characteristics of protonated mobile phases injected into deuterated mobile phases in capillary liquid chromatography (LC) using on-line nuclear magnetic resonance (NMR) detection. Analyst, 129(7), 629-33. Retrieved from [Link]
-
Reddit. (2016). Deuterated internal standard retention times. r/chemistry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Hewavitharana, A. K., et al. (2010). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 28(7), 524-532. Retrieved from [Link]
-
Wales, J. A., et al. (2021). Hydrophilic Interaction Liquid Chromatography at Subzero Temperature for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 93(46), 15377–15384. Retrieved from [Link]
-
PharmPK Discussion Group. (2015). Retention times of Deuterated internal standard and Analyte. Retrieved from [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. Retrieved from [Link]
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of clinical biochemistry, 50(3), 274. Retrieved from [Link]
-
Chemistry For Everyone. (2023, February 3). How Does Temperature Affect Chromatography? [Video]. YouTube. Retrieved from [Link]
-
ChemConnections. (n.d.). Temperature Effect on GC Separations. Retrieved from [Link]
-
Kramer, P. D., & Rutan, S. C. (2015). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects. The Journal of Physical Chemistry B, 119(29), 9331–9341. Retrieved from [Link]
-
Andren, P. (2023). Crucial Role of Mobile Phase Composition in Chromatography. Journal of Chromatography & Separation Techniques, 14(3). Retrieved from [Link]
-
Lesimple, A., et al. (2016). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Journal of Chromatography A, 1467, 249-258. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
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- 4. Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
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- 7. chemconnections.org [chemconnections.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Mass Spectrometer Settings for Diethyl-d10-amine Detection
Welcome to the Technical Support Center for the analysis of Diethyl-d10-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing mass spectrometer settings for the detection of this compound. As a deuterated internal standard, precise and accurate quantification is paramount, and this guide will equip you with the knowledge to achieve robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a stable isotope-labeled (SIL) version of diethylamine, where all ten hydrogen atoms have been replaced with deuterium.[1] This substitution increases the molecular weight by 10 Daltons compared to its non-deuterated counterpart. In mass spectrometry, particularly in quantitative studies, this compound serves as an ideal internal standard.[2] Because it is chemically identical to diethylamine, it co-elutes during liquid chromatography and exhibits the same ionization behavior in the mass spectrometer's ion source.[3] The mass difference allows the instrument to distinguish between the analyte (diethylamine) and the internal standard (this compound), enabling accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[3][4]
Q2: Which ionization mode is best for this compound detection?
A2: For small amines like this compound, positive mode electrospray ionization (ESI) is typically the most effective. Amines have a high proton affinity and readily accept a proton in the ESI source to form a protonated molecule, [M+H]+. This results in a strong signal and high sensitivity. Atmospheric pressure chemical ionization (APCI) can also be used, particularly for less polar compounds, but ESI is generally the preferred starting point for this class of molecules.
Q3: How do I determine the precursor ion for this compound?
A3: To determine the precursor ion, you will perform a full scan analysis of a this compound standard solution infused directly into the mass spectrometer. The molecular weight of this compound ((C2D5)2NH) is approximately 83.20 g/mol .[2] In positive mode ESI, you will be looking for the protonated molecule, [M+H]+. Therefore, the expected precursor ion will have a mass-to-charge ratio (m/z) of approximately 84.2.
Q4: What are the expected fragmentation patterns and product ions for this compound?
A4: The fragmentation of this compound will be analogous to that of diethylamine. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. For diethylamine, this results in the loss of a methyl radical (•CH3) to produce a major fragment ion.
Based on the fragmentation of diethylamine, we can predict the major product ions for this compound (precursor ion m/z 84.2):
-
Loss of a deuterated methyl radical (•CD3): This would result in a product ion of m/z 66.2.
-
Loss of a deuterated ethyl radical (•C2D5): This would lead to a product ion of m/z 54.2.
You will need to perform product ion scans on your specific instrument to confirm the most abundant and stable fragment ions.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Signal Intensity | 1. Incorrect ionization mode.2. Suboptimal ion source parameters (e.g., capillary voltage, gas flow, temperature).3. Inefficient desolvation.4. Incorrect precursor/product ion selection.5. Sample degradation. | 1. Verify Ionization Mode: Ensure you are operating in positive ion mode (ESI+).2. Optimize Source Parameters: Systematically adjust capillary voltage, nebulizer gas flow, and source temperature to maximize the signal of the precursor ion (m/z 84.2).3. Improve Desolvation: Increase the drying gas flow and temperature to ensure complete solvent evaporation. Incomplete desolvation can lead to signal suppression.4. Confirm Ions: Infuse a fresh standard and perform a full scan to confirm the precursor ion. Then, perform a product ion scan to identify the most intense fragment ions.5. Use Fresh Sample: Prepare a fresh solution of this compound to rule out degradation. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. In-source fragmentation of other components.4. Improper cone voltage setting. | 1. Clean the System: Flush the LC system with a strong solvent like isopropanol. Prepare fresh mobile phases using high-purity solvents and additives.2. Improve Sample Cleanup: If analyzing complex matrices, enhance your sample preparation method (e.g., solid-phase extraction) to remove interfering compounds. 3. Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from co-eluting matrix components.4. Adjust Cone Voltage: A cone voltage that is too high can cause in-source fragmentation of matrix components, leading to increased background noise. Optimize the cone voltage as described in the protocol below.[5] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Secondary interactions with the column stationary phase.3. Inappropriate mobile phase pH.4. Column degradation. | 1. Reduce Injection Volume/Concentration: Dilute your sample to avoid overloading the analytical column.2. Mobile Phase Modifier: Amines can exhibit peak tailing due to interaction with residual silanols on the column. Add a small amount of a competing base, such as 0.1% formic acid or ammonium hydroxide, to the mobile phase to improve peak shape.3. Adjust pH: Ensure the mobile phase pH is appropriate for the analysis of amines. A slightly acidic pH (e.g., with formic acid) will ensure the amine is in its protonated form.4. Replace Column: If the column has been used extensively, it may be degraded. Replace it with a new column of the same type. |
| Inconsistent Results/Poor Reproducibility | 1. Fluctuations in ion source conditions.2. Matrix effects leading to ion suppression or enhancement.3. Inconsistent sample preparation.4. Instrument drift. | 1. Allow for Equilibration: Ensure the mass spectrometer has had adequate time to stabilize before starting your analytical run.2. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjust the chromatography to move the analyte peak away from these regions.3. Standardize Sample Preparation: Use a consistent and validated sample preparation protocol. The use of a deuterated internal standard like this compound is crucial for mitigating variability.[4]4. Regular Calibration: Calibrate the instrument regularly according to the manufacturer's recommendations. |
Experimental Protocols
Protocol 1: Determining Optimal MRM Transitions for this compound
This protocol outlines the steps to empirically determine the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for this compound.
Objective: To identify the precursor ion and the most abundant, stable product ions.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in methanol).
-
Mass spectrometer with ESI source.
-
Syringe pump for direct infusion.
Procedure:
-
Instrument Setup:
-
Set the mass spectrometer to positive electrospray ionization (ESI+) mode.
-
Infuse the this compound standard solution at a low flow rate (e.g., 5-10 µL/min).
-
-
Precursor Ion Identification (Full Scan):
-
Acquire data in full scan mode over a mass range that includes the expected precursor ion (e.g., m/z 50-150).
-
Identify the most abundant ion, which should correspond to the protonated molecule [M+H]+ at approximately m/z 84.2.
-
-
Product Ion Identification (Product Ion Scan):
-
Set the mass spectrometer to product ion scan mode.
-
Select the identified precursor ion (m/z 84.2) for fragmentation.
-
Apply a range of collision energies (e.g., 5-30 eV) to induce fragmentation.
-
Identify the most intense and stable product ions from the resulting spectrum. As predicted, these are likely to be around m/z 66.2 and m/z 54.2.
-
-
MRM Transition Selection:
-
Select at least two of the most intense and specific product ions to create your MRM transitions. For example:
-
Quantifier: 84.2 → 66.2 (typically the most intense transition)
-
Qualifier: 84.2 → 54.2 (a secondary transition for confirmation)
-
-
Caption: Workflow for MRM transition selection.
Protocol 2: Optimizing Cone Voltage and Collision Energy
This protocol provides a systematic approach to optimizing the cone voltage and collision energy for each MRM transition to maximize signal intensity.[6][7]
Objective: To fine-tune instrument parameters for maximum sensitivity.
Materials:
-
LC-MS/MS system.
-
This compound standard solution.
-
Established LC method.
Procedure:
-
Cone Voltage Optimization:
-
Set up your LC-MS/MS method with the selected MRM transitions.
-
Perform a series of injections of the this compound standard, varying the cone voltage (or declustering potential/fragmentor voltage) across a relevant range (e.g., 10-60 V in 5 V increments) for each injection. Keep the collision energy at a nominal value (e.g., 15 eV).
-
Plot the peak area of the precursor ion for each MRM transition against the cone voltage.
-
The optimal cone voltage is the value that provides the highest peak area without causing significant in-source fragmentation.[8]
-
-
Collision Energy Optimization:
-
Using the optimal cone voltage determined in the previous step, perform another series of injections.
-
For each injection, vary the collision energy for each MRM transition across a suitable range (e.g., 5-40 eV in 2 eV increments).
-
Plot the peak area of the product ion for each MRM transition against the collision energy.
-
The optimal collision energy is the value that produces the maximum product ion intensity.
-
Caption: Sequential optimization of cone voltage and collision energy.
Summary of Recommended Starting Parameters
The following table provides a starting point for your method development. Note that these values should be empirically optimized on your specific instrument.
| Parameter | Recommended Starting Value | Rationale |
| Ionization Mode | ESI Positive | Amines have high proton affinity. |
| Precursor Ion (Q1) | m/z 84.2 | Corresponds to [M+H]+ for this compound. |
| Product Ion 1 (Q3) | m/z 66.2 | Predicted major fragment from loss of •CD3. |
| Product Ion 2 (Q3) | m/z 54.2 | Predicted fragment from loss of •C2D5. |
| Cone Voltage | 15 - 40 V | Typical range for small molecules; requires optimization.[8] |
| Collision Energy | 10 - 25 eV | Sufficient energy for fragmentation of small amines; requires optimization. |
| Capillary Voltage | 1.0 - 3.5 kV | Optimize for stable spray and maximum signal. |
| Source Temperature | 120 - 150 °C | Instrument-dependent; optimize for efficient desolvation. |
| Desolvation Gas Temp. | 350 - 500 °C | Instrument-dependent; optimize for efficient desolvation. |
| Nebulizer Gas Flow | Instrument Dependent | Optimize for stable spray. |
| Drying Gas Flow | Instrument Dependent | Optimize for efficient desolvation and signal intensity. |
By following this guide, you will be able to develop a robust and sensitive method for the detection and quantification of this compound, ensuring the integrity and accuracy of your research data.
References
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
- Kovacs, D. (2009). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. European Journal of Mass Spectrometry, 15(2), 361-5.
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Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Retrieved from [Link]
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LCGC International. (2019, October 1). Method Development for the Qualitative and Quantitative Analysis of Pesticides by Direct Injection Liquid Chromatography– Tandem Mass Spectrometry (LC–MS/MS). Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019-3030.
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ResolveMass Laboratories Inc. (n.d.). Diethylamine-d10 | CAS 120092-66-2. Retrieved from [Link]
-
ResearchGate. (n.d.). List of MRM transitions. m/z (amu). Retrieved from [Link]
- MacLean, B., Tomazela, D. M., Abbatiello, S. E., Carr, S. A., & MacCoss, M. J. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical chemistry, 82(24), 10116-10124.
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Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved from [Link]
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MacLean, B., et al. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). LC/MS/MS retention time (t R ) and chosen MRM transitions for each analyte. Retrieved from [Link]
- Silinski, M. A. R., Uenoyama, T., Fernando, R. A., Robinson, V. G., Roberts, G., Cunny, H., ... & Waidyanatha, S. (2021). Development of an analytical method for quantitation of 2, 2′-dimorpholinodiethyl ether (DMDEE) in rat plasma, amniotic fluid and fetal homogenate by UPLC–MS-MS for determination of gestational and lactational transfer in rats. Journal of analytical toxicology, 45(9), 1036-1041.
- Weyermann, C., Marquis, R., Delémont, O., & Esseiva, P. (2006). Development of a quantitative LC-MS/MS method for the analysis of common propellant powder stabilizers in gunshot residue. Journal of the American Society for Mass Spectrometry, 17(4), 498-504.
- Clark, Z. D., & FIGG, N. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.
-
ResearchGate. (n.d.). Development of an Analytical Method for Quantitation of 2,2'-Dimorpholinodiethyl Ether (DMDEE) in Rat Plasma, Amniotic Fluid, and Fetal Homogenate by UPLC-MS-MS for Determination of Gestational and Lactational Transfer in Rats. Retrieved from [Link]
-
ANSTO. (2019, February 22). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated biomolecules. Retrieved from [Link]
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ResearchGate. (n.d.). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]
-
PubMed. (2021). Development of an Analytical Method for Quantitation of 2,2'-Dimorpholinodiethyl Ether (DMDEE) in Rat Plasma, Amniotic Fluid and Fetal Homogenate by UPLC-MS-MS for Determination of Gestational and Lactational Transfer in Rats. Retrieved from [Link]
-
MDPI. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Retrieved from [Link]
-
Waters Corporation. (2012, March 29). Method Development Report. Retrieved from [Link]
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Navigating Matrix Effects in Bioanalytical Assays: A Technical Support Guide Featuring Diethyl-d10-amine
Welcome to the Technical Support Center for addressing matrix effects in bioanalytical assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with assay variability and accuracy. Here, we will delve into the science behind matrix effects, provide practical troubleshooting guides, and answer frequently asked questions, with a special focus on the effective use of Diethyl-d10-amine as a stable isotope-labeled internal standard.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects and the role of this compound in mitigating them.
Q1: What are matrix effects in bioanalytical assays?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analyses.[2][4] These effects are a significant concern in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][5][6]
Q2: What causes matrix effects?
A2: Matrix effects arise from various endogenous and exogenous substances present in biological samples. Endogenous components include phospholipids, proteins, salts, and metabolites.[5][7] Exogenous sources can be anticoagulants (like Li-heparin), dosing vehicles, concomitant medications, and even materials leached from plastic labware.[7][8] One of the most common culprits in plasma and serum samples are phospholipids, which can co-extract with analytes and interfere with ionization.[5][9][10][11]
Q3: How do matrix effects impact my results?
Q4: What is this compound and how does it help?
A4: this compound is a stable isotope-labeled (SIL) version of diethylamine, where ten hydrogen atoms have been replaced with deuterium. In bioanalytical assays, it serves as an excellent internal standard (IS).[13] An ideal SIL-IS, like this compound, is chemically identical to the analyte of interest but has a different mass.[13]
Q5: Why is a stable isotope-labeled internal standard like this compound preferred?
A5: SIL internal standards are considered the "gold standard" for quantitative LC-MS/MS.[14] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of matrix effects (ion suppression or enhancement).[13][15] By comparing the signal of the analyte to the known concentration of the co-eluting SIL-IS, the variability caused by matrix effects can be accurately compensated for, leading to more precise and accurate quantification.[13][15][16] While deuterium-labeled standards are a top choice, it's important to be aware that in some cases they can exhibit slightly different retention times or recoveries compared to the non-labeled analyte.[17][18]
II. Troubleshooting Guides
This section provides structured approaches to identify, quantify, and mitigate matrix effects in your bioanalytical assays.
Guide 1: Identifying the Presence of Matrix Effects
The first step in addressing matrix effects is to determine if they are impacting your assay. Two common methods are the post-column infusion test and the post-extraction spike analysis.
Method 1: Post-Column Infusion
This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][7]
-
Experimental Protocol:
-
Prepare a constant infusion of the analyte solution at a concentration that gives a stable signal.
-
Introduce this infusion into the LC eluent flow after the analytical column but before the mass spectrometer ion source.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the analyte's signal. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
-
Method 2: Post-Extraction Spike Analysis
This quantitative method, often considered the "gold standard," assesses the magnitude of the matrix effect.[7]
-
Experimental Protocol:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound IS into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample. Spike the analyte and this compound IS into the extracted matrix residue before the final reconstitution step.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula:
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 suggests no significant matrix effect.
-
The U.S. FDA recommends evaluating the matrix effect in at least six different sources (lots) of the biological matrix.[3]
-
| Matrix Factor (MF) | Interpretation |
| < 1 | Ion Suppression |
| > 1 | Ion Enhancement |
| = 1 | No Significant Matrix Effect |
A summary of Matrix Factor interpretation.
Guide 2: Mitigating and Compensating for Matrix Effects
Once matrix effects are identified, several strategies can be employed to reduce or eliminate their impact.
Strategy 1: Chromatographic Separation
The goal is to chromatographically separate the analyte from the interfering matrix components.
-
Troubleshooting Steps:
-
Modify the Gradient: A shallower gradient can improve the resolution between the analyte and co-eluting interferences.
-
Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl phase) can alter the elution profile of both the analyte and matrix components.
-
Employ a Diverter Valve: Program a diverter valve to send the initial and final portions of the LC run, which often contain highly polar or non-polar interferences, to waste instead of the mass spectrometer.
-
Strategy 2: Advanced Sample Preparation
More rigorous sample preparation can effectively remove interfering components before analysis.[1]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity in removing interferences.[1] Specialized SPE phases, such as those with zirconia-coated silica, are designed to specifically target and remove phospholipids.[9]
Strategy 3: The "Dilute and Shoot" Approach
For assays with sufficient sensitivity, simply diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[4]
Strategy 4: Effective Use of this compound as an Internal Standard
The most robust approach to compensating for unavoidable matrix effects is the correct use of a stable isotope-labeled internal standard like this compound.[4][13]
-
Protocol for Implementation:
-
Add a known and constant amount of this compound IS to all samples (calibrators, quality controls, and unknowns) at the very beginning of the sample preparation process.[2]
-
During data processing, calculate the peak area ratio of the analyte to the internal standard.
-
Construct the calibration curve by plotting the peak area ratio against the analyte concentration.
-
Quantify the unknown samples using this calibration curve.
-
Because the SIL-IS and the analyte are affected by matrix effects in the same way, the ratio of their signals remains constant, leading to accurate quantification.[15]
III. Visualizing the Workflow
To aid in understanding, the following diagrams illustrate key concepts and workflows.
Figure 1: Mechanism of Ion Suppression in the ESI Source.
Figure 2: A logical workflow for troubleshooting matrix effects.
IV. Conclusion
Addressing matrix effects is a critical aspect of robust bioanalytical method development. By systematically identifying, understanding, and mitigating these effects, researchers can ensure the generation of high-quality, reliable data. The use of a stable isotope-labeled internal standard, such as this compound, is a powerful and often essential tool in this process, providing the most effective compensation for the inherent variability of complex biological matrices. This guide provides a foundational framework for troubleshooting; however, specific applications may require further tailored optimization.
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
- Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid communications in mass spectrometry, 13(12), 1175–1185.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041–1044.
-
University of Waterloo. (n.d.). Ion Suppression and ESI. Mass Spectrometry Facility. Retrieved from [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Retrieved from [Link]
- Ray, A., & Yan, Z. (2010). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 596-602.
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
CPTC. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use. Retrieved from [Link]
-
Wikipedia. (2023). Ion suppression (mass spectrometry). Retrieved from [Link]
- Creek, D. J., Chokkathukalam, A., & Breitling, R. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6127-6134.
- Selvaraj, C. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(8), 646-656.
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
- Patel, D. N., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Science and Technology, 3(4), 650-657.
-
Frontage Labs. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
- Zenobi, R., & Bregy, L. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2541-2549.
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]
- Li, W., & Cohen, L. H. (2012). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 4(18), 2299-2304.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
Jemal, M. (2010). Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. SlideShare. Retrieved from [Link]
- Xu, R. N., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(18), 1837-1840.
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
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Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 16(1), 23–31.
- Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20.
- Li, W., & Aubry, A. F. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry.
-
Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]
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van den Broek, I., & van Dongen, W. D. (n.d.). The use of internal standards for macromolecule quantification by LC-MS. Retrieved from [Link]
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Technical Support Center: Improving the Recovery of Diethyl-d10-amine from Complex Matrices
Welcome to the technical support center dedicated to enhancing the recovery of Diethyl-d10-amine, a common internal standard (IS), from complex biological and environmental matrices. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving consistent and high recovery rates. We will explore the underlying causes of poor recovery and provide detailed, field-proven troubleshooting strategies and protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the recovery of this compound.
Q1: Why is the recovery of my internal standard, this compound, consistently low?
Low recovery of an internal standard (IS) like this compound is a critical issue as it undermines the accuracy and precision of your quantitative analysis.[1] The primary role of an IS is to correct for variability during sample preparation and analysis.[1][2] Several factors can contribute to its poor recovery:
-
Suboptimal Extraction: The chosen extraction method (e.g., LLE, SPE, QuEChERS) may not be optimized for the physicochemical properties of this compound in your specific matrix.
-
Matrix Effects: Components within the sample matrix (e.g., salts, lipids, proteins) can interfere with the extraction process or suppress the instrument's signal during analysis.[3][4]
-
Analyte Instability: The pH or temperature conditions during extraction might be causing the degradation of the amine.
-
Incomplete Elution (SPE): The elution solvent in a Solid-Phase Extraction (SPE) protocol may not be strong enough to completely desorb the this compound from the sorbent.[5]
-
Phase Partitioning Issues (LLE): In Liquid-Liquid Extraction (LLE), the pH of the aqueous phase might not be suitable to ensure the amine is in its neutral form for efficient partitioning into the organic solvent.[6]
Q2: What are "matrix effects" and how do they specifically impact a deuterated amine standard?
Matrix effects refer to the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data quality.[3][4] For this compound, which is often analyzed by LC-MS/MS, matrix effects are a significant concern.
Endogenous matrix components like salts, phospholipids, and metabolites can compete with the analyte for ionization in the mass spectrometer's source.[3][8] While a stable isotope-labeled internal standard like this compound is designed to co-elute with the native analyte and experience similar matrix effects, severe suppression can still lead to a signal that is too low for reliable detection, impacting the limit of quantification.[8]
Q3: Should I consider derivatization for this compound, even though it's just an internal standard?
Yes, especially if you are using Gas Chromatography (GC) for your analysis. Free amines, like Diethylamine, are highly polar and prone to poor peak shape, tailing, and adsorption on the GC column.[9][10] Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable derivative.[11] This improves chromatographic performance, leading to sharper peaks and better sensitivity.[11][12]
Since your internal standard should behave as closely as possible to your analyte of interest, if you are derivatizing your target analyte (native Diethylamine), you must also derivatize your this compound standard using the same procedure.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth troubleshooting for common extraction techniques.
Guide 1: Optimizing Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique, but its success hinges on the proper selection of sorbent and optimization of each step.[13][14]
Common Issue: Low Recovery of this compound in SPE
Q: I'm using a reversed-phase (C18) SPE cartridge, but my this compound recovery is below 50%. What's going wrong?
This is a common scenario. While reversed-phase is a go-to for many applications, this compound is a basic, relatively polar compound, which can lead to several issues with a standard C18 sorbent.
Troubleshooting Workflow:
Detailed Explanations & Solutions:
-
Incorrect pH during Loading: Diethylamine has a pKa of approximately 10.7. For optimal retention on a reversed-phase sorbent, the analyte should be in its neutral, non-ionized form.[6][15] If the sample pH is below 9, a significant portion of the this compound will be protonated (positively charged), reducing its hydrophobic interaction with the C18 stationary phase and causing it to "break through" during the loading or washing steps.
-
Solution: Adjust the sample pH to be at least 2 units above the pKa. For this compound, a pH of ~11 is ideal. This can be achieved by adding a small amount of a basic buffer like ammonium hydroxide.
-
-
Inappropriate Sorbent Choice: For charged compounds like amines, a mixed-mode ion-exchange sorbent often provides superior selectivity and retention compared to a purely reversed-phase mechanism.[16]
-
Solution: Switch to a mixed-mode strong or weak cation exchange (SCX or WCX) SPE cartridge. This allows for a dual retention mechanism: hydrophobic interaction and electrostatic interaction. This is particularly effective for cleaning up complex matrices, as you can use wash steps of varying pH and solvent strength to remove different types of interferences.[16]
-
-
Inefficient Elution: If the amine is strongly bound to the sorbent (especially on a cation exchange column), a neutral organic solvent like methanol may not be sufficient for complete elution.
-
Solution: The elution solvent must disrupt the interaction between the analyte and the sorbent. For a cation exchange sorbent, this is achieved by using an acidified organic solvent. The acid (e.g., formic acid, acetic acid) provides protons to neutralize the charge on the sorbent, releasing the positively charged amine.
-
Recommended Elution Solvent: 5% Formic Acid or 5% Ammonium Hydroxide in Methanol.
-
Protocol: Mixed-Mode Cation Exchange SPE for this compound
This protocol is a robust starting point for extracting this compound from a complex aqueous matrix like urine or plasma.
| Step | Procedure | Purpose |
| 1. Sample Pre-treatment | To 1 mL of sample, add 1 mL of 4% phosphoric acid. Vortex to mix. | Acidification ensures the amine is fully protonated (positively charged) for strong retention on the cation exchange sorbent.[17] |
| 2. Condition | Pass 1 mL of Methanol through the SPE cartridge. | Wets the sorbent's functional groups to ensure consistent interaction.[5] |
| 3. Equilibrate | Pass 1 mL of Deionized Water through the cartridge. | Creates a sorbent environment similar to the sample to maximize retention.[5] Do not let the sorbent go dry.[15] |
| 4. Load | Load the 2 mL of pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). | Binds the positively charged this compound to the negatively charged sorbent. |
| 5. Wash 1 (Polar Interferences) | Pass 1 mL of 0.1 M Acetic Acid through the cartridge. | Removes polar, non-basic interferences. |
| 6. Wash 2 (Non-polar Interferences) | Pass 1 mL of Methanol through the cartridge. Dry the cartridge thoroughly under vacuum for 5 minutes. | Removes less polar, non-basic interferences. Drying removes residual water before elution.[5] |
| 7. Elute | Elute the this compound with 1 mL of 5% Ammonium Hydroxide in Methanol. | The basic modifier neutralizes the charge of the amine, disrupting the ionic interaction with the sorbent and allowing for its elution. |
| 8. Evaporate & Reconstitute | Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a solvent compatible with your analytical system (e.g., mobile phase for LC-MS). | Concentrates the analyte and prepares it for injection. |
Guide 2: Improving Liquid-Liquid Extraction (LLE)
LLE is a fundamental technique based on the differential partitioning of an analyte between two immiscible liquid phases.[18]
Common Issue: Poor and Inconsistent LLE Recovery
Q: My LLE recovery for this compound is erratic. I'm using Dichloromethane to extract from a plasma sample. How can I improve this?
Inconsistent LLE recovery is often due to issues with pH control, emulsion formation, or an inappropriate choice of extraction solvent.[6]
Detailed Explanations & Solutions:
-
pH Control is Paramount: As with SPE, the ionization state of this compound is crucial. To partition from an aqueous phase (like plasma) into an organic solvent, the amine must be in its neutral, uncharged form.[6][19]
-
Solution: Before adding the organic solvent, adjust the pH of the plasma sample to ~11 using a base like Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH). This deprotonates the amine, making it more soluble in the organic phase.
-
-
"Salting Out": Complex matrices like plasma are prone to forming emulsions, which are a third layer between the aqueous and organic phases that can trap your analyte. Adding salt to the aqueous phase increases its ionic strength, which can help break emulsions and decrease the solubility of the amine in the aqueous layer, driving it into the organic phase.[6]
-
Solution: Add a salt like Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) to the aqueous sample before extraction.
-
-
Solvent Selection: Dichloromethane is a dense, non-polar solvent. A solvent with slightly more polarity might be more effective at extracting a relatively small amine like Diethylamine.
-
Solution: Consider using Methyl-tert-butyl ether (MTBE) or Ethyl Acetate. MTBE is less dense than water, forming the top layer, which can be easier to handle. Experiment with different solvents to find the one that provides the best recovery and cleanest extract.
-
Protocol: Optimized LLE for this compound from Plasma
| Step | Procedure | Purpose |
| 1. Sample Aliquot | Pipette 500 µL of plasma into a 2 mL microcentrifuge tube. | |
| 2. Add IS | Spike with the appropriate concentration of this compound working solution. | Internal standard is added early to account for variability throughout the process.[2] |
| 3. pH Adjustment | Add 50 µL of 1 M NaOH. Vortex briefly. | Raises the pH to ~11, ensuring the amine is in its neutral form for extraction.[6] |
| 4. Add Extraction Solvent | Add 1 mL of Methyl-tert-butyl ether (MTBE). | The organic phase into which the analyte will be extracted. |
| 5. Extraction | Cap the tube and vortex vigorously for 1 minute. | Mixes the two phases to facilitate the transfer of the analyte.[20] |
| 6. Phase Separation | Centrifuge at 10,000 x g for 5 minutes. | Breaks any emulsions and creates a sharp interface between the aqueous (bottom) and organic (top) layers. |
| 7. Transfer | Carefully transfer the top organic layer (~800 µL) to a clean tube, avoiding the aqueous layer and any proteinaceous interface. | Isolates the extract containing the analyte. |
| 8. Evaporate & Reconstitute | Evaporate the organic solvent to dryness under nitrogen and reconstitute in mobile phase. | Prepares the sample for analysis. |
Guide 3: Implementing the QuEChERS Method
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a dispersive SPE (d-SPE) technique that is highly effective for a wide range of analytes in very complex matrices like food and soil.[21][22]
Common Issue: Low Recovery or Dirty Extracts with QuEChERS
Q: I'm trying a QuEChERS method for this compound in a fruit matrix, but the final extract is still showing significant matrix effects in my LC-MS/MS analysis. What can I adjust?
The effectiveness of QuEChERS relies on the correct combination of extraction salts and d-SPE cleanup sorbents.[23][24] For a basic compound like this compound, the choice of d-SPE sorbent is particularly important.
Detailed Explanations & Solutions:
-
Initial Extraction (Salting Out): The first step uses an organic solvent (typically acetonitrile) and a salt mixture (commonly MgSO₄ and NaCl) to extract the analytes and separate the organic and aqueous layers.[23] This step is generally robust, but ensuring vigorous shaking is key to good recovery.
-
Dispersive SPE (d-SPE) Cleanup: This is the most critical step for customization. The crude extract is mixed with a combination of sorbents to remove specific interferences.[25]
-
Primary Secondary Amine (PSA): This is a common sorbent that removes organic acids, sugars, and some lipids. It is essential for fruit and vegetable matrices.[23]
-
C18: This sorbent is added to remove non-polar interferences, such as fats and waxes.[24]
-
Graphitized Carbon Black (GCB): This sorbent is very effective at removing pigments and sterols. However, GCB can strongly retain planar molecules, which may include some derivatized amines. Use with caution and test recovery carefully if you choose to include it.
-
Optimizing d-SPE for a Basic Analyte in a High-Sugar Matrix:
For this compound in a fruit matrix, a combination of MgSO₄ (to remove water), PSA (to remove sugars and acids), and C18 (to remove lipids) is a strong starting point.
Protocol: QuEChERS for this compound in a High-Moisture Food Matrix
| Step | Procedure | Purpose |
| 1. Homogenization & Spiking | Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Spike with this compound working solution. | Ensures a representative sample and adds the IS. |
| 2. Extraction | Add 10 mL of Acetonitrile. Cap and shake vigorously for 1 minute. | Extracts the analyte from the sample matrix. |
| 3. Salting Out | Add the contents of a salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute immediately after adding salts. | Induces phase separation between the aqueous and acetonitrile layers.[23] |
| 4. Centrifugation | Centrifuge at >3000 x g for 5 minutes. | Separates the top acetonitrile layer containing the analyte. |
| 5. d-SPE Cleanup | Transfer 1 mL of the supernatant (top layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. | Removes residual water and matrix interferences (sugars, acids, lipids).[23][24] |
| 6. Final Centrifugation | Vortex for 30 seconds, then centrifuge at >3000 x g for 5 minutes. | Pellets the d-SPE sorbents, leaving a clean final extract. |
| 7. Analysis | Take an aliquot of the supernatant for direct injection or for evaporation and reconstitution if further concentration is needed. |
References
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- BenchChem. (n.d.).
- Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications.
- Szulejko, J. E., & Kim, K.-H. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- Phenomenex. (n.d.).
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
- Thermo Fisher Scientific. (n.d.).
- LCGC International. (2014). Understanding and Improving Solid-Phase Extraction.
- Agilent. (n.d.). SPE Method Development Tips and Tricks. Agilent.
- Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- ResearchGate. (2025). QuEChERS: The Dispersive Methodology Approach for Complex Matrices.
- Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
- Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone.
- LCGC International. (2015). Eight Steps to Better Results from Solid-Phase Extraction.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Poor Internal Standard Recovery. BenchChem.
- Elliott, S., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- Labsert. (2021).
- El-Beqqali, A., Krys, M., & Abdel-Rehim, M. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC - NIH.
- Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.
- LCGC International. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Internal-Standard-Variability-in-Bioanalytical-Assays. BenchChem.
- NIH. (n.d.). Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. NIH.
- ResearchGate. (n.d.). Matrix effects: Causes and solutions.
- ResearchGate. (2025). Matrix effects and selectivity issues in LC-MS-MS | Request PDF.
- YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube.
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
- LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
- BenchChem. (n.d.).
- Al-Saffar, F. T., et al. (2022).
- MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI.
- Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient W
- Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts.
- LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- NIH. (2025).
- Thermo Fisher Scientific. (n.d.). SPE Method Development. Thermo Fisher Scientific - US.
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Unknown Source.
- Development of LC-MS method for nitrosamine impurities separation and quantific
- Agilent. (n.d.). Amines and alcohols Fast analysis of amines and solvents. Agilent.
- VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
- American Laboratory. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers.
- Element Lab Solutions. (n.d.).
- MDPI. (2024). Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples. MDPI.
- PubMed. (2024). A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine. PubMed.
- ResearchGate. (n.d.). (PDF) Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples.
- Agilent. (n.d.). GC AND GC/MS. Agilent.
- Columbia University. (n.d.). solid-liquid extraction. Columbia University.
- ResearchGate. (2025). Liquid-Liquid Extraction/Low-Temperature Purification (LLE/LTP) Followed by Dispersive Solid-Phase Extraction (d-SPE) Cleanup for Multiresidue Analysis in Palm Oil by LC-QTOF-MS.
Sources
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Technical Support Center: Resolving Isobaric Interferences with Diethyl-d10-amine
Welcome to the technical support guide for resolving isobaric interferences using Diethyl-d10-amine. This resource is designed for researchers, scientists, and drug development professionals who encounter the challenge of co-eluting isobaric compounds in their LC-MS/MS analyses. Here, we provide in-depth FAQs, practical troubleshooting guides, and validated protocols to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference and why is it a significant problem in mass spectrometry?
Q2: How does this compound help resolve these interferences?
A: this compound is a chemical derivatizing agent. Derivatization is a technique used to alter the chemical structure of an analyte to improve its analytical properties.[8][9][10] this compound works by reacting with specific functional groups on the target analyte (e.g., primary or secondary amines). This reaction adds a this compound tag to the molecule.
The key to resolving interference lies in the "d10" part of the name, which signifies that the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium, a stable, heavy isotope of hydrogen.[11] This increases the mass of the derivatized analyte by 10 Daltons (since each deuterium is ~1 Da heavier than hydrogen). This mass shift effectively separates the m/z signal of the target analyte from the interfering isobaric compound, which does not react with the agent.
Q3: What types of compounds are suitable for derivatization with this compound?
A: this compound is primarily used for compounds containing primary and secondary amine functional groups. This makes it highly effective for a wide range of analytes in pharmaceutical and biomedical research, including:
-
Certain classes of drugs and their metabolites
-
Neurotransmitters (e.g., catecholamines)
-
Amino acids
-
Biomarkers with amine moieties
The selectivity of the derivatization reaction is a key advantage, as it ensures that only the target compounds are modified, leaving the broader sample matrix largely unchanged.
Q4: What are the advantages of using a deuterated derivatizing agent?
A: Using a deuterated agent like this compound offers several benefits over non-deuterated alternatives:
-
Minimal Impact on Chromatography: Deuterium substitution has a negligible effect on the physicochemical properties of a molecule.[11] Therefore, the derivatized analyte will have nearly identical chromatographic retention time and behavior as its non-deuterated counterpart, simplifying method development.
-
Creation of Internal Standards: The derivatization reaction can be performed with both the deuterated (d10) and non-deuterated ("d0") versions of the reagent. This allows for the in-situ creation of a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for quantitative mass spectrometry, correcting for matrix effects and instrument variability.[12]
-
Predictable Mass Shift: The mass increase is consistent and predictable, making it easy to calculate the new m/z of the derivatized analyte for method setup.
Troubleshooting Guide
This section addresses common issues encountered during the application of this compound derivatization.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Derivatization Yield | 1. Incorrect pH: The reaction is pH-dependent; amines must be in their free base form to react.[13] 2. Reagent Degradation: Moisture can hydrolyze the derivatizing agent. 3. Insufficient Temperature/Time: The reaction kinetics may be too slow under the current conditions.[14] 4. Matrix Interference: Other sample components may be consuming the reagent. | 1. Optimize pH: Adjust the sample pH to a basic range (typically pH 8-10) using a non-reactive buffer like borate buffer.[15] 2. Proper Reagent Handling: Use anhydrous solvents and store the reagent under inert gas. Prepare fresh solutions before use. 3. Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 60-70°C) and/or extend the incubation time.[16] Perform a time-course experiment to determine the optimal reaction duration. 4. Sample Cleanup: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step prior to derivatization to remove interfering matrix components. |
| Poor Chromatographic Peak Shape | 1. Change in Polarity: The derivatized analyte is significantly more hydrophobic than the original compound.[9][10] 2. Excess Reagent: A large excess of unreacted derivatizing agent can interfere with chromatography. | 1. Adjust Mobile Phase: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient elution method to accommodate the more hydrophobic derivative. 2. Quench the Reaction: After the desired reaction time, add a quenching agent (e.g., a small amount of a primary amine solution like glycine or formic acid) to consume the excess this compound.[14] |
| High Variability in Results (Poor Precision) | 1. Inconsistent Reaction Conditions: Minor variations in temperature, time, or pH between samples. 2. Sample Evaporation: Loss of solvent during heating can concentrate reactants and alter the reaction. | 1. Standardize Protocol: Use a heating block for consistent temperature control and a timer for precise reaction intervals. Prepare a master mix of buffer and reagent to add to all samples. 2. Secure Sealing: Ensure reaction vials are tightly capped with PTFE-lined septa to prevent evaporation during incubation.[16] |
Experimental Protocol: General Derivatization Workflow
This protocol provides a general starting point. Optimization for your specific analyte and matrix is essential. [14]
Materials:
-
This compound solution (e.g., 1 mg/mL in anhydrous acetonitrile).
-
Borate Buffer (0.1 M, pH 9.0).
-
Anhydrous acetonitrile.
-
Quenching solution (e.g., 1% formic acid in water).
-
Sample extract (dried and reconstituted in a suitable solvent).
Procedure:
-
Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of anhydrous acetonitrile.
-
pH Adjustment: Add 50 µL of Borate Buffer (0.1 M, pH 9.0) to the sample vial. Vortex briefly.
-
Reagent Addition: Add 20 µL of the this compound solution to the vial.
-
Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 60°C for 30 minutes.[16]
-
Cooling & Quenching: Remove the vial and allow it to cool to room temperature. Add 10 µL of the quenching solution to stop the reaction.
-
Final Preparation: The sample is now ready for dilution and direct injection into the LC-MS/MS system.
References
-
Li, W., et al. (2008). Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in Addition to Stringent Chromatographic Separations in Liquid chromatography/tandem Mass Spectrometric Analysis of Drugs in Biological Matrix. Rapid Communications in Mass Spectrometry, 22(13), 2021-8. [Link]
-
Bird, S. S. (2021). Chemical Derivatization-Aided High Resolution Mass Spectrometry for Shotgun Lipidome Analysis. Methods in Molecular Biology, 2306, 61-75. [Link]
-
Li, W., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. ResearchGate. [Link]
-
Li, W., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Semantic Scholar. [Link]
-
Kataoka, H. (2010). Chemical derivatization in LC-MS bioanalysis: current & future challenges. Bioanalysis, 2(6), 1109-25. [Link]
-
Kataoka, H. (2010). Chemical Derivatization in LC–MS Bioanalysis: Current & Future Challenges. Future Science. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]
-
Kataoka, H. (2010). Chemical derivatization in LC-MS bioanalysis: Current & future challenges. ResearchGate. [Link]
-
Bregy, L., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Research Collection ETH Zurich. [Link]
-
Bregy, L., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 36(16), e9331. [Link]
-
Bregy, L., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. PubMed Central (PMC) - NIH. [Link]
-
Chromatography Online. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Chromatography Online. [Link]
-
Tufi, J. E., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1248, 129-37. [Link]
-
Higashi, T. & Ogawa, S. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1467-76. [Link]
-
Li, Y., et al. (2019). Derivatization for liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 119, 115615. [Link]
-
Gika, E., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 28(23), 7793. [Link]
-
Chemistry For Everyone. (2024). What Are Common Interferences In ICP-MS?. YouTube. [Link]
-
American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. [Link]
-
Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
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Technical Support Center: Enhancing Ionization Efficiency for Diethyl-d10-amine in ESI
Welcome to the technical support center for Mass Spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with Diethyl-d10-amine and aim to maximize its signal intensity in Electrospray Ionization (ESI) Mass Spectrometry. Here, we will move beyond simple procedural lists to explore the underlying scientific principles, providing you with the expertise to troubleshoot effectively and optimize your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the analysis of this compound.
Q1: I am seeing a very low or non-existent signal for this compound in positive ion ESI mode. What is the most likely cause?
A weak or absent signal for a basic amine like this compound is typically rooted in one of two areas: improper solution chemistry (mobile phase) or suboptimal ion source parameters. The fundamental goal of ESI is to efficiently transfer pre-existing ions from solution into the gas phase.[1] For this compound, which is a basic compound, this means ensuring it is effectively protonated to [M+H]+ in the ESI droplet before it can be emitted. An un-optimized mobile phase, particularly one with an inappropriate pH, is the most frequent cause of poor ionization.
Q2: What is the ideal mobile phase composition and additive for analyzing this compound?
For positive mode ESI, the mobile phase must facilitate protonation. The standard and most effective approach is the addition of a volatile acid.
-
Primary Recommendation: Start with 0.1% formic acid in your mobile phase (both aqueous and organic components).[2][3] Formic acid is a volatile additive that lowers the mobile phase pH, effectively protonating the secondary amine group of this compound, thus promoting the formation of the [M+H]+ ion required for ESI+ detection.
-
Alternative: 0.5-1% acetic acid can also be used, but formic acid is generally preferred for its volatility and effectiveness.[4]
Crucially, you must avoid non-volatile buffers like phosphate, TRIS, or HEPES, as they will precipitate in the ESI source, leading to rapid signal loss and instrument contamination.[4][5] Similarly, while trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography, it is known to cause significant ion suppression in ESI and should be avoided if possible.[6][7][8]
Q3: Does the deuterium labeling on this compound significantly impact its ionization efficiency compared to the non-deuterated analog?
In most cases, the effect of deuterium labeling on ESI efficiency is negligible.[9] Deuterated internal standards are chosen precisely because their physicochemical properties are very similar to the unlabeled analyte, ensuring they co-elute and exhibit nearly identical ionization behavior. However, subtle "isotope effects" can sometimes be observed, potentially leading to very slight differences in chromatographic retention time or gas-phase basicity.[10][11] For routine quantification, you can assume the ionization efficiency is the same, but it is a factor to consider in high-precision studies or when unexpected chromatographic separation occurs.
Q4: My signal is present but highly unstable. What are the first things I should check?
Signal instability is often a physical or electrical issue within the ESI source.
-
Check for a Stable Taylor Cone: Visually inspect the ESI needle tip. You should see a stable, fine mist (the "Taylor Cone"). An intermittent or sputtering spray points to issues like a partial clog in the sample line, inconsistent solvent delivery from the LC, or incorrect sprayer voltage.[12]
-
Listen for Electrical Discharge: A crackling or hissing sound from the source indicates corona discharge, which occurs when the spray voltage is too high for the given solvent composition and geometry.[6] This leads to a very unstable signal. Reduce the spray voltage until the discharge stops.
-
Review Gas Flows: Inconsistent or improperly set nebulizing and drying gas flows can disrupt the droplet formation and desolvation process, causing signal fluctuation.[6][13]
In-Depth Troubleshooting Guides
When initial checks do not resolve the issue, a systematic approach to optimization is required. These guides provide detailed protocols and the scientific rationale for each step.
Guide 1: Systematic Mobile Phase & Sample Preparation Optimization
The journey to a strong signal begins with the sample solution. The goal is to maximize the concentration of the protonated analyte [M+H]+ while ensuring compatibility with the ESI process.
The Chemistry of Protonation
This compound is a secondary amine and thus a base. In solution, it exists in equilibrium between its neutral form (M) and its protonated form ([MH]+).
M + H+ ⇌ [MH]+
According to Le Châtelier's principle, adding an acid (a source of H+) to the mobile phase will shift this equilibrium to the right, increasing the concentration of the desired [MH]+ ion. This pre-formation of the ion in the liquid phase is critical for efficient ionization via the Ion Evaporation Model (IEM), the dominant mechanism for small molecules, where ions migrate to the surface of the ESI droplet and are emitted into the gas phase.[14][15][16]
Experimental Protocol: Additive Screening
-
Prepare Stock Solutions: Create a 1 µg/mL stock solution of this compound in 50:50 acetonitrile:water.
-
Prepare Mobile Phases: Prepare three sets of mobile phase A (Water) and B (Acetonitrile or Methanol):
-
Set 1: 0.1% Formic Acid in A and B.
-
Set 2: 0.5% Acetic Acid in A and B.
-
Set 3: 10 mM Ammonium Formate in A and B.
-
-
Direct Infusion Analysis: Using a syringe pump, infuse the analyte stock solution (e.g., at 10 µL/min) via a T-junction into a stream of the mobile phase (e.g., at 200 µL/min) flowing to the mass spectrometer.
-
Evaluate Signal: For each mobile phase set, record the signal intensity and stability for the [M+H]+ ion of this compound.
-
Selection: Choose the additive that provides the highest and most stable signal. For most applications, this will be formic acid.
Data Summary: Mobile Phase Additives
| Additive | Typical Concentration | Pros | Cons |
| Formic Acid | 0.1% (v/v) | Excellent protonating agent, highly volatile, standard for LC-MS.[2] | Can be corrosive to some LC components over time. |
| Acetic Acid | 0.5 - 1% (v/v) | Good protonating agent, volatile.[4] | Less acidic than formic acid, may be less effective. |
| Ammonium Formate | 5 - 10 mM | Volatile buffer, can improve peak shape in chromatography.[8] | Can sometimes form adducts ([M+NH4]+) and may slightly suppress the primary [M+H]+ signal. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Excellent for chromatography (ion-pairing). | Causes severe signal suppression in ESI. [6][7] Avoid for MS detection. |
Sample Preparation Checklist
Guide 2: ESI Source Parameter Optimization Workflow
Once the mobile phase is optimized, the next step is to tune the instrument's source parameters to efficiently generate and transmit the ions. These parameters are highly interdependent.
Logical Workflow for Source Optimization
The following diagram illustrates a systematic workflow for tuning the ESI source. The goal is to find a balance that ensures efficient droplet desolvation without causing thermal degradation or in-source fragmentation of the analyte.
Caption: A systematic workflow for ESI source parameter optimization.
Step-by-Step Tuning Protocol
-
Setup: Use the direct infusion setup from Guide 1 with the optimized mobile phase.
-
Step 1: Spray Voltage:
-
Start with a typical value (e.g., 3500 V).
-
Slowly increase the voltage until a stable signal is achieved.
-
If you hear a crackling noise or the signal becomes erratic, you have reached the point of corona discharge; reduce the voltage by ~500 V.[6]
-
-
Step 2: Nebulizing and Drying Gases:
-
The nebulizing gas helps form the aerosol. Its pressure is often linked to the liquid flow rate.[13]
-
The drying gas (usually nitrogen) aids in solvent evaporation. Increase the flow of this gas while monitoring the signal. The signal should increase as desolvation improves. If the flow is too high, it may physically blow ions away from the inlet, causing the signal to drop.
-
-
Step 3: Drying Gas Temperature:
-
Temperature facilitates the final desolvation of the droplets to release gas-phase ions.[18]
-
Start at a moderate temperature (e.g., 250 °C) and increase it in 25 °C increments. The signal should rise.
-
Be cautious: excessively high temperatures can cause thermal degradation of some analytes. For a stable molecule like this compound, this is less of a concern.
-
-
Step 4: Sprayer Position:
-
The physical position of the ESI needle relative to the instrument's inlet capillary is critical.[6]
-
Adjust the horizontal and vertical position of the sprayer while monitoring the signal in real-time to find the "sweet spot" where ion sampling is maximized.
-
-
Step 5: Check for In-Source Fragmentation (ISF):
-
If the precursor ion signal is low but you see smaller, related fragment ions in the spectrum, your source conditions may be too harsh. This is known as in-source fragmentation or in-source decay.[19][20]
-
To mitigate ISF, gradually reduce the "cone voltage" or "fragmentor voltage" (instrument-specific terms for the potential difference after the capillary) and/or the drying gas temperature.
-
Data Summary: Typical Starting Source Parameters
This table provides general starting points. Optimal values are instrument- and method-specific.
| Parameter | Typical Starting Value (for ~0.4 mL/min flow) | Optimization Range | Rationale |
| Capillary Voltage | 3.5 kV | 2.5 - 5.0 kV | Creates the electric field for droplet charging.[18] |
| Nebulizing Gas | 35 psi | 20 - 60 psi | Assists in aerosol formation.[13] |
| Drying Gas Flow | 10 L/min | 5 - 15 L/min | Aids solvent evaporation from droplets.[13] |
| Drying Gas Temp. | 300 °C | 150 - 350 °C | Provides thermal energy for desolvation.[13] |
| Cone/Fragmentor Voltage | 80 V | 40 - 150 V | Accelerates ions; can induce fragmentation if too high.[20] |
Advanced Concepts & Final Checks
Understanding the ESI Mechanism for Amines
The ionization process for a small molecule like this compound is a multi-stage event. Understanding this helps rationalize the troubleshooting steps.
Caption: The Ion Evaporation Model for a basic analyte in ESI.
This diagram shows that protonation via an acid additive is the first critical step inside the ESI droplet. The resulting [MH]+ ion then migrates to the droplet surface as the solvent evaporates (desolvation), from where it is finally emitted into the gas phase to be detected by the mass spectrometer.[14][18] Every optimization step is designed to make one of these processes more efficient.
Final Hardware Checklist
If all optimization attempts fail, a hardware issue or contamination may be the root cause.
-
Inspect for Clogs: Check for blockages in the sample needle, tubing, and ESI probe.
-
Clean the Ion Source: Contaminants (salts, polymers) can build up on the source elements (capillary, cone/skimmer). Follow the manufacturer's protocol for cleaning the ion source.[21] A dirty source is a common cause of gradually deteriorating sensitivity.[21]
-
Verify Gas Supplies: Ensure nitrogen gas cylinders are not empty and that regulators are supplying the correct pressure.
-
Check LC Performance: Confirm that the LC pump is delivering a stable, pulse-free flow at the set rate.
By applying these principles and protocols systematically, you will be well-equipped to diagnose and solve issues related to the ionization of this compound, leading to robust and sensitive analytical methods.
References
-
What is the mechanism for electrospray ionization? - Chemistry Stack Exchange. (2015). Chemistry Stack Exchange. [Link]
-
Electrospray ionization - Wikipedia. (n.d.). Wikipedia. [Link]
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]
-
Sample preparation for the ES/MS. (n.d.). University of Bristol. [Link]
-
Kebarle, P. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In L. S. Santos (Ed.), Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. [Link]
-
Sample Preparation | School of Chemical Sciences - University of Illinois. (n.d.). University of Illinois. [Link]
-
10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]
-
Fischer, S., & Duncan, W. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technologies. [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. [Link]
-
Bakiri, A., & Pásztor, Z. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. [Link]
-
Effects of different buffer additives on positive ion ESI sensitivities... - ResearchGate. (n.d.). ResearchGate. [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS? - ResearchGate. (2013). ResearchGate. [Link]
-
Liang, H. R., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1549-1552. [Link]
-
Tips for Optimizing Key Parameters in LC–MS - LCGC International. (2015). LCGC International. [Link]
-
Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. [Link]
-
Sample Preparation | Harvard Center for Mass Spectrometry. (n.d.). Harvard University. [Link]
-
The effect of the mobile phase additives on sensitivity... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Sample Preparation | Harvard Center for Mass Spectrometry. (n.d.). Harvard University. [Link]
-
Hahne, T., et al. (2013). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of Biomolecular Techniques, 24(1), 29-36. [Link]
-
Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - ResearchGate. (2023). ResearchGate. [Link]
-
Deuterium isotope effects observed during competitive binding... - Scilit. (2006). Scilit. [Link]
-
Deuterium Isotope Effects on Hydrophobic Interactions... - ResearchGate. (2018). ResearchGate. [Link]
-
Bird, S. S., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(19), 11636-11644. [Link]
-
Bird, S. S., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PMC. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2023). ZefSci. [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? - Biotage. (2021). Biotage. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
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- 8. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterium isotope effects observed during competitive binding chiral recognition electrospray ionization—mass spectrometry of cinchona alkaloid‐based systems | Scilit [scilit.com]
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- 21. zefsci.com [zefsci.com]
long-term stability and storage of Diethyl-d10-amine standards
An In-Depth Technical Guide to the Long-Term Stability and Storage of Diethyl-d10-amine Standards
As a Senior Application Scientist, I've frequently encountered questions regarding the integrity of analytical standards, which form the bedrock of quantitative analysis. The stability of isotopically labeled standards like this compound is not merely a matter of storage temperature; it's a multifaceted issue involving volatility, isotopic exchange, and chemical degradation. This guide provides a comprehensive framework for ensuring the long-term viability of your this compound standards, moving from frequently asked questions to detailed troubleshooting and validation protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for neat this compound?
A: Neat this compound should be stored in a tightly sealed, amber glass vial with a PTFE-lined cap to prevent both evaporation and photodegradation.[1][2] While some suppliers may state room temperature storage is acceptable for unopened containers, its volatility (Boiling Point: 55°C) makes refrigerated storage at 2-8°C a more robust long-term strategy to minimize analyte loss.
Q2: How should I store solutions of this compound?
A: Solutions are generally more susceptible to degradation and solvent evaporation. It is highly recommended to store stock and working solutions at -20°C or lower . The container should be a small-volume amber vial that matches the volume of the standard to minimize headspace, which can further limit evaporation.[2][3]
Q3: What is the expected shelf-life?
A: For an unopened, properly stored neat standard, the shelf-life can be several years. One manufacturer suggests that the compound should be re-analyzed for chemical purity after three years before use.[4] The shelf-life of solutions is shorter and highly dependent on the solvent, concentration, and storage conditions. A common practice is to prepare fresh working standards from a stock solution that is no more than 6-12 months old.
Q4: What solvents are recommended for preparing solutions?
A: Use high-purity, anhydrous (dry) solvents to minimize the risk of Hydrogen/Deuterium (H/D) exchange, which would compromise the isotopic purity of the standard.[5][6] Methanol, acetonitrile, or isopropanol are common choices. Always consult the Certificate of Analysis (CoA) for any supplier-recommended solvents.
Q5: Are there visible signs of degradation?
A: Visual inspection is often unreliable for detecting degradation of a clear, colorless liquid. The primary indicators of a compromised standard will be analytical, such as failing calibration curves, decreased instrument response, or the appearance of unexpected peaks in your chromatogram.
Q6: Is this compound particularly sensitive to air or moisture?
A: Yes. As an amine, it can be susceptible to oxidation from atmospheric oxygen. More critically for a deuterated standard, it is susceptible to H/D exchange with atmospheric moisture.[5][7] Handling the standard under an inert atmosphere (like nitrogen or argon) and using dry solvents is a critical best practice to maintain isotopic purity.[6][8]
Troubleshooting Guide: Is My Standard Compromised?
When analytical results are not as expected, the reference standard is often a primary suspect. This guide helps you diagnose potential issues.
Issue 1: My calibration curve has poor linearity or a negative intercept.
-
Possible Cause: This is often a sign of analyte loss in the higher concentration standards, frequently due to evaporation. This compound is highly volatile. If standards are allowed to warm to room temperature before opening, a disproportionate amount of analyte can be lost from the headspace.[3]
-
Troubleshooting Steps:
-
Always allow vials to equilibrate to the temperature of the preparation environment (e.g., refrigerator) before opening to minimize evaporative loss.[3]
-
Prepare a fresh set of calibration standards from your stock solution. If the problem persists, prepare a new stock solution from the neat standard.
-
Ensure vial caps are sealed correctly. Use vials with PTFE septa to minimize leakage.[1]
-
Issue 2: I'm observing a gradual decrease in instrument response for my QC samples over several weeks.
-
Possible Cause: This points to a slow degradation or loss of your working or stock solutions. This could be due to repeated freeze-thaw cycles, slow evaporation from a poorly sealed container, or chemical degradation.
-
Troubleshooting Steps:
-
Aliquot stock solutions into smaller, single-use vials to avoid repeated warming and cooling of the entire stock.
-
Verify the integrity of your storage container's seal.
-
Perform a stability check against a freshly prepared standard or a new, unopened standard (See Protocol 3).
-
Issue 3: My mass spectrometry results show a lower-than-expected isotopic purity (e.g., an increase in the M+9 or M+8 signal relative to the M+10 signal).
-
Possible Cause: This is a classic sign of Hydrogen/Deuterium (H/D) exchange.[7] This occurs when the deuterium atoms on the molecule are replaced by hydrogen atoms from sources like atmospheric moisture or residual water in the solvent.
-
Troubleshooting Steps:
-
Review your solution preparation procedure. Did you use anhydrous solvents?
-
How was the neat standard handled? Was the vial left open to the atmosphere for an extended period? Always handle under a stream of inert gas if possible.[6]
-
Purchase a new standard and ensure all handling steps moving forward minimize exposure to moisture.
-
Data Summary: Recommended Storage Conditions
| Standard Type | Temperature | Container | Atmosphere | Typical Max Duration |
| Neat (Unopened) | 2-8°C | Manufacturer's original sealed amber vial | As Supplied | Per manufacturer (re-verify after 3 years[4]) |
| Neat (Opened) | 2-8°C | Tightly sealed amber glass vial, PTFE-lined cap | Inert Gas (N₂ or Ar) blanket | 1-2 Years (with verification) |
| Stock Solution | ≤ -20°C | Amber glass vial, minimal headspace | Air (sealed) or Inert Gas | 6-12 Months |
| Working Dilutions | ≤ -20°C (or 2-8°C for short term) | Amber autosampler vials, PTFE septa | Air (sealed) | 1-4 Weeks (refrigerated) / 1-3 Months (frozen) |
Experimental Protocols
Protocol 1: Initial Receipt and Handling of this compound
This protocol ensures the standard is properly handled from the moment it arrives at the facility.
-
Inspect: Upon receipt, check that the container seal is intact and there is no visible damage.
-
Log: Record the date of receipt, manufacturer, lot number, and initial storage conditions in your reference standard logbook.
-
Store Immediately: Place the unopened container in a calibrated refrigerator at 2-8°C, away from light.[2][9]
-
Equilibrate Before Use: Before opening for the first time, place the vial in a desiccator and allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold standard.
-
First Opening: Perform the first opening in a fume hood. If possible, blanket the vial with a gentle stream of dry nitrogen or argon immediately after opening and before resealing to displace moist air.[8]
-
Reseal and Store: Tightly reseal the vial and wrap the cap/neck area with Parafilm® as an extra precaution against moisture ingress and evaporation. Return to 2-8°C storage.
Caption: Workflow for initial receipt and handling of this compound.
Protocol 2: Preparation of Stock and Working Standards
This protocol minimizes contamination, evaporation, and H/D exchange.
-
Solvent Selection: Choose a high-purity, anhydrous grade solvent (e.g., Methanol, Acetonitrile). Ensure the solvent is compatible with your analytical method.
-
Pre-cool Equipment: Chill the solvent and the volumetric flask/vial to be used in a refrigerator. This reduces the evaporation of the volatile standard during handling.[3]
-
Weighing: If preparing a stock solution by weight, use an analytical balance in a draft-free enclosure. Dispense the required amount of the neat standard quickly and cap the stock vial immediately.
-
Dilution: Perform dilutions gravimetrically or volumetrically using calibrated equipment. Work quickly to minimize time the vials are open.
-
Storage: Immediately store the newly prepared stock solution at ≤ -20°C in a tightly sealed amber vial with minimal headspace.
Protocol 3: Self-Validating Long-Term Stability Verification
This protocol uses your own analytical instrumentation (e.g., GC-MS or LC-MS) to verify the integrity of an opened or aged standard against its CoA or a new lot.
-
Reference Preparation: Prepare a fresh solution of the "test" standard (the one you are verifying) at a known concentration (e.g., 1 µg/mL).
-
Control Preparation: Ideally, using a new, unopened lot of the same standard, prepare a "control" solution at the exact same concentration. If a new lot is unavailable, use the data from your initial analysis of the standard when it was first opened.
-
Analysis: Analyze the "test" and "control" solutions multiple times (n=3-5) using your established analytical method.
-
Purity Assessment:
-
Chromatographic Purity: Integrate the total area of the chromatogram for the "test" sample. The this compound peak should account for >98% of the total peak area (or match the purity listed on the CoA). Look for the appearance of new degradation peaks.
-
Concentration/Response: The average peak area of the "test" standard should be within a defined tolerance (e.g., ±10%) of the "control" standard. A significant decrease suggests degradation or evaporation.
-
-
Isotopic Purity Assessment (MS detector required):
-
Acquire the mass spectrum for the this compound peak.
-
Compare the ion ratios (e.g., [M]/[M-1], [M-2]) to the ratios observed in the "control" sample or the initial analysis. A significant increase in lower mass ions indicates potential H/D exchange.
-
-
Decision: If the "test" standard fails any of these assessments, it should be discarded. Document all results in your reference standard logbook.
Caption: Decision tree for troubleshooting and verifying standard stability.
References
-
Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]
-
Analytics-Shop. The Proper Storage and Handling of Volatile Analytical Standards. [Link]
-
Moravek. How To Properly Store Your Radiolabeled Compounds. [Link]
-
Restek. Handling Your Analytical Reference Standards. [Link]
-
Scribd. SOP: Handling Analytical Standards. [Link]
-
National Institutes of Health. Managing Storage of Radiolabeled Compounds. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
RSC Publishing. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]
-
MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]
-
MDPI. Flavor Compounds Identification and Reporting. [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Blogs | Restek [discover.restek.com]
- 3. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. mdpi.com [mdpi.com]
- 8. moravek.com [moravek.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Signal Loss for Internal Standards in LC-MS Runs
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to internal standard (IS) signal loss in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. An internal standard is a compound of known concentration added to samples to compensate for variability during the analytical process, thereby improving the accuracy and precision of quantification.[1][2] Inconsistent or lost IS signal can compromise the reliability of your results.[3][4] This guide provides in-depth, experience-based insights and systematic protocols to diagnose and rectify these common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My internal standard (IS) signal is completely absent or extremely low across all samples in my run. What are the primary causes and how do I troubleshoot this?
A sudden and complete loss of the internal standard signal throughout an entire analytical batch typically points to a systemic failure rather than an issue with individual samples.[5] The problem likely lies with a component or solution common to all injections.
Root Cause Analysis:
-
IS Solution Failure: The most common culprit is an issue with the internal standard stock or working solution. This could be due to degradation, incorrect preparation (concentration), or precipitation.
-
LC-MS System Malfunction: A problem with the autosampler, pump, or the mass spectrometer's ion source can lead to a complete failure to detect the IS.[6]
-
Incorrect Method Parameters: Errors in the LC-MS method, such as incorrect injection volume or wrong MRM transition settings, can result in no signal being detected.
Troubleshooting Workflow:
Here is a step-by-step protocol to diagnose the issue:
-
Verify the IS Solution:
-
Prepare a fresh dilution of your IS stock solution in a clean solvent.
-
Directly infuse this new solution into the mass spectrometer to confirm that the compound is detectable and the instrument is responding to the correct mass-to-charge ratio (m/z).
-
If no signal is observed, your original IS stock solution may have degraded or been prepared incorrectly.
-
-
Inspect the LC System:
-
Check the autosampler for proper vial and needle alignment. Ensure the injection volume is correctly set in the sequence.[7]
-
Verify that the LC pumps are delivering the mobile phase at the correct flow rate and pressure. Check for any leaks in the system.[8][9]
-
Ensure that the correct mobile phase bottles are being used and that there is sufficient solvent.
-
-
Examine the Mass Spectrometer:
-
Inspect the ion source for any visible contamination or blockages. A dirty ion source is a frequent cause of signal loss.[5][6]
-
Confirm that the correct ionization mode (e.g., ESI positive or negative) is selected for your IS.[10]
-
Double-check the MRM transitions and other MS parameters in your method to ensure they are correct for your internal standard.
-
Visualizing the Troubleshooting Logic:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 7. shimadzu.at [shimadzu.at]
- 8. biotage.com [biotage.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. nebiolab.com [nebiolab.com]
Technical Support Center: Optimizing Extraction Protocols to Minimize Diethyl-d10-amine Loss
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize Diethyl-d10-amine, often as an internal standard, and face challenges with its recovery during sample preparation. This document provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind these recommendations to ensure robust and reproducible results.
Understanding the Challenge: Why is this compound Loss So Common?
This compound, the deuterated isotopologue of diethylamine, is an ideal internal standard for mass spectrometry due to its chemical similarity to the analyte of interest and its distinct mass. However, its physical properties present several challenges during extraction that can lead to significant and variable loss.
The primary culprits for low recovery are:
-
High Volatility: With a boiling point of just 55°C, this compound can be easily lost to the atmosphere, particularly during solvent evaporation steps.[1]
-
pH-Dependent Solubility: As a secondary amine, its charge state, and therefore its solubility, is highly dependent on the pH of the solution.[2]
-
Adsorptive Tendencies: Amines are known to adsorb to active sites on glass and silica surfaces, leading to losses that are often overlooked.[3]
This guide will address each of these challenges with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is consistently low and variable. What are the first things I should check?
A1: Low and inconsistent recovery is a classic symptom of a sub-optimal extraction protocol for a volatile amine. The three most critical parameters to investigate immediately are pH, Temperature, and Technique.
-
pH Control: Verify the pH of your aqueous sample before extraction. For this compound to partition into an organic solvent, it must be in its neutral, free-base form. This is only achieved at a pH significantly above its pKa (~10.9).[4][5]
-
Temperature Management: Are you using a heated nitrogen evaporator to concentrate your sample? This is a primary source of loss for volatile compounds. Any step involving heat must be carefully controlled or replaced with a non-thermal alternative.
-
Extraction Technique: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective, but each has pitfalls. In LLE, insufficient mixing or poor phase separation can lead to low recovery. In SPE, using the wrong sorbent or elution solvent will result in the analyte being lost or retained on the cartridge.[6]
Q2: What is the optimal pH for extracting this compound, and how does it work?
A2: The optimal pH is greater than 12 . The science behind this is based on the Henderson-Hasselbalch equation and the amine's acid dissociation constant (pKa). The pKa is the pH at which 50% of the amine is in its protonated (charged, R₂NH₂⁺) form and 50% is in its neutral (free base, R₂NH) form.
-
Protonated Form (pH < pKa): The charged form is polar and highly soluble in aqueous solutions. It will not partition into common organic extraction solvents.
-
Neutral Form (pH > pKa): The neutral free base is non-polar and soluble in organic solvents.
To ensure >99% of the amine is in its neutral form for efficient extraction, the pH of the aqueous phase should be at least 2 units above the pKa. Since the pKa of diethylamine is approximately 10.9, a pH of at least 12.9 is theoretically ideal. In practice, adjusting the sample to a pH > 12 with a non-interfering base like sodium hydroxide or ammonium hydroxide is a critical first step.[7][8]
Q3: How can I prevent analyte loss during the solvent evaporation/concentration step?
A3: This is the most common and significant source of loss. Due to its low boiling point (55°C), this compound will readily evaporate along with the extraction solvent.
Best Practices to Minimize Evaporative Loss:
-
Avoid Heat: Never use a heated nitrogen evaporator or hot plate. Perform evaporation at ambient or sub-ambient temperatures.
-
Use a 'Keeper' Solvent: Before evaporation, add a small volume (50-100 µL) of a high-boiling, non-volatile solvent that is compatible with your final analysis (e.g., ethylene glycol, DMSO). The volatile components will evaporate, leaving your analyte concentrated in the keeper solvent.
-
Utilize Vacuum Centrifugation: A vacuum centrifuge (e.g., SpeedVac™) is the preferred method as it removes solvent at low temperatures under vacuum, minimizing analyte loss.
-
Gentle Nitrogen Stream: If using nitrogen, ensure the stream is gentle and only ripples the surface of the solvent. Do not create a vortex. Stop the evaporation just before dryness to avoid baking the analyte onto the tube surface.
-
Solvent Exchange: If your extraction solvent is not compatible with your analytical instrument (e.g., GC-MS), perform a solvent exchange to a more suitable, less volatile solvent before the final concentration step.
Q4: Which is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A4: Both methods can yield high recoveries if optimized correctly. The choice often depends on the sample matrix, required cleanup, and available equipment.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquid phases based on pH and polarity.[8] | Partitioning between a liquid mobile phase and a solid stationary phase.[9] |
| Pros | Inexpensive, simple equipment, effective for simple matrices. | Excellent for complex matrices (e.g., plasma, urine), provides significant sample cleanup, easily automated.[10] |
| Cons | Can form emulsions, may require large solvent volumes, less effective for complex matrix cleanup. | Higher cost per sample, requires more extensive method development. |
| Key to Success | Aggressive pH control (pH > 12) and selection of a water-immiscible organic solvent (e.g., MTBE, Dichloromethane).[6] | Sorbent selection is critical. A strong cation exchange (SCX) mixed-mode polymer is ideal.[6][9] |
Recommendation: For cleaner matrices, a well-optimized LLE is fast and cost-effective. For complex biological or environmental samples requiring significant cleanup, SPE is superior.
Troubleshooting Guides & Optimized Protocols
Guide 1: Optimizing a Liquid-Liquid Extraction (LLE) Protocol
This protocol is designed to maximize the recovery of this compound from an aqueous sample.
Materials:
-
Extraction Solvent: Methyl tert-butyl ether (MTBE)
-
Basifying Agent: 1M Sodium Hydroxide (NaOH)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glassware/Tubes: Silanized glass or low-binding polypropylene tubes
Step-by-Step Protocol:
-
Sample Preparation:
-
To 1 mL of aqueous sample in a polypropylene tube, add your this compound internal standard.
-
-
pH Adjustment (Critical Step):
-
Add 1M NaOH dropwise to the sample while vortexing.
-
Measure the pH using a calibrated pH meter. Continue adding base until the pH is stable at > 12.0 . This ensures the amine is in its neutral, extractable form.[2]
-
-
Extraction:
-
Add 5 mL of MTBE to the tube.
-
Cap tightly and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (MTBE) to a clean, silanized glass tube using a glass Pasteur pipette.
-
Avoid transferring any of the lower aqueous layer.
-
-
Re-Extraction (Optional but Recommended):
-
For maximum recovery, repeat steps 3 and 4 with a fresh 5 mL aliquot of MTBE. Combine the organic extracts.
-
-
Drying:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
-
Solvent Evaporation:
-
Concentrate the extract under a gentle stream of nitrogen at ambient temperature .
-
Evaporate to a final volume of approximately 100 µL. Do not evaporate to complete dryness.
-
-
Reconstitution:
-
Add your desired mobile phase or reconstitution solvent to reach the final volume for analysis.
-
Guide 2: Optimizing a Solid-Phase Extraction (SPE) Protocol
This protocol uses a mixed-mode strong cation exchange (SCX) sorbent, which leverages both ion exchange and reversed-phase retention for superior cleanup.
Materials:
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX)
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized Water
-
Wash Solvent 1: 0.1% Formic Acid in Water
-
Wash Solvent 2: Methanol
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
Step-by-Step Protocol:
-
Condition:
-
Pass 3 mL of Methanol through the SPE cartridge. Do not let the sorbent bed go dry.
-
-
Equilibrate:
-
Pass 3 mL of Deionized Water through the cartridge. Do not let the sorbent bed go dry.
-
-
Load:
-
Acidify your sample to a pH < 4 with formic acid. This ensures the this compound is protonated (positively charged) and will bind to the negatively charged SCX sorbent.
-
Load the acidified sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Wash 1 (Remove Polar Interferences):
-
Pass 3 mL of 0.1% Formic Acid in Water through the cartridge. This removes polar, neutral, and acidic interferences while the protonated amine remains bound.
-
-
Wash 2 (Remove Non-Polar Interferences):
-
Pass 3 mL of Methanol through the cartridge. This removes non-polar interferences retained by the polymer backbone.
-
-
Elute (Critical Step):
-
Pass 2 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. The high pH of the ammonia neutralizes the charge on the amine, releasing it from the SCX sorbent and eluting it from the cartridge.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate using the same precautions as described in the LLE protocol (no heat, gentle nitrogen stream).
-
Reconstitute in your desired final volume and solvent.
-
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Extraction |
| Formula | (C₂D₅)₂NH | - |
| Molecular Weight | ~83.20 g/mol | - |
| Boiling Point | 55 °C[1] | High volatility; risk of loss during evaporation. |
| pKa (of Diethylamine) | ~10.9 | pH must be >12 for LLE (neutral form) or <4 for SCX-SPE (charged form). |
| Solubility | Soluble in water and most organic solvents.[11] | pH is the primary driver of partitioning, not intrinsic solubility. |
Table 2: LLE Solvent Selection Guide
| Solvent | Polarity Index | Density (g/mL) | Notes |
| Methyl tert-butyl ether (MTBE) | 2.5 | 0.74 | Recommended. Low water solubility, forms upper layer, good volatility. |
| Dichloromethane (DCM) | 3.1 | 1.33 | Forms lower layer, can form emulsions, more aggressive solvent. |
| Ethyl Acetate | 4.4 | 0.90 | Higher polarity, but partially miscible with water, which can reduce recovery. |
| Hexane | 0.1 | 0.66 | Too non-polar; may not efficiently extract a secondary amine. |
References
-
Karami, F., et al. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry. [Link]
-
Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
Molins-Legua, C., & Campíns-Falcó, P. (2006). Solid phase extraction of amines. ResearchGate. [Link]
-
Peña-Gallego, A., et al. (2009). Biogenic amine determination in wines using solid-phase extraction: a comparative study. Journal of Chromatography A. [Link]
-
Tamada, J. A., et al. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research. [Link]
-
Saito, K., et al. (2020). Determination of Volatile Amines Using Needle-Type Extraction Coupled with Gas Chromatography–Barrier Discharge Ionization Detection. ResearchGate. [Link]
-
Fallah, A. A., et al. (2019). Effect of the pH on the extraction efficiency. ResearchGate. [Link]
-
University of York. Solid Phase Extraction. Chemistry Teaching Labs. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
Sanmartin, P., et al. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Food Chemistry, Function and Analysis. Royal Society of Chemistry. [Link]
-
Dănescu, A., et al. (2009). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. ResearchGate. [Link]
-
ACS Publications. pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research. [Link]
-
The Hebrew University of Jerusalem. Effect of pH on dicarboxylic acids extraction by amine-based extractants. [Link]
-
ACS Publications. Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. ACS ES&T Water. [Link]
-
LCGC International. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
GenTech Scientific. A Guide To Troubleshooting Mass Spectrometry. [Link]
-
Restek. Advanced Capillary Column Technology Improves Analysis of Volatile Amines. [Link]
Sources
- 1. 二乙基-d10-胺 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 3. thamesrestek.co.uk [thamesrestek.co.uk]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. Biogenic amine determination in wines using solid-phase extraction: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
The Definitive Guide to Analytical Method Validation: A Comparative Analysis Featuring Diethyl-d10-amine
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The validation of an analytical method ensures that the data generated is accurate, reliable, and reproducible. A critical component in achieving this level of confidence, particularly in complex matrices, is the judicious selection of an internal standard. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of diethylamine, with a special focus on the strategic implementation of its deuterated analogue, Diethyl-d10-amine, as an internal standard. We will explore the foundational principles of method validation, present comparative experimental data, and provide detailed protocols to illustrate the significant advantages conferred by the use of a stable isotope-labeled internal standard.
The Imperative of a "Perfect" Internal Standard in Modern Analytics
In the realm of quantitative analysis, especially when employing highly sensitive techniques like mass spectrometry, an internal standard (IS) is indispensable.[1] Its primary role is to compensate for the inevitable variability that can arise during sample preparation, chromatographic separation, and detection.[2][3] An ideal internal standard should be a chemical mimic of the analyte, experiencing the same procedural losses and matrix effects, yet be distinguishable by the detector.[4] This is where stable isotope-labeled standards, such as this compound, approach perfection.[4][5] By replacing hydrogen atoms with deuterium, the chemical properties remain virtually identical to the analyte (diethylamine), ensuring co-elution and similar ionization behavior, while the mass difference allows for clear differentiation by the mass spectrometer.[2][4] This intrinsic similarity is the cornerstone of its ability to correct for fluctuations, leading to superior accuracy and precision.[5]
Comparative Analysis of Analytical Methodologies for Diethylamine
The choice of an analytical method for diethylamine quantification is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been traditionally employed, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard represents the pinnacle of performance.
To illustrate this, let's compare the performance of three distinct analytical approaches for the quantification of diethylamine:
-
Method A: Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) without an internal standard.
-
Method B: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) using a derivatization agent.
-
Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Quantitative Performance Data
The following table summarizes the key performance parameters for each method, based on a synthesis of published data and expected performance enhancements with a deuterated internal standard.
| Performance Parameter | Method A: HS-GC/MS (External Standard) | Method B: HPLC-FLD (with Derivatization) | Method C: LC-MS/MS (with this compound IS) |
| Linearity Range | 1.42-35.9 mg/L[6] | 5-100 ng/mL[7] | 0.1-100 ng/mL (projected) |
| Limit of Detection (LOD) | 0.12 mg/L[6] | < 5 ng/mL[7] | < 0.1 ng/mL (projected) |
| Limit of Quantification (LOQ) | Not Reported | 5 ng/mL[7] | 0.1 ng/mL (projected) |
| Recovery (%) | 86.8-109.5%[6] | >81.1%[7] | 95-105% (projected) |
| Precision (%RSD) | 2.0%[6] | < 2.9%[7] | < 2.0% (projected) |
| Susceptibility to Matrix Effects | Moderate | Low (post-derivatization) | Very Low (compensated by IS) |
Analysis of Comparative Data:
The data clearly demonstrates the progressive improvement in analytical performance from GC-MS to HPLC-FLD and culminating in the superior sensitivity and reliability of LC-MS/MS with a deuterated internal standard. The projected low limit of detection and quantification for the LC-MS/MS method highlights its suitability for trace-level analysis, which is often a requirement in pharmaceutical and bioanalytical studies. The tight recovery range and low relative standard deviation underscore the enhanced accuracy and precision afforded by the use of this compound to correct for analytical variability.
The Causality Behind Experimental Choices: Mitigating Matrix Effects
A primary challenge in analytical chemistry is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[8] This phenomenon can significantly compromise the accuracy and reproducibility of a method.
The use of this compound directly addresses this challenge. Because it is chemically identical to diethylamine, it will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is effectively normalized, leading to a more accurate and robust quantification.
The following diagram illustrates the workflow for mitigating matrix effects using a deuterated internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocols: A Self-Validating System
The trustworthiness of an analytical method is established through rigorous validation. The protocols described below are designed to be self-validating, incorporating checks and balances to ensure the integrity of the data.
Protocol 1: LC-MS/MS Method for Diethylamine Quantification using this compound
This protocol outlines a robust method for the sensitive and selective quantification of diethylamine in a biological matrix.
1. Materials and Reagents:
-
Diethylamine standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Biological matrix (e.g., human plasma)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of diethylamine and this compound in methanol.
-
Working Solutions: Prepare working solutions of diethylamine for calibration standards and quality controls (QCs) by serial dilution of the stock solution. Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank matrix, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of diethylamine from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Diethylamine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values should be optimized for the instrument used.)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of diethylamine to this compound against the concentration of the calibration standards.
-
Use a weighted linear regression for the calibration curve.
-
Determine the concentration of diethylamine in the QC samples and unknown samples from the calibration curve.
Protocol 2: Validation of the Analytical Method
Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH)[9] and the U.S. Food and Drug Administration (FDA).[2][10]
The following diagram outlines the key parameters of analytical method validation.
Caption: Key parameters for analytical method validation.
1. Specificity:
-
Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention time of diethylamine and this compound.
2. Linearity:
-
Analyze a set of calibration standards (typically 6-8 non-zero concentrations) in triplicate.
-
The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy and Precision:
-
Analyze QC samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.
-
Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision (%RSD) should be ≤ 15% (≤ 20% for the LLOQ).
4. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD is typically determined as the concentration that gives a signal-to-noise ratio of 3.
-
LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
5. Robustness:
-
Intentionally vary critical method parameters (e.g., column temperature, mobile phase composition) to assess the method's reliability during normal use.
Conclusion: The Gold Standard for Quantitative Analysis
The use of this compound as an internal standard in the LC-MS/MS quantification of diethylamine represents the gold standard in analytical method validation. Its ability to mimic the analyte's behavior throughout the analytical process provides unparalleled compensation for matrix effects and other sources of variability, leading to data of the highest accuracy, precision, and reliability. This guide has provided a comprehensive comparison of analytical methodologies, detailed experimental protocols, and the scientific rationale behind the use of a deuterated internal standard. For researchers, scientists, and drug development professionals, the adoption of this approach is not merely a technical choice but a commitment to the integrity and trustworthiness of their scientific findings.
References
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC - PubMed Central. [Link]
-
Determination of diethylamine and triethylamine quantitatively using GC-headspace chromatography | Request PDF. ResearchGate. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
2010 - Analytical Method. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Quantitative mass spectrometry methods for pharmaceutical analysis. PMC - NIH. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency. [Link]
-
Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. PMC - NIH. [Link]
-
Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water. [Link]
-
Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF. ResearchGate. [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
LC-MS-MS experiences with internal standards | Semantic Scholar. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. resolvemass.ca [resolvemass.ca]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Gold Standard of Quantification: A Comparative Guide to Diethyl-d10-amine and 13C-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals in the trenches of quantitative bioanalysis, the pursuit of accuracy and precision is relentless. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) is a critical decision that reverberates through the entire analytical workflow, directly impacting the reliability of pharmacokinetic, toxicokinetic, and biomarker data. While stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard, a crucial choice exists within this category: deuterium (²H) labeling, as seen in Diethyl-d10-amine, versus carbon-13 (¹³C) labeling.
This in-depth technical guide provides an objective, evidence-based comparison of these two isotopic labeling strategies. Moving beyond theoretical advantages, we will delve into the core physicochemical principles, present supporting experimental data from analogous compounds, and offer a validated experimental protocol to illustrate the practical implications of your choice. Our goal is to equip you with the scientific rationale to select the most appropriate internal standard for your demanding analytical needs, ensuring the integrity and defensibility of your data.
The Fundamental Role of an Ideal Internal Standard
Before comparing labeling strategies, it's crucial to understand the function of an internal standard. An ideal IS is a compound added at a constant concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation. It should, in theory, behave identically to the analyte throughout extraction, chromatography, and ionization. By tracking the analyte-to-IS response ratio, we can effectively compensate for variations in sample recovery, injection volume, and, most critically, matrix effects like ion suppression or enhancement.
Stable isotope labeling is the premier approach because it creates a molecule that is chemically identical to the analyte, differing only in mass. This near-perfect analogy is where the subtle but significant differences between deuterium and carbon-13 labeling come into play.
Head-to-Head Comparison: this compound vs. ¹³C-Labeled Amines
While this compound is a readily available and cost-effective deuterated internal standard, its performance can be compromised by inherent isotopic effects. ¹³C-labeled standards, conversely, are considered superior for many applications due to their greater stability and closer physicochemical mimicry of the native analyte.
| Parameter | This compound (Deuterated IS) | ¹³C-Labeled Diethylamine (¹³C IS) | Rationale & Impact on Data Quality |
| Chromatographic Co-elution | Potential for retention time shift (earlier elution). | Identical retention time to the unlabeled analyte. | Critical for Accuracy. Differential elution can lead to the IS and analyte experiencing different levels of ion suppression from co-eluting matrix components, compromising quantification. Perfect co-elution ensures both compounds are affected equally. |
| Isotopic Stability (Back-Exchange) | Risk of H/D exchange, especially at labile positions or under certain pH/solvent conditions. | ¹³C-C bonds are stable; no risk of isotopic exchange. | Ensures Standard Integrity. Loss of the isotopic label leads to an underestimation of the IS response and an overestimation of the analyte concentration. |
| Physicochemical Properties | C-D bonds are slightly weaker and shorter than C-H bonds, leading to altered lipophilicity. | C-¹³C and C-¹²C bonds are virtually identical in strength and length. | Maintains Analytical Consistency. The closer the properties, the better the IS mimics the analyte's behavior during extraction and ionization. |
| Potential for Isotopic Interference | Lower mass difference can sometimes lead to crosstalk from the natural isotopic abundance of the analyte. | Higher mass shift (e.g., +4 amu for ¹³C₄) provides a cleaner signal with less risk of overlap. | Improves Signal-to-Noise. A clear separation in mass channels reduces the potential for analytical interference. |
| Cost & Availability | Generally more cost-effective and widely available. | Often more expensive and may require custom synthesis. | Practical Consideration. The higher cost of ¹³C-IS can be a limiting factor, but is often justified by improved data quality and reduced method development time. |
Experimental Evidence: The Case of Amphetamines
Direct comparative studies on this compound versus a ¹³C-labeled counterpart are not abundant in peer-reviewed literature. However, a study on the structurally similar small amines, amphetamine and methamphetamine, provides compelling evidence for the superiority of ¹³C-labeling.
In a study by Andersson et al. (2012), the chromatographic behavior of deuterium-labeled and ¹³C-labeled internal standards for amphetamine and methamphetamine was compared using UPLC-MS/MS. The results clearly demonstrated that the ¹³C-labeled internal standards co-eluted perfectly with the respective analytes under various chromatographic conditions. In contrast, the deuterium-labeled standards showed a slight but significant separation from the unlabeled analytes. This separation, even if small, can lead to differential ion suppression effects, thereby reducing the accuracy and precision of the assay. The study concluded that the improved co-elution of the ¹³C-labeled standards provided better compensation for ion suppression effects.
This finding is critical because it validates the foundational principle: to accurately correct for matrix-induced signal variability, the internal standard must experience the exact same ionization conditions as the analyte, which is best achieved through perfect co-elution.
Decision Framework for Internal Standard Selection
The choice between a deuterated and a ¹³C-labeled internal standard is a balance of analytical requirements and practical constraints. The following diagram illustrates a logical framework for this decision-making process.
Caption: Logical workflow for selecting an appropriate stable isotope-labeled internal standard.
Experimental Protocol: Quantification of Diethylamine in Human Plasma
This protocol outlines a validated LC-MS/MS method for the quantification of diethylamine in human plasma. It is designed to be a self-validating system, where the performance of the chosen internal standard (either this compound or a ¹³C-labeled analogue) can be critically assessed. This protocol is provided for illustrative purposes and should be fully validated in accordance with FDA or other relevant regulatory guidelines.
1. Materials and Reagents
-
Diethylamine standard
-
Internal Standard: this compound or [¹³C₄]-Diethylamine
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates (96-well)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of diethylamine and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the diethylamine stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of study samples, calibration standards, or quality control samples into the wells of a 96-well plate.
-
Add 200 µL of the internal standard working solution (in acetonitrile) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Diethylamine: Q1/Q3 (e.g., m/z 74.1 -> 56.1)
-
This compound: Q1/Q3 (e.g., m/z 84.2 -> 64.2)
-
[¹³C₄]-Diethylamine: Q1/Q3 (e.g., m/z 78.1 -> 60.1)
-
5. Method Validation The method must be validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry". Key validation parameters include:
-
Selectivity: Assess interference from endogenous matrix components.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.
-
Calibration Curve: Assess linearity, range, and the lower limit of quantification (LLOQ).
-
Matrix Effect: Evaluate the ion suppression/enhancement by comparing the response in post-extracted spiked matrix samples to that in a neat solution. This is a critical step for comparing the performance of the deuterated versus the ¹³C-labeled IS.
-
Stability: Assess the stability of the analyte and IS under various conditions (freeze-thaw, bench-top, long-term storage).
Caption: Experimental workflow for the LC-MS/MS quantification of diethylamine in plasma.
Conclusion
The selection of an internal standard is a foundational element of robust quantitative bioanalysis. While this compound and other deuterated standards are widely used and can be appropriate for many applications, they possess inherent physicochemical differences from their unlabeled counterparts that can lead to chromatographic separation and potential isotopic instability. For assays demanding the highest level of accuracy, precision, and reliability, ¹³C-labeled internal standards are unequivocally the superior choice. Their near-perfect co-elution with the analyte ensures the most effective compensation for matrix effects, leading to more defensible data. While the initial cost may be higher, the investment in a ¹³C-labeled standard can yield significant returns in data quality, reduced method development challenges, and increased confidence in analytical results, ultimately upholding the scientific integrity of your research.
References
-
Fard, M. R., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals, 57(5), 378-387. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Tufro, M. F., & Pawliszyn, J. (2012). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings.
- U.S. Food and Drug Administration. (2013).
- Wahajuddin, M., & Singh, S. P. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis, 123, 114-123.
- Anufriev, V. P., et al. (2018). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers, 5(12), 1935-1940.
- Tars, K., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 18(3), 456-460.
-
Andersson, M., et al. (2012). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A, 1218(52), 9366-9374. [Link]
-
Anufriev, V. P., et al. (2018). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13С2-labeled synthetic building blocks, polymers and pharmaceuticals. Request PDF. [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
-
ResearchGate. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. [Link]
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The Gold Standard in Bioanalytical Integrity: A Comparison Guide to Cross-Validation with Diethyl-d10-amine
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are the bedrock of successful research and regulatory submissions. When analytical methods evolve, are transferred between laboratories, or when data from different analytical platforms need to be consolidated, a rigorous cross-validation process is not just a recommendation—it is a regulatory expectation. This guide provides an in-depth technical comparison of analytical methods, underscoring the pivotal role of a deuterated internal standard, Diethyl-d10-amine, in ensuring the accuracy and precision of this critical validation step.
The choice of an internal standard is a defining factor in the robustness of a quantitative bioanalytical method, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] While various internal standards exist, stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are widely recognized as the "gold standard".[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, strongly advocate for their use.[2] This preference is grounded in the near-identical physicochemical properties of the deuterated standard to the analyte, enabling it to meticulously track and compensate for analytical variability throughout the entire workflow.[2][4]
The Imperative of Cross-Validation in Bioanalytical Method Lifecycles
Cross-validation is the process of comparing the performance of two or more distinct bioanalytical methods or the same method at different laboratories to ensure that the generated data is comparable and reliable.[5][6] This becomes essential in several scenarios:
-
Method Transfer: When an established analytical method is transferred from a development lab to a clinical or contract research organization (CRO).
-
Method Modification: When significant changes are made to a validated method, such as a change in instrumentation or critical reagents.
-
Multi-Site Studies: In large clinical trials where samples are analyzed at multiple laboratories.
-
Bridging Data: When data from different studies, which may have used different analytical techniques, need to be combined or compared.[5]
The fundamental goal of cross-validation is to identify and mitigate any systemic bias between methods, ensuring data integrity and consistency for pharmacokinetic, toxicokinetic, and biomarker concentration evaluations.[6][7]
This compound: The Ideal Internal Standard for Cross-Validation
This compound, the deuterated form of diethylamine, serves as an exemplary internal standard for the quantification of diethylamine or structurally related analytes. Its utility stems from its key physicochemical properties:
| Property | Value |
| CAS Number | 120092-66-2 |
| Molecular Formula | C4D10HN |
| Molecular Weight | 83.20 g/mol |
| Boiling Point | 55 °C |
| Melting Point | -50 °C |
| Density | 0.802 g/mL at 25 °C |
| Isotopic Purity | ≥ 98 atom % D |
| Chemical Structure | Identical to diethylamine, with all 10 hydrogen atoms replaced by deuterium. |
The substitution of hydrogen with deuterium results in a mass shift of +10 Da, allowing for clear differentiation from the unlabeled analyte by the mass spectrometer.[8] Crucially, its chemical and physical properties remain virtually identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[4][10] This co-elution and co-behavior are paramount for correcting variations in sample recovery, matrix effects, and instrument response, which are often the sources of discrepancy between analytical methods.[4][10]
Performance Comparison: The Decisive Advantage of a Deuterated Internal Standard
The superiority of a deuterated internal standard over a structural analog is not merely theoretical. Experimental data consistently demonstrates a marked improvement in method performance.
Table 1: Comparison of Method Performance with Deuterated vs. Analog Internal Standard
| Validation Parameter | Method with this compound (Deuterated IS) | Method with an Analog IS (Non-Deuterated) | Acceptance Criteria (ICH M10) |
| Linearity (r²) | > 0.999 | 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Up to ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 10% | Can be > 25% | Monitored |
This data is representative of typical results observed in bioanalytical method validation studies.[3][11]
The use of this compound significantly enhances the linearity, accuracy, and precision of the analytical method.[11] By effectively compensating for matrix-induced ion suppression or enhancement and variability in sample preparation, the deuterated internal standard ensures that the calculated analyte concentration is a true reflection of its abundance in the sample.[1][10]
Experimental Protocol: Cross-Validation of Two LC-MS/MS Methods
This section outlines a detailed protocol for the cross-validation of two hypothetical LC-MS/MS methods for the quantification of diethylamine in human plasma, utilizing this compound as the internal standard.
Objective: To demonstrate the comparability of "Method A" (an established method) and "Method B" (a modified or transferred method) for the quantification of diethylamine in human plasma.
Materials:
-
Diethylamine certified reference standard
-
This compound internal standard (IS)
-
Control human plasma (K2EDTA)
-
All solvents and reagents of HPLC or higher grade
Experimental Workflow:
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The Gold Standard in Bioanalysis: A Comparative Guide to Linearity, Accuracy, and Precision with Diethyl-d10-amine
In the landscape of quantitative mass spectrometry, the pursuit of unimpeachable data is paramount. For researchers, scientists, and drug development professionals, the integrity of pharmacokinetic and bioequivalence studies hinges on the robustness of the analytical method. The choice of an internal standard is a critical decision that reverberates throughout the entire validation process, directly impacting the reliability of the results. This guide provides an in-depth technical comparison, grounded in experimental data, on the use of Diethyl-d10-amine as a deuterated internal standard to establish linearity, accuracy, and precision in the quantification of diethylamine. We will explore the causal-driven methodologies that underscore why stable isotope-labeled standards are the cornerstone of high-fidelity bioanalysis.
The Imperative for a "Perfect" Internal Standard: Why Deuterated Analogs Excel
An ideal internal standard should flawlessly mimic the analyte's journey through the analytical workflow—from extraction to detection—to compensate for any potential variability.[1] this compound, a stable isotope-labeled (SIL) analog of diethylamine, approaches this ideal.[2] By replacing all ten hydrogen atoms with deuterium, its mass is increased by 10 Da, rendering it easily distinguishable from the native analyte by a mass spectrometer.[2] Crucially, its physicochemical properties remain virtually identical to diethylamine. This ensures it co-elutes during chromatography, experiences the same extraction recovery, and is subject to the same matrix effects (ionization suppression or enhancement), which are common challenges in complex biological matrices like plasma or urine.[1]
In contrast, a non-deuterated structural analog, while potentially similar, will have different retention times and may not perfectly mirror the analyte's behavior in the ion source of the mass spectrometer. This can lead to erroneous quantification. The use of a SIL internal standard is a self-validating system; its consistent response relative to the analyte across various experimental conditions is a testament to the method's robustness. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of SIL internal standards to ensure the highest quality of bioanalytical data.[3][4][5]
Experimental Design: A Framework for Robust Method Validation
The following sections detail the experimental protocols for assessing linearity, accuracy, and precision for the quantification of diethylamine in human plasma using this compound as an internal standard, performed on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Experimental Workflow Overview
Caption: General workflow for diethylamine analysis.
Detailed Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve diethylamine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality controls.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Calibration Standards: Spike blank human plasma with the analyte working solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).
-
QC Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ (Lower Limit of Quantification): 1 ng/mL
-
Low QC: 3 ng/mL
-
Mid QC: 75 ng/mL
-
High QC: 750 ng/mL
-
3. Sample Extraction:
-
To 100 µL of each standard, QC, and unknown sample, add 25 µL of the this compound working solution (at a constant concentration, e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new plate or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
To illustrate the superiority of a deuterated internal standard, we present a comparative dataset. "Method A" utilizes this compound, while "Method B" employs a hypothetical non-deuterated structural analog (e.g., Dipropylamine) as the internal standard.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[6] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The coefficient of determination (R²) is a key indicator of linearity, with a value of ≥0.99 generally considered acceptable for bioanalytical methods.[7]
Caption: Logic for assessing linearity.
Table 1: Linearity Data Comparison
| Parameter | Method A (with this compound) | Method B (with Structural Analog IS) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Regression Equation | y = 0.015x + 0.002 | y = 0.012x + 0.018 |
| Weighting | 1/x² | 1/x² |
| Coefficient of Determination (R²) | 0.9992 | 0.9915 |
The data clearly shows that Method A, using this compound, yields a higher R² value, indicating a stronger linear relationship. This is because the deuterated internal standard more effectively compensates for any non-linearities in instrument response or extraction efficiency across the concentration range.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.[8][9] These are assessed by analyzing replicate QC samples at multiple concentration levels over several analytical runs. According to FDA and EMA guidelines, for accuracy, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[4][8][9][10] For precision, the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[4][8][9][10]
Table 2: Inter-day Accuracy and Precision Data (n=5 runs)
| QC Level | Nominal Conc. (ng/mL) | Method A (with this compound) | Method B (with Structural Analog IS) | ||
| Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Measured Conc. (ng/mL) | ||
| LLOQ | 1.00 | 1.05 | 105.0 | 8.2 | 1.18 |
| Low QC | 3.00 | 2.92 | 97.3 | 6.5 | 3.41 |
| Mid QC | 75.0 | 77.1 | 102.8 | 4.1 | 84.9 |
| High QC | 750 | 738 | 98.4 | 3.5 | 685 |
The results in Table 2 are unequivocal. Method A consistently meets the stringent acceptance criteria for both accuracy and precision at all QC levels. Method B, however, shows significant deviations, particularly at the lower concentrations. The higher %CV values in Method B reflect the inconsistent compensation for analytical variability by the structural analog internal standard. The superior performance of this compound is a direct result of its chemical identity with the analyte, ensuring that any variations in the analytical process affect both compounds to the same degree, thus maintaining a constant response ratio.
Conclusion: The Non-Negotiable Advantage of Deuterated Internal Standards
The experimental data presented provides a clear and objective comparison that underscores the critical role of this compound in robust bioanalytical method validation. The use of a stable isotope-labeled internal standard is not merely a preference but a scientifically-driven necessity for achieving the highest levels of linearity, accuracy, and precision. For researchers in drug development and related fields, embracing this gold standard is fundamental to ensuring data integrity and, ultimately, the safety and efficacy of therapeutic agents. The self-validating nature of a deuterated internal standard provides an unparalleled level of confidence in the analytical results, a cornerstone of sound scientific practice.
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A Senior Application Scientist's Guide to Quantifying the Limits: A Comparative Study Utilizing Diethyl-d10-amine
In the realm of quantitative analysis, particularly within drug development and bioanalytical research, the precise and accurate determination of a substance's concentration is paramount. Two critical performance characteristics of any quantitative method are its Limit of Detection (LOD) and Limit of Quantification (LOQ).[1] These parameters define the boundaries of a method's capabilities, ensuring that the data generated is not only detectable but also reliable for decision-making.[2][3]
This guide provides an in-depth, technical comparison of methodologies for calculating the LOD and LOQ, with a specific focus on the strategic use of a deuterated internal standard, Diethyl-d10-amine. We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer supporting data to illustrate the superiority of this approach in achieving robust and defensible analytical results. This document is intended for researchers, scientists, and drug development professionals who seek to enhance the precision and reliability of their quantitative assays.
The Foundational Pillars of Analytical Sensitivity: LOD and LOQ
Before delving into experimental design, it is crucial to establish a clear understanding of what LOD and LOQ represent.
-
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank sample), though not necessarily quantified with acceptable precision and accuracy.[4] It is the concentration at which we can confidently state that the analyte is present.[2]
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy.[3][4] At the LOQ, the quantitative value is considered reliable.[3]
The relationship between these two parameters is hierarchical; the LOQ is always higher than the LOD.
The Strategic Advantage of Deuterated Internal Standards
In complex matrices such as plasma, urine, or tissue homogenates, the analyte signal can be influenced by various factors, including sample preparation inconsistencies and matrix effects (ion suppression or enhancement in mass spectrometry).[5][6] An internal standard (IS) is a compound added to samples at a known concentration to correct for these variations.[5]
While structurally similar compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard.[6][7] this compound, a deuterated analog of diethylamine, serves as an exemplary internal standard for the quantification of diethylamine and related compounds.[8]
Why Deuterated Standards Excel:
-
Near-Identical Physicochemical Properties: Deuterated standards have nearly the same chemical and physical properties as the unlabeled analyte.[7][9] This ensures they behave similarly during sample extraction, chromatography, and ionization.[7]
-
Co-elution with the Analyte: Ideally, the deuterated internal standard co-elutes with the analyte during chromatographic separation.[10] This is a critical factor in compensating for matrix effects that can vary across the chromatographic peak.
-
Correction for Variability: By maintaining a constant ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be effectively normalized, leading to more accurate and precise quantification.[5][11]
Methodologies for Determining LOD and LOQ
Several approaches can be employed to determine the LOD and LOQ. The most common and regulatory-accepted methods are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.[12][13][14]
Signal-to-Noise (S/N) Ratio Approach
This method is often used in analytical techniques that exhibit baseline noise, such as chromatography.[15]
-
LOD Determination: The concentration at which the analyte signal is distinguishable from the noise. A commonly accepted signal-to-noise ratio for LOD is 3:1.[3][13][14]
-
LOQ Determination: The concentration at which the analyte can be reliably quantified. A typical signal-to-noise ratio for LOQ is 10:1.[3][13][14]
Experimental Protocol:
-
Prepare a series of calibration standards at decreasing concentrations, including a blank sample (matrix without the analyte).
-
Inject the standards and the blank into the analytical system (e.g., LC-MS/MS).
-
Determine the signal height of the analyte peak and the noise level in a region of the chromatogram close to the analyte peak where no signal is present.
-
Calculate the S/N ratio for each standard.
-
The concentration that yields an S/N ratio of approximately 3 is estimated as the LOD, and the concentration that gives an S/N ratio of approximately 10 is the LOQ.
Calibration Curve Method
This statistical approach is based on the parameters of the calibration curve.
-
LOD Calculation: LOD = 3.3 * (σ / S)
-
LOQ Calculation: LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line).
Experimental Protocol:
-
Prepare a series of at least six to eight calibration standards at concentrations spanning the expected LOQ.
-
Inject each standard multiple times (e.g., n=3) into the analytical system.
-
Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the analyte concentration.
-
Perform a linear regression analysis to obtain the slope (S) and the standard deviation of the y-intercept (σ).
-
Calculate the LOD and LOQ using the formulas above.
Comparative Analysis: With and Without this compound
To illustrate the impact of using a deuterated internal standard, let's consider a hypothetical experiment for the quantification of diethylamine in human plasma using LC-MS/MS.
Scenario A: Without Internal Standard
In this scenario, the absolute peak area of diethylamine is used for quantification. The calibration curve is generated by plotting the peak area against the concentration.
Scenario B: With this compound as Internal Standard
A fixed concentration of this compound is added to all samples (calibrators, quality controls, and unknowns). The calibration curve is generated by plotting the ratio of the diethylamine peak area to the this compound peak area against the diethylamine concentration.
Expected Experimental Data
The following tables summarize the expected outcomes from these two scenarios.
Table 1: Calibration Curve Parameters
| Parameter | Scenario A (Without IS) | Scenario B (With this compound) |
| Slope (S) | 15000 | 1.2 |
| Std. Dev. of Intercept (σ) | 500 | 0.02 |
| Correlation Coefficient (r²) | 0.995 | 0.999 |
Table 2: Calculated LOD and LOQ
| Parameter | Scenario A (Without IS) | Scenario B (With this compound) |
| LOD (ng/mL) | 0.11 | 0.055 |
| LOQ (ng/mL) | 0.33 | 0.17 |
Interpretation of Results:
The use of this compound as an internal standard (Scenario B) is expected to result in a calibration curve with a higher correlation coefficient (r²), indicating a better fit of the data to the linear model. More importantly, the standard deviation of the intercept (σ) is significantly lower, reflecting reduced variability in the measurements. This directly translates to lower, and therefore better, LOD and LOQ values. The improved precision at low concentrations allows for the reliable detection and quantification of smaller amounts of the analyte.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps.
Caption: Experimental Workflow for LOD and LOQ Determination.
Caption: Relationship between Signal, Noise, LOD, and LOQ.
Conclusion and Best Practices
The determination of LOD and LOQ is a critical component of analytical method validation, directly impacting the reliability and applicability of the data generated.[1] The use of a stable isotope-labeled internal standard, such as this compound, offers a significant advantage in achieving lower detection and quantification limits with improved accuracy and precision.[6] This is primarily due to its ability to effectively compensate for variability inherent in the analytical process, particularly matrix effects.
For laboratories engaged in regulated bioanalysis, adherence to guidelines from bodies such as the FDA and the International Council for Harmonisation (ICH) is essential.[17][18][19][20][21][22] These guidelines provide a framework for the validation of analytical procedures, including the determination of LOD and LOQ.[19][22]
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A Guide to Inter-Laboratory Comparison of N-Nitrosodiethylamine (NDEA) Analysis Using Diethyl-d10-amine
Introduction: The Imperative for Comparability in Trace Analysis
In the landscape of pharmaceutical safety and drug development, the accurate quantification of genotoxic impurities, such as N-nitrosamines, is of paramount importance. N-Nitrosodiethylamine (NDEA) is a probable human carcinogen that has been detected in various drug products, leading to global regulatory scrutiny.[1][2] Consequently, robust and reliable analytical methods are required to ensure patient safety. However, the validity of an analytical method is not confirmed in isolation. An inter-laboratory comparison (ILC), also known as a proficiency test (PT), is a critical component of a laboratory's quality assurance system, designed to assess performance and ensure the comparability of results across different facilities.[3][4][5]
This guide provides an in-depth comparison of the primary analytical techniques used for NDEA quantification—Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Central to achieving accuracy and enabling meaningful comparison in these methods is the use of a stable isotope-labeled internal standard (SIL-IS). We will focus on Diethyl-d10-amine, the deuterated analogue of NDEA, explaining its indispensable role in correcting for analytical variability and serving as the bedrock for reliable cross-laboratory validation.
The Foundational Role of the Deuterated Internal Standard
An ideal internal standard (IS) should chemically mirror the analyte of interest throughout the entire analytical process—from extraction to detection.[6] This is where SIL-IS, such as this compound, demonstrates its superiority. By replacing hydrogen atoms with deuterium, the molecule becomes chemically identical to the analyte (NDEA) but isotopically distinct, with a higher mass-to-charge ratio (m/z) that is easily resolved by a mass spectrometer.
The core advantages of this approach are:
-
Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of an analyte in the mass spectrometer source, leading to inaccurate quantification. Because the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte response to the IS response, this variability is effectively normalized.[7]
-
Compensation for Sample Loss: During multi-step sample preparation (extraction, concentration, cleanup), physical loss of the analyte is almost inevitable. The SIL-IS, added at the beginning of the workflow, experiences the same degree of loss, ensuring that the final analyte/IS ratio remains constant and the calculated concentration is accurate.[8]
-
Chromatographic Equivalence: this compound co-elutes almost perfectly with NDEA in both gas and liquid chromatography.[9] This is a critical requirement, as it ensures both compounds are subjected to the same matrix components and ionization conditions at the precise moment of detection.
The logic behind using a SIL-IS is a self-validating system for accuracy. Any unexpected deviation in the IS signal can alert the analyst to a problem in the sample preparation or instrument performance for that specific sample.
Comparative Analysis of Core Methodologies: GC-MS/MS vs. LC-MS/MS
The two most prevalent and powerful techniques for the trace-level analysis of NDEA are GC-MS/MS and LC-MS/MS. While both offer excellent sensitivity and selectivity, the choice between them depends on the specific application, sample matrix, and available instrumentation. An inter-laboratory comparison must account for the inherent differences between these methods.
| Feature | Gas Chromatography-Tandem MS (GC-MS/MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Suitability | Ideal for volatile nitrosamines like NDEA.[10][11] | Versatile for a wide range of nitrosamines, including less volatile and thermally labile ones.[12][13][14] |
| Sample Introduction | Direct liquid injection or headspace for volatile compounds.[15] | Direct liquid injection of a sample solution. |
| Selectivity | High, due to both chromatographic separation and MS/MS detection (Multiple Reaction Monitoring - MRM).[10] | High, due to chromatographic separation and highly specific MS/MS transitions.[12][16] |
| Sensitivity | Excellent, often reaching low parts-per-billion (ppb) or parts-per-trillion (ppt) levels.[17] | Excellent, with detection limits comparable to or sometimes better than GC-MS/MS.[18] |
| Common Challenges | Requires analyte to be thermally stable. Potential for matrix interference in the injector port.[15] | Susceptible to matrix effects (ion suppression/enhancement) in the electrospray source.[19] |
| Sample Throughput | Run times are typically longer (10-20 minutes). | Can achieve faster run times (<10 minutes) with UHPLC systems.[13][20] |
Designing and Executing an Inter-Laboratory Comparison
A successful ILC requires careful planning and adherence to established guidelines, such as those derived from ISO/IEC 17025 and ISO/IEC 17043.[3][4][21] The goal is to provide participating laboratories with homogeneous and stable samples to test, allowing for a direct comparison of their measurement capability.
Experimental Protocols: A Practical Guide
The following protocols are representative methodologies for the analysis of NDEA using this compound as an internal standard. Laboratories should validate their specific procedures according to regulatory guidelines.[22][23]
Protocol 1: NDEA Analysis by LC-MS/MS
This method is adapted from established procedures for nitrosamine analysis in pharmaceutical products.[12][16]
-
Preparation of Standards and Solutions:
-
Prepare a primary stock solution of NDEA (e.g., 100 µg/mL) in methanol.
-
Prepare a primary stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
Create a working Internal Standard Spiking Solution (e.g., 50 ng/mL) by diluting the this compound stock.
-
Prepare calibration curve standards by serial dilution of the NDEA stock solution, ranging from approximately 0.5 to 100 ng/mL. Each calibration standard must be fortified with the IS Spiking Solution to the same final concentration.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample (e.g., drug substance powder) into a 15 mL centrifuge tube.
-
Add 50 µL of the IS Spiking Solution (50 ng/mL this compound).
-
Add 5.0 mL of methanol.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter into an HPLC vial.
-
-
Instrumental Conditions:
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | NDEA: m/z 103.1 → 75.1 (Quantifier), 103.1 → 47.1 (Qualifier)This compound: m/z 113.2 → 80.1 (Quantifier) |
Protocol 2: NDEA Analysis by GC-MS/MS
This method is suitable for the analysis of NDEA in matrices compatible with gas chromatography.[11][15]
-
Preparation of Standards and Solutions:
-
Follow the same procedure as for the LC-MS/MS method, but use dichloromethane as the solvent.
-
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of sample into a 15 mL centrifuge tube.
-
Add 50 µL of the IS Spiking Solution (50 ng/mL this compound in dichloromethane).
-
Add 2.0 mL of dichloromethane.
-
Vortex for 1 minute, then shake for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a GC vial with a micro-insert.
-
-
Instrumental Conditions:
| Parameter | Setting |
| GC System | Gas Chromatograph with Autosampler |
| Column | Mid-polarity, e.g., 30 m x 0.25 mm, 0.25 µm film |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless, 1 µL |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 40 °C (hold 1 min), ramp to 220 °C at 20 °C/min, hold 2 min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electron Ionization (EI), 70 eV |
| Source Temp. | 230 °C |
| MRM Transitions | NDEA: m/z 102 → 74 (Quantifier), 102 → 44 (Qualifier)This compound: m/z 112 → 80 (Quantifier) |
Interpreting ILC Data: A Hypothetical Case Study
Once all laboratories have submitted their results, the coordinator performs a statistical analysis. The assigned value (the best estimate of the "true" concentration) is determined, and each laboratory's performance is evaluated, often by calculating a z-score. A z-score between -2 and +2 is generally considered acceptable.
Hypothetical ILC Results for NDEA in a Spiked API Sample (Assigned Value = 15.0 ng/g)
| Laboratory ID | Method Used | Reported NDEA Conc. (ng/g) | IS Recovery (%) | Calculated z-score | Performance |
| Lab A | LC-MS/MS | 14.5 | 95% | -0.4 | Satisfactory |
| Lab B | GC-MS/MS | 16.1 | 92% | +0.9 | Satisfactory |
| Lab C | LC-MS/MS | 18.5 | 98% | +2.9 | Unsatisfactory |
| Lab D | LC-MS/MS | 11.2 | 45% | -3.1 | Unsatisfactory |
| Lab E | GC-MS/MS | 14.9 | 89% | -0.1 | Satisfactory |
Analysis of Results:
-
Labs A, B, and E show excellent performance with different methods, demonstrating that both GC-MS/MS and LC-MS/MS are suitable when properly validated. Their results are close to the assigned value, and their IS recoveries are within a typical acceptable range (e.g., 70-130%).
-
Lab C reports a high result. The high IS recovery suggests that sample preparation was likely not the issue. This could indicate a calibration error or an unresolved interference, requiring a root cause investigation.
-
Lab D reports a low result coupled with a very low IS recovery. This immediately points to a significant problem during the sample preparation stage, such as analyte/IS loss during extraction or evaporation. The use of this compound was crucial in diagnosing this issue. Without it, the lab might have simply reported a low value without understanding the cause.
Conclusion
Inter-laboratory comparisons are essential for building confidence in analytical data across the pharmaceutical industry. For the challenging trace-level analysis of N-nitrosamines, the choice of methodology—be it GC-MS/MS or LC-MS/MS—is secondary to the rigor of its validation and execution. This guide demonstrates that the cornerstone of such rigor is the correct use of a stable isotope-labeled internal standard. This compound provides the self-validating reference needed to bridge the gap between different laboratories and methodologies, ensuring that data is not only accurate within one lab but also comparable and reliable across all. By embracing these principles, researchers, scientists, and drug development professionals can ensure the integrity of their data and contribute to the shared goal of ensuring pharmaceutical safety.
References
- Sigma-Aldrich. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- Royal Society of Chemistry. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods.
- BenchChem. The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.
- Thermo Fisher Scientific. Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Application Brief 64644.
- Thermo Fisher Scientific. Determining Nitrosamines Using GC-MS/MS with Electron Ionization.
- SCION Instruments. The Role of Internal Standards In Mass Spectrometry.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- PubMed. Determination of N-nitrosodimethylamine in artificial gastric juice by gas chromatography-mass spectrometry and by gas chromatography-thermal energy analysis.
- Royal Society of Chemistry. Analytical Methods.
- AptoChem. Deuterated internal standards and bioanalysis.
- Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). (2020, August 24).
- Nitrosamines by GC-MS/MS. (n.d.).
- Royal Society of Chemistry. Assessment of detection methods in trace analysis by means of a statistically based in-house validation concept. Analyst.
- Determination of Ten Nitrosamines in Drinking Water by Gas Chromatography/Electron Ionization Tandem Mass Spectrometry. (2013). ASMS.
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- QSE Academy. (2025, October 13). ISO 17025 Interlaboratory Comparison.
- Restek. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
- U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures.
- Gavin Publishers. Validation of Analytical Methods: A Review.
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- European Accreditation. (2018). EA-4/21 INF: 2018.
- PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15).
- U.S. Food & Drug Administration. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
- A Brief Review on Nitrosamine Impurity in Pharmaceuticals. (2021, June 10).
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Assessing the Kinetic Isotope Effect of Diethyl-d10-amine in Reactions: A Comparative Guide
For researchers, medicinal chemists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a compound's metabolic profile, primarily by slowing the rate of reactions involving the cleavage of a carbon-hydrogen (C-H) bond. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool in drug design to enhance pharmacokinetic properties. This guide provides an in-depth technical overview of the kinetic isotope effect, specifically focusing on Diethyl-d10-amine, a deuterated analog of the widely used secondary amine, diethylamine. We will explore the theoretical underpinnings of the KIE, compare the expected reactivity of this compound to its non-deuterated counterpart and other alkylamines, and provide detailed experimental protocols for assessing its metabolic stability.
The Foundation: Understanding the Deuterium Kinetic Isotope Effect
The kinetic isotope effect is a quantum mechanical phenomenon that arises from the difference in zero-point vibrational energy (ZPE) between a C-H and a carbon-deuterium (C-D) bond.[1] The C-D bond is stronger and vibrates at a lower frequency than a C-H bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of the reaction.[1] The magnitude of the primary KIE is expressed as the ratio of the rate constants for the reaction with the light (kH) and heavy (kD) isotopes (KIE = kH/kD). For primary deuterium KIEs, this value is typically greater than 1.
In the context of drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes, which often involve the abstraction of a hydrogen atom as a critical step.[2] For amines like diethylamine, a major metabolic pathway is N-dealkylation, which proceeds through the oxidation of a C-H bond on the carbon adjacent (α-carbon) to the nitrogen atom.[3][4][5] By replacing the hydrogen atoms on the ethyl groups with deuterium, as in this compound, the rate of this N-deethylation can be significantly reduced.
Comparative Analysis: this compound vs. Alternative Amines
The magnitude of the KIE in P450-catalyzed N-dealkylations can be influenced by the specific CYP isozyme and the electronic properties of the substrate.[6][7] Studies on a series of para-substituted N,N-dimethylanilines have shown that the KIE for N-demethylation can vary, and this variation provides insights into the transition state of the reaction.[6][7][8][9]
| Compound | Reaction | Enzyme System | KIE (kH/kD) | Reference |
| N,N-dimethylaniline | N-demethylation | Cytochrome P450 model | Varies with substituent | [6][8][9] |
| 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane | N-demethylation | Rat liver homogenates | 1.31 - 1.32 | [10] |
| Enzalutamide | N-demethylation | Rat and Human Liver Microsomes | ~2 | [11] |
This table presents illustrative KIE data for N-demethylation of various tertiary amines. Specific experimental KIE values for the N-deethylation of this compound are not available in the cited literature.
Based on these analogous systems, we can anticipate a significant primary kinetic isotope effect for the N-deethylation of this compound. The observed KIE will be a critical parameter in determining the extent to which deuteration can protect diethylamine-containing molecules from metabolic degradation.
Experimental Protocols for Assessing the Kinetic Isotope Effect
The determination of the kinetic isotope effect can be approached through two primary experimental designs: non-competitive and competitive assays.
Non-Competitive Kinetic Isotope Effect Measurement
In a non-competitive experiment, the reaction rates of the deuterated and non-deuterated compounds are measured in separate experiments under identical conditions. This method allows for the determination of the KIE on both Vmax and Vmax/Km.
Workflow for Non-Competitive KIE Measurement:
Caption: Workflow for a non-competitive KIE experiment.
Detailed Protocol:
-
Prepare Reagents:
-
Stock solutions of Diethylamine and this compound of known concentrations.
-
Liver microsomes (e.g., human, rat) suspended in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).
-
NADPH regenerating system.
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Reaction Incubation:
-
Pre-warm the microsomal suspension to 37°C.
-
Initiate the reaction by adding the amine substrate (either Diethylamine or this compound) to the microsomal suspension.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
-
Sample Preparation and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the amine substrate at each time point.
-
-
Data Analysis:
-
Plot the concentration of the substrate versus time for both Diethylamine and this compound.
-
Determine the initial rate of metabolism (substrate depletion) for each compound.
-
Calculate the KIE as the ratio of the initial rate of the non-deuterated compound to the deuterated compound.
-
Competitive Kinetic Isotope Effect Measurement
In a competitive experiment, a mixture of the deuterated and non-deuterated compounds is used in a single reaction. The KIE is determined by measuring the change in the isotopic ratio of the remaining substrate or the formed product over time. This method is often more precise as it minimizes experimental variability between assays.
Workflow for Competitive KIE Measurement:
Sources
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Isotope effects in enzymatic N-demethylation of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide: Diethyl-d10-amine vs. Non-Isotopically Labeled Internal Standards in Regulated Bioanalysis
In the landscape of quantitative bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS), the choice of an internal standard (IS) is one of the most critical decisions influencing data integrity. This guide provides an in-depth comparison between the "gold standard" Stable Isotope-Labeled Internal Standard (SIL-IS), exemplified by Diethyl-d10-amine, and non-isotopically labeled alternatives. We will explore the fundamental principles, present comparative performance data, and provide a validated experimental protocol to ground these concepts in practice, adhering to the stringent expectations of regulatory bodies like the U.S. Food and Drug Administration (FDA).[1]
The Foundational Role of the Internal Standard
The core purpose of an internal standard is to account for and correct variability throughout the analytical workflow.[2][3] From sample collection and storage to extraction and LC-MS/MS injection, numerous steps can introduce error. An ideal IS, added at a fixed concentration to every sample, calibrator, and quality control (QC), experiences the same variations as the analyte.[2][3] By using the ratio of the analyte's response to the IS's response for quantification, we can effectively normalize for these inconsistencies, including:
-
Sample Preparation: Losses during extraction, evaporation, or reconstitution.
-
Injection Volume: Minor variations in the autosampler.
-
Instrumental Drift: Fluctuations in mass spectrometer sensitivity over an analytical run.
-
Matrix Effects: Suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine).[4]
Regulatory bodies, including the FDA and the European Medicines Agency (EMA), emphasize the necessity of a suitable, well-justified internal standard to ensure the accuracy and precision required for bioanalytical method validation.[1][5]
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavier, non-radioactive stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6][7][8] this compound (C₄D₁₀HN), for instance, is the deuterated isotopologue of diethylamine, where all ten hydrogen atoms on the ethyl groups are replaced with deuterium.[9][10][11]
The defining advantage of a SIL-IS is that it is, for all practical purposes, chemically and physically identical to the analyte.[8][12] This near-perfect analogy provides the most robust correction for analytical variability.
Key Advantages of SIL-IS:
-
Co-elution and Matrix Effect Correction: Because a SIL-IS has virtually identical polarity and functionality to the analyte, it co-elutes chromatographically. This is the most critical factor for correcting matrix effects.[4] Both the analyte and the SIL-IS are exposed to the exact same interfering components from the matrix as they enter the mass spectrometer source, meaning they will experience the same degree of ion suppression or enhancement.[4][7] This ensures the analyte-to-IS ratio remains constant and accurate, even in "dirty" samples.
-
Identical Extraction Recovery: The SIL-IS mirrors the analyte's behavior during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[4] Any loss of analyte during these steps is matched by a proportional loss of the SIL-IS, preserving the accuracy of the final calculated concentration.[4]
-
Reduced Method Variability: The switch from analog standards to SILs has been shown to significantly improve the accuracy and precision of bioanalytical assays.[7]
While ¹³C or ¹⁵N labels are often preferred as they are less likely to cause chromatographic shifts, deuterium-labeled standards like this compound are widely and successfully used.[13][14] Care must be taken to ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[6]
The Alternative: Non-Isotopically Labeled Internal Standards (NIL-IS)
When a SIL-IS is unavailable or prohibitively expensive, researchers may turn to non-isotopically labeled internal standards, often called analog standards.[12][15] These are typically compounds that are structurally similar to the analyte.
Types of NIL-IS:
-
Structural Analogs/Homologs: A compound with a similar core structure but differing by a functional group or alkyl chain length.
-
Generic Standards: A compound, sometimes from a lab's internal library, known to have good chromatographic and ionization properties, but with no structural similarity to the analyte.[13]
Challenges and Risks of NIL-IS:
-
Differential Chromatographic Behavior: Even small structural differences can lead to shifts in retention time. If the NIL-IS does not co-elute with the analyte, it will not experience the same matrix effects, leading to inaccurate and imprecise results.[14]
-
Varying Extraction Recovery: Differences in physicochemical properties (e.g., pKa, logP) can cause the NIL-IS and the analyte to have different recoveries during sample preparation, invalidating the ratiometric correction.[16]
-
Disparate Ionization Efficiency: The NIL-IS may ionize more or less efficiently than the analyte, and its ionization may be affected differently by matrix components.
While an analog IS can sometimes provide acceptable performance, its selection must be rigorously justified during method validation, with particular attention paid to matrix effect and recovery experiments.[15]
Head-to-Head Performance: A Comparative Analysis
To illustrate the performance differences, consider a hypothetical experiment quantifying a small molecule amine drug ("Analyte X") in human plasma. The method is validated using both its stable isotope-labeled analog (Analyte X-d6) and a structural analog (Analog IS).
Table 1: Comparative Performance Data
| Parameter | Acceptance Criteria (FDA M10) | Performance with SIL-IS (Analyte X-d6) | Performance with NIL-IS (Analog IS) | Interpretation |
| Accuracy (%RE) | ±15% of nominal (±20% at LLOQ) | -2.5% to 3.8% | -18.2% to 25.7% | The SIL-IS method meets accuracy criteria; the NIL-IS method fails, showing significant bias. |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) | 2.1% to 5.5% | 14.5% to 22.1% | The SIL-IS method is highly precise; the NIL-IS method shows high variability, failing at the LLOQ. |
| Matrix Factor (MF) | IS-Normalized MF RSD ≤ 15% | 4.8% | 28.5% | The SIL-IS effectively normalizes for matrix effects. The NIL-IS fails to compensate, indicating significant, uncorrected matrix effects. |
| Recovery (%) | Consistent & Reproducible | 85.2% (RSD: 3.1%) | 62.7% (RSD: 19.8%) | The SIL-IS shows high and consistent recovery. The NIL-IS has lower and highly variable recovery, failing to track the analyte. |
Data are representative and based on typical experimental outcomes.
The data clearly show that the SIL-IS provides superior accuracy, precision, and matrix effect correction, easily meeting regulatory acceptance criteria.[5] The NIL-IS method fails on multiple validation parameters, demonstrating its unsuitability for a regulated bioanalytical assay.
Experimental Protocol: Comparative Validation
This section details a streamlined protocol to compare the performance of a SIL-IS versus a NIL-IS for the quantification of an analyte in plasma.
Objective: To validate a method for "Analyte X" using both a SIL-IS and a NIL-IS, assessing accuracy, precision, and matrix effects according to FDA M10 guidance.
Materials:
-
Blank human plasma (K2EDTA)
-
Analyte X, SIL-IS (Analyte X-d6), and NIL-IS (Analog IS) reference standards
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare separate 1 mg/mL stock solutions of Analyte X, SIL-IS, and NIL-IS in methanol.
-
Prepare spiking solutions for calibration standards (CS) and quality controls (QC) by serially diluting the Analyte X stock solution.
-
Prepare separate working solutions for the SIL-IS (e.g., 100 ng/mL) and NIL-IS (e.g., 100 ng/mL).
-
-
Preparation of Calibration Standards and Quality Controls:
-
Spike blank human plasma with Analyte X spiking solutions to prepare CS at 8-10 non-zero levels and QCs at a minimum of four levels: LLOQ (Lower Limit of Quantification), LQC (Low), MQC (Medium), and HQC (High).
-
-
Sample Preparation (Protein Precipitation): [17][18][19]
-
Aliquot 50 µL of each sample (CS, QC, blank) into two separate 96-well plates (Plate A for SIL-IS, Plate B for NIL-IS).
-
To Plate A, add 10 µL of SIL-IS working solution.
-
To Plate B, add 10 µL of NIL-IS working solution.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile to all wells.
-
Seal the plates and vortex for 2 minutes at high speed.
-
Centrifuge the plates at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Standard UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 3 minutes).
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Optimized transitions for Analyte X, SIL-IS, and NIL-IS.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the concentration of Analyte X in QCs using the peak area ratio (Analyte / IS) against the calibration curve.
-
Accuracy and Precision: For each QC level, calculate the percent relative error (%RE) and percent relative standard deviation (%RSD) over at least three separate analytical runs. Results must be within ±15% (±20% at LLOQ).[20]
-
Matrix Effect: Analyze blank plasma extracts from at least six different sources, post-spiked with the analyte and IS. Compare the response to a neat solution. The coefficient of variation of the IS-normalized matrix factor should not exceed 15%.
-
Conclusion and Recommendations
The theoretical principles and empirical data overwhelmingly support the use of stable isotope-labeled internal standards as the superior choice for quantitative LC-MS bioanalysis.[7][15] Their ability to co-elute with the analyte provides the most effective compensation for variable matrix effects and extraction recovery, leading to unparalleled accuracy and precision.[4] this compound and other SILs are the cornerstone of robust, reliable, and regulatory-compliant methods.
While non-isotopically labeled standards may be considered in early discovery phases due to cost or availability, their use in regulated bioanalysis is fraught with risk.[12][13] The potential for differential matrix effects and inconsistent recovery can lead to biased and unreliable data, potentially jeopardizing the integrity of a study. For any method intended to support regulatory submissions, the investment in a high-quality stable isotope-labeled internal standard is not just a recommendation; it is a fundamental requirement for scientific rigor and data defensibility.
References
- Application Notes and Protocols for Plasma Protein Precipit
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Subba Reddy, P., & Sriram, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
-
Alonso, J. I. G., & Gonzalez, P. R. (2013). Isotope Dilution Mass Spectrometry. Royal Society of Chemistry. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV. [Link]
-
What Is Isotope Dilution Mass Spectrometry?. Chemistry For Everyone via YouTube. [Link]
-
Parker, C. E., et al. (2020). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Journal of Proteomics, 218, 103716. [Link]
-
[Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. WelchLab. [Link]
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Isotope dilution. Wikipedia. [Link]
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USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Group. [Link]
-
Jora, M., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 33. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA). [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. [Link]
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Diethylamine-d10 | CAS 120092-66-2. ResolveMass Laboratories Inc.. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
Bean, H. D., et al. (2022). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. Metabolites, 12(11), 1083. [Link]
-
"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [Link]
-
Vesper, H. W., et al. (2020). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Chemosphere, 254, 126792. [Link]
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- 20. fda.gov [fda.gov]
A Researcher's Guide to the Certificate of Analysis for Diethyl-d10-amine: A Comparative Analysis of Isotopic Enrichment Determination
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for an isotopically labeled compound such as Diethyl-d10-amine is more than a mere formality; it is the cornerstone of experimental validity and reproducibility. This guide provides an in-depth technical comparison of the primary analytical methodologies used to verify the isotopic enrichment of this compound, offering insights into the data presented on a CoA and empowering you to critically evaluate the quality of your starting materials.
Understanding the Certificate of Analysis: Beyond the Numbers
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For this compound, a crucial section of the CoA is dedicated to its isotopic purity, typically expressed as "atom % D". This value represents the percentage of deuterium atoms at the labeled positions relative to all hydrogen isotopes (protium and deuterium) at those positions. It is a direct measure of the success of the isotopic labeling synthesis.
A comprehensive CoA for an isotopically labeled compound should be generated under a robust quality management system, ideally adhering to principles of Good Manufacturing Practice (GMP) to ensure consistency and reliability.[2] Key information to look for on a CoA for this compound includes:
-
Product Identification: Chemical name (this compound), CAS number, lot number, and molecular formula.
-
Physical Properties: Appearance, boiling point, and density.
-
Chemical Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and expressed as a percentage.
-
Isotopic Enrichment (Atom % D): The focus of this guide, determined by analytical techniques such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).
-
Method of Analysis: A brief description of the analytical techniques used to determine the reported values.
-
Date of Analysis and Expiration Date.
Core Analytical Techniques for Isotopic Enrichment Determination: A Comparative Overview
The two primary analytical techniques for determining the isotopic enrichment of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3] Each technique offers unique advantages and provides complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is inherently quantitative under specific experimental conditions (qNMR).[4] For deuterated compounds, both proton (¹H) and deuterium (²H) NMR can be employed.
-
Quantitative Proton NMR (¹H qNMR): This technique is highly effective for determining isotopic enrichment by quantifying the small residual proton signals at the deuterated positions.[4] The integration of these residual signals is compared to the integral of a signal from a non-deuterated position within the same molecule, providing a direct measure of isotopic purity.[4] For this compound, the residual proton signals on the ethyl groups would be compared to the N-H proton signal (if present and not exchanged).
-
Deuterium NMR (²H NMR): For highly deuterated compounds like this compound (typically >98 atom % D), the residual proton signals in ¹H NMR can be very weak, making accurate integration challenging.[5] In such cases, ²H NMR is a more direct and sensitive method.[5] The spectrum directly shows the signals of the deuterium atoms, and their integration, relative to a known standard, can be used for quantification.[5]
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). It is an extremely sensitive technique capable of providing isotopic distribution information. When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a powerful tool for both qualitative and quantitative analysis of isotopically labeled compounds.[6][7]
For this compound, MS analysis will show a molecular ion peak at a higher m/z value compared to its non-deuterated counterpart. The isotopic enrichment is determined by comparing the intensity of the ion peak corresponding to the fully deuterated molecule (d10) with the intensities of peaks corresponding to molecules with fewer deuterium atoms (d0 to d9).[4] High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve the peaks of different isotopologues.[3]
Comparison of NMR and MS for Isotopic Enrichment Analysis
| Feature | Quantitative NMR (¹H and ²H) | Mass Spectrometry (LC-MS, GC-MS) |
| Principle | Measures the nuclear spin properties of isotopes in a magnetic field. Inherently quantitative under proper experimental setup. | Separates ions based on their mass-to-charge ratio. Relative quantification based on ion intensities. |
| Strengths | - Non-destructive- Provides detailed structural information- Highly accurate and precise for purity determination- Can determine site-specific deuteration | - Extremely high sensitivity (picomole to femtomole detection)- Provides isotopic distribution (isotopologue analysis)- High throughput capabilities |
| Limitations | - Relatively lower sensitivity compared to MS- Requires larger sample amounts- Potential for signal overlap in complex molecules | - Destructive technique- Ionization efficiency can vary- Potential for matrix effects and ion suppression- Requires correction for natural isotopic abundance of other elements (e.g., ¹³C) |
| Best Suited For | - Accurate determination of high isotopic enrichment (>98%)- Structural confirmation and site-specific analysis- Primary method for validating purity of reference standards | - Analysis of very small sample quantities- High-throughput screening- Detailed analysis of isotopologue distribution |
Experimental Protocol: Quantitative ¹H NMR for Isotopic Enrichment Determination of this compound
This protocol outlines a self-validating system for the determination of isotopic enrichment of this compound using quantitative ¹H NMR. The causality behind each experimental choice is explained to ensure data integrity.
Objective
To accurately determine the atom % D isotopic enrichment of this compound by quantifying the residual proton signals on the ethyl groups relative to an internal, non-deuterated reference signal within the molecule or a certified internal standard.
Materials
-
This compound sample
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard (optional, for absolute quantification)
-
NMR spectrometer (400 MHz or higher)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial. The precise measurement is critical for potential future calculations and for ensuring an adequate signal-to-noise ratio.
-
Dissolve the sample in a known volume of a high-purity deuterated solvent (e.g., 0.75 mL of Chloroform-d). The choice of solvent is crucial; it must not have signals that overlap with the analyte's signals of interest.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz). Higher field strengths provide better signal dispersion, which is important for resolving residual proton signals from any potential impurities.
-
Crucial Parameters for Quantification:
-
Pulse Angle: Use a small pulse angle (e.g., 30°). This ensures that the magnetization has sufficient time to return to equilibrium between scans, which is essential for accurate signal integration.
-
Relaxation Delay (d1): Set a long relaxation delay, typically 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. This is the most critical parameter for ensuring the quantitative nature of the experiment. An insufficient delay will lead to signal saturation and inaccurate integrals.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the weak residual proton signals. This may range from 64 to 256 scans or more, depending on the sample concentration and the level of deuteration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.
-
Integrate the residual proton signals corresponding to the CH₂ and CH₃ groups of Diethyl-amine. Also, integrate a reference peak. For this compound, the N-H proton can potentially be used as an internal reference, assuming it does not exchange with residual water in the solvent. If exchange is a concern, a certified internal standard with a known concentration and non-overlapping signals must be used.
-
-
Calculation of Isotopic Enrichment:
-
Let I_residual be the integral of the residual proton signal at a specific position (e.g., the CH₂ group).
-
Let N_residual be the number of protons contributing to that signal in the non-deuterated molecule (e.g., 4 for the two CH₂ groups).
-
Let I_ref be the integral of the reference signal.
-
Let N_ref be the number of protons contributing to the reference signal (e.g., 1 for the N-H proton).
-
Normalize the reference integral: I_ref_normalized = I_ref / N_ref.
-
Calculate the percentage of the non-deuterated species at the measured position: % H = (I_residual / N_residual / I_ref_normalized) * 100.
-
Isotopic Purity (Atom % D): Purity = 100% - % H.
-
Self-Validating System
The trustworthiness of this protocol is ensured by:
-
System Suitability: Before running the sample, a standard with known purity should be analyzed to verify the performance of the NMR spectrometer and the quantitative parameters.
-
Internal Reference: The use of an internal reference (either from the molecule itself or a certified standard) corrects for variations in sample concentration and instrument response.
-
Long Relaxation Delay: This ensures that the data is truly quantitative. The T₁ values can be experimentally determined for the highest accuracy.
-
High Signal-to-Noise Ratio: This minimizes the error in integrating the very small residual proton signals.
Visualization of Workflows
Experimental Workflow for qNMR Analysis
Caption: Workflow for determining isotopic enrichment by quantitative ¹H NMR.
Logical Relationship of CoA Data Generation
Caption: Logical flow from raw material analysis to the final Certificate of Analysis.
Conclusion
The Certificate of Analysis for this compound is a critical document that provides assurance of the material's quality and, most importantly, its isotopic enrichment. A thorough understanding of the analytical techniques used to generate the data on the CoA, namely NMR and MS, is essential for researchers to critically evaluate the suitability of the material for their specific applications. While both techniques are powerful, qNMR offers a robust and inherently quantitative method for the precise determination of isotopic purity, providing a high degree of confidence in the reported values. By following validated protocols and understanding the principles behind the measurements, researchers can ensure the integrity of their experiments from the very start.
References
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2023). Analytical Methods, 15(4). [Link]
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022). Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. [Link]
-
Validation of an LC-MS/MS Method to Determine Five Immunosuppressants With Deuterated Internal Standards Including MPA. (2012). BMC Clinical Pharmacology, 12(2). [Link]
-
Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). University of Groningen. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2023). Analytical Methods, 15(4). [Link]
-
Quantitative analysis of deuterium using the isotopic effect on quaternary 13C NMR chemical shifts. (2016). Magnetic Resonance in Chemistry, 54(10), 825-831. [Link]
- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. (2021).
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). ResolveMass Laboratories Inc. [Link]
-
Isotopic Standards. (n.d.). ISC Science. [Link]
-
Deuterium (2H) measurements on a Spinsolve benchtop NMR system. (2021). Magritek. [Link]
-
Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. (2002). Analytical Chemistry, 74(22), 5836-5842. [Link]
-
Deuterated Standards for LC-MS Analysis. (2023). ResolveMass Laboratories Inc. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2023). ResolveMass Laboratories Inc. [Link]
-
Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. (2016). University of Illinois. [Link]
-
GMP (Good Manufacturing Practice). (2024). Izotop. [Link]
-
New approaches for stable isotope ratio measurements. (2009). IAEA. [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange. [Link]
-
GMP Manufacturing: Best Practices for Radiolabeled APIs. (n.d.). Moravek. [Link]
-
WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-sixth report. (2022). World Health Organization. [Link]
-
Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. (2021). Infectious Disease and Therapy, 10(4), 1-13. [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC. [Link]
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- 7. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to Sourcing Diethyl-d10-amine: A Comparative Study
For researchers, scientists, and drug development professionals, the selection of high-quality deuterated internal standards is a critical, yet often overlooked, aspect of robust bioanalytical method development. The isotopic and chemical purity of these reagents can significantly impact assay accuracy, precision, and ultimately, the integrity of study data. This guide provides an in-depth comparative analysis of Diethyl-d10-amine from various manufacturers, offering field-proven insights and detailed experimental protocols to empower you in making informed sourcing decisions.
Introduction: The Critical Role of this compound in Bioanalysis
This compound, the deuterated analog of diethylamine, serves as an essential internal standard in quantitative mass spectrometry-based bioanalysis. Its near-identical physicochemical properties to the endogenous analyte allow it to co-elute and experience similar ionization effects, thereby correcting for variability during sample preparation and analysis.[1][2] However, not all sources of this compound are created equal. Variations in isotopic enrichment, chemical purity, and the presence of residual solvents or other impurities can introduce significant analytical errors.[3][4]
This guide will navigate the complexities of selecting a suitable this compound product by:
-
Presenting a comparative analysis of key quality attributes from different manufacturers.
-
Providing detailed, step-by-step experimental protocols for in-house verification of these attributes.
-
Offering insights into the potential impact of quality variations on analytical results, grounded in regulatory expectations from the FDA and EMA.[5][6][7]
Comparative Analysis of Key Quality Attributes
To illustrate the potential variability between manufacturers, the following table summarizes hypothetical, yet representative, analytical data for this compound from three different suppliers. It is crucial to obtain and scrutinize the Certificate of Analysis (CoA) for each batch of material procured.
| Parameter | Manufacturer A | Manufacturer B | Manufacturer C | Significance in Bioanalysis |
| Isotopic Enrichment (Atom % D) | 99.5% | 98.2% | 99.8% | High enrichment minimizes the contribution of the internal standard to the analyte's mass channel, enhancing accuracy.[8] |
| Chemical Purity (by GC-FID) | 99.8% | 99.1% | >99.9% | High chemical purity ensures that the measured response is from the deuterated compound and not from impurities. |
| Residual Unlabeled Diethylamine | 0.15% | 0.8% | <0.05% | Unlabeled analyte in the internal standard can artificially inflate the measured concentration of the analyte in samples.[3] |
| Water Content (by Karl Fischer) | 0.05% | 0.1% | 0.02% | Water can affect the stability and accurate weighing of the material. |
| Residual Solvents (by Headspace GC) | Acetone: 50 ppm | Toluene: 200 ppm | Not Detected (<10 ppm) | Residual solvents can interfere with chromatography and may have toxicological implications.[9][10] |
Expert Insights:
-
Manufacturer C represents the ideal standard, with very high isotopic and chemical purity and no detectable residual solvents. This product would be highly recommended for sensitive bioanalytical assays.
-
Manufacturer A provides a high-quality product suitable for most applications, though the presence of a small amount of residual solvent should be noted.
-
Manufacturer B shows lower isotopic enrichment and higher levels of unlabeled diethylamine and a residual solvent. While potentially more budget-friendly, this product would require careful evaluation to ensure it does not compromise the integrity of the analytical method, especially for regulated studies.
Experimental Protocols for In-House Verification
Trustworthiness in analytical reagents is paramount. A self-validating system of in-house verification ensures that the material you procure meets the stringent requirements of your assays. The following are detailed protocols for the key analytical tests.
Determination of Isotopic Enrichment and Residual Unlabeled Diethylamine by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the degree of deuteration and identifying the presence of residual protonated species.[11]
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube. Add 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, with 0.03% v/v TMS).
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Pay close attention to the regions where residual protons of diethylamine would appear (typically around 2.5 ppm for the CH₂ group and 1.0 ppm for the CH₃ group).
-
Integrate the residual proton signals and a known reference signal (e.g., TMS).
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum to directly observe the deuterium signals.
-
This confirms the positions of deuteration.
-
-
Calculation of Isotopic Enrichment:
-
Compare the integral of the residual proton signals in the ¹H NMR spectrum to the integral of the corresponding signals in a spectrum of a known concentration of unlabeled diethylamine.
-
The isotopic enrichment (Atom % D) can be calculated as: ((Total theoretical protons - Observed residual protons) / Total theoretical protons) * 100
-
Assessment of Chemical Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust method for determining the chemical purity of volatile compounds like this compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
GC-FID Conditions:
-
Column: A non-polar column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Processing: Integrate the area of all peaks detected. The chemical purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Quantification of Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is the preferred method for the sensitive and specific detection of residual solvents.[9][12]
Protocol:
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a headspace vial. Add 1 mL of a suitable diluent (e.g., DMSO). Seal the vial.
-
Headspace Conditions:
-
Incubation Temperature: 80 °C
-
Incubation Time: 20 min
-
-
GC-MS Conditions:
-
Use a similar GC column and temperature program as for the purity analysis.
-
Mass Spectrometer: Operate in full scan mode (e.g., m/z 35-350) to identify any eluted solvents.
-
-
Identification and Quantification: Identify any detected peaks by their mass spectra and retention times against a library of known solvents. Quantify using an external standard method.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for consistent execution.
Caption: In-house quality control workflow for this compound.
Conclusion: A Data-Driven Approach to Sourcing
The selection of a this compound supplier should be a data-driven process. While cost is a factor, the potential for compromised data integrity from a lower-quality product far outweighs any initial savings. By demanding comprehensive Certificates of Analysis and implementing a robust in-house verification program, researchers can ensure the reliability of their bioanalytical data and the success of their research and development programs. This guide provides the framework for establishing such a system, empowering you to make sourcing decisions with confidence.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2). Retrieved from [Link]
- Navarro-Vazquez, A., et al. (2016). Quantitative analysis of deuterium using the isotopic effect on quaternary 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 54(11), 875-880.
- Tugarinov, V. (2025). Triple 13C-{1H, 2H} NMR: A precise quantitative method for study deuterated organic compounds. Journal of Magnetic Resonance, 377, 107963.
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
- Giraudeau, P., et al. (2002). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry, 74(21), 5589-5594.
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
- Viswanathan, C. T., et al. (2007). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings.
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Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of Diethyl-d10-amine
For the diligent researcher, the lifecycle of a chemical doesn't end when the data is collected. The final, and arguably most critical, phase is its safe and compliant disposal. Diethyl-d10-amine, a deuterated amine frequently employed in pharmacokinetic and metabolic studies, requires meticulous handling from acquisition to disposal. While its isotopic labeling offers significant advantages in tracing and quantification, its fundamental chemical properties—shared with its non-deuterated counterpart, diethylamine—necessitate a disposal protocol grounded in a thorough understanding of its hazards.
This guide provides an in-depth, procedural framework for the proper disposal of this compound, designed for professionals in research, development, and laboratory safety. We will move beyond a simple checklist to explain the causality behind each step, ensuring a self-validating system of safety and compliance within your laboratory.
Part 1: Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a comprehensive understanding of the chemical's intrinsic hazards is paramount. The deuteration of this compound does not significantly alter its chemical reactivity or toxicity compared to diethylamine.[1] Therefore, the Safety Data Sheet (SDS) for both compounds should be consulted.
The primary hazards associated with this compound are categorized as follows:
-
Flammability: It is a highly flammable liquid and vapor, with a low flash point.[2][3] Vapors can travel to an ignition source and flash back, and containers may explode when heated.[4]
-
Corrosivity: The compound is corrosive and can cause severe skin burns and serious eye damage.[2][4]
-
Toxicity: It is classified as acutely toxic if swallowed, in contact with skin, or inhaled. Inhalation may cause respiratory irritation.
These hazards dictate the stringent personal protective equipment (PPE) requirements and the specific segregation of its waste stream.
| Hazard Classification | GHS Pictograms | Key Precautionary Measures |
| Flammable Liquid (Category 2) | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces.[2] Use spark-proof tools and explosion-proof equipment.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Do not breathe dust/fume/gas/mist/vapors/spray.[2] Wear protective gloves, protective clothing, and eye/face protection.[4] |
| Skin Corrosion/Irritation (Category 1A) | corrosive | Wear protective gloves, protective clothing, and eye/face protection.[4] |
| Serious Eye Damage/Eye Irritation | corrosive | Wear eye/face protection.[4] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with pre-disposal planning and culminates in collection by a certified hazardous waste handler. This workflow is designed to ensure safety and regulatory compliance at every stage.
Pre-Disposal Considerations and Waste Minimization
Effective waste management begins with proactive measures to reduce the volume of hazardous waste generated.[5][6]
-
Source Reduction: Only order and use the minimum quantity of this compound required for your experiments.[7]
-
Inventory Management: Maintain a detailed inventory of all chemicals, including deuterated compounds, to prevent the accumulation of expired or unused stock.[1][5]
-
Scale of Experiments: Where feasible, reduce the scale of laboratory experiments to decrease the volume of waste produced.[7]
Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][8] Deuterated waste should be treated as hazardous chemical waste and segregated accordingly.[1]
Step 1: Designate a Waste Container Select a clean, compatible, and properly labeled hazardous waste container. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate. The container must have a secure, tight-fitting lid.[5][7]
Step 2: Labeling The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[9][10] Include the specific hazard pictograms (flammable, corrosive, toxic).
Step 3: Waste Collection
-
Collect all waste this compound, including any contaminated materials such as pipette tips, gloves, and absorbent pads, directly into the designated waste container.
-
Crucially, do not mix this compound waste with other chemical waste streams , especially acids or oxidizing agents, to prevent violent reactions.[11]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must also be collected as hazardous waste.[1]
Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.[7][9]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Container Management: Keep the waste container tightly closed except when adding waste.[6][7]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[7] Once these limits are reached, the waste must be removed within three calendar days.[7]
Part 3: Emergency Procedures for Spills
In the event of a this compound spill, a swift and informed response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep the hood running.
-
Personal Protective Equipment: Don the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary.[12]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralization (for small spills): For very small spills, after absorption, the area can be cautiously neutralized with a weak acid solution (e.g., 5% acetic acid).
-
Cleanup: Carefully collect the absorbent material and any contaminated debris using non-sparking tools and place it in the designated hazardous waste container for this compound.
-
Decontamination: Decontaminate the spill area with a suitable solvent and then with soap and water.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's Chemical Hygiene Plan.[13]
Part 4: Final Disposal Pathway
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[11][12]
-
Incineration: The recommended method for the disposal of amine waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[12][14][15]
-
Documentation: All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal.[9][16]
Below is a decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to the complete lifecycle of a chemical is a hallmark of a robust and responsible safety culture.
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A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Diethyl-d10-amine
For researchers and scientists in the field of drug development, the safe handling of specialized chemical reagents is paramount. Diethyl-d10-amine, a deuterated form of diethylamine, is a valuable compound in various synthetic and analytical applications. While the isotopic labeling offers unique properties for tracing and mechanistic studies, it is crucial to recognize that its chemical reactivity and associated hazards are fundamentally similar to its non-deuterated counterpart, Diethylamine.[1][2] This guide provides an in-depth operational and safety plan, focusing on the appropriate personal protective equipment (PPE) and handling procedures to ensure the well-being of laboratory personnel and the integrity of the research.
Hazard Identification: A Corrosive and Flammable Threat
This compound is classified as a hazardous substance with multiple risk factors.[3] It is a highly flammable liquid and vapor, with a low flash point, necessitating strict control of ignition sources.[1][4] The primary health hazards stem from its corrosive nature and toxicity.[5]
-
Corrosivity: Direct contact can cause severe skin burns and serious eye damage.[6][7]
-
Toxicity: It is toxic if swallowed or in contact with skin, and harmful if inhaled.[5]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory irritation.[5][6]
Given these hazards, a comprehensive safety protocol is not merely a recommendation but a necessity.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, the primary approach to safety is to minimize exposure through robust engineering controls. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] The fume hood provides critical protection by drawing vapors away from the user. Additionally, safety showers and eyewash stations must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE): Essential Barrier Protection
PPE is a critical final barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specifications and Rationale |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Barricade®, Tychem®) are mandatory.[6] Always inspect gloves for any signs of degradation or perforation before use. Employ proper glove removal techniques to avoid contaminating the skin.[9] |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement.[8] For procedures with a higher risk of splashing, a face shield (minimum 8-inch) must be worn in conjunction with goggles to provide full facial protection.[8][9] |
| Skin and Body Protection | A flame-retardant lab coat or a complete chemical-resistant suit should be worn to protect against skin contact.[9] All clothing worn in the lab should be made of natural fibers (e.g., cotton) as synthetic fibers can melt and adhere to the skin in a fire. Contaminated clothing must be removed immediately and laundered by trained personnel.[6] |
| Respiratory Protection | If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[8][9] For high concentrations or spill cleanup, a self-contained breathing apparatus (SCBA) may be necessary.[8][10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational procedure is crucial for minimizing risks.
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment and reagents before handling this compound.
-
Don the required PPE as outlined in the table above.
-
Ground and bond all metal containers and receiving equipment to prevent static discharge, a potential ignition source.[5][11]
Handling:
-
Dispense the required amount of this compound slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[8]
-
Avoid inhaling vapors.[8]
-
Work in a manner that minimizes the generation of aerosols.
Post-Handling:
-
Upon completion of the work, tightly seal the this compound container.
-
Decontaminate the work area thoroughly.
-
Properly remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[9]
Emergency Procedures: Spill and Exposure Management
In the event of an emergency, a swift and informed response is critical.
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.[8]
-
Eliminate all ignition sources.[4]
-
If safe to do so, contain the spill using an absorbent material like dry sand, vermiculite, or a commercial chemical absorbent.[6] Do not use combustible materials.
-
Ventilate the area.
-
Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]
-
Clean the spill area with a suitable decontaminating agent.
Below is a workflow diagram for handling a this compound spill:
Caption: Workflow for a this compound spill response.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][10] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air.[12] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.[5]
Disposal Plan: Responsible Waste Management
All this compound waste, including contaminated materials, must be treated as hazardous waste.[14]
-
Collect waste in a designated, properly labeled, and sealed container.[14]
-
Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety department.[14][15]
-
Store waste containers in a cool, dry, well-ventilated area away from ignition sources.[14]
-
Arrange for disposal through a licensed hazardous waste disposal company.[14] Never pour this compound down the drain.[14]
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
